molecular formula C8H14NO4- B1588262 2-Aminooctanedioic acid CAS No. 3054-07-7

2-Aminooctanedioic acid

Cat. No.: B1588262
CAS No.: 3054-07-7
M. Wt: 188.2 g/mol
InChI Key: YOFPFYYTUIARDI-ZCFIWIBFSA-M
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Description

2-Aminooctanedioic acid, also widely known as L-2-Aminosuberic acid, is a biochemical reagent of significant interest in scientific research. This amino acid derivative features a molecular formula of C8H15NO4 and a molecular weight of 189.21 g/mol . It serves as an extended chain-length analog of more common amino acids, which makes it a valuable building block for peptide engineering and structural studies, particularly in investigating metabolic coordination and bio-coordination phenomena . As a research compound, it is instrumental in exploring the minimalistic strategies for assembling functional superstructures and understanding interaction mechanisms that mimic more complex bio-chelators like EDTA . The compound has a predicted density of 1.2±0.1 g/cm3 and a high boiling point of approximately 385.5±37.0 °C at 760 mmHg . This product is intended for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the product wearing suitable personal protective equipment, including gloves and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275757
Record name 2-aminooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-59-9
Record name 2-aminooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Challenge of 2-Aminooctanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Importance of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern pharmaceutical development, the exploration of non-canonical amino acids (ncAAs) has emerged as a critical frontier. These unique molecular building blocks, which fall outside the scope of the 22 proteinogenic amino acids, offer a vast and largely untapped chemical space for the design of novel therapeutics. Their structural diversity allows for the fine-tuning of peptide and small molecule drug candidates, leading to enhanced potency, improved metabolic stability, and novel mechanisms of action. Among these intriguing molecules is 2-aminooctanedioic acid, also known as α-aminosuberic acid, a dicarboxylic amino acid that has garnered significant interest for its potential applications in peptide engineering and as a key component of biologically active compounds. This guide provides an in-depth exploration of the synthetic methodologies available for this compound, offering a technical resource for researchers and drug development professionals seeking to harness its potential.

Introduction to this compound: Structure and Significance

This compound is an eight-carbon α-amino acid with two carboxylic acid functional groups. Its structure, characterized by a hexanoic acid side chain attached to the α-carbon of glycine, imparts unique physicochemical properties that are of interest in medicinal chemistry. The presence of the second carboxylic acid group offers a handle for further chemical modification and can influence the overall charge and solubility of molecules into which it is incorporated.

The significance of this compound is underscored by its presence in bioactive natural products and its utility as a versatile building block in synthetic chemistry. For instance, it is a component of apicidin F, a cyclic tetrapeptide with antimalarial and histone deacetylase inhibitory (HDACi) properties[1]. The terminal carbonyl group of the suberic acid moiety is thought to mimic the acetylated lysine residue of histones, contributing to its biological activity[1]. Furthermore, this compound and its analogs have been utilized as replacements for disulfide linkages in peptides, offering a more stable alternative for constraining peptide conformation[1].

Chemical Synthesis Strategies: Building the Backbone

The chemical synthesis of this compound presents a significant challenge due to the need for precise control over stereochemistry at the α-carbon and the selective protection of the two carboxylic acid groups. Several synthetic routes have been developed, each with its own advantages and limitations.

Synthesis from Aspartic Acid via Cross-Metathesis

A notable approach for the synthesis of orthogonally protected 2-aminosuberic acid derivatives commences from the readily available chiral pool starting material, (S)-aspartic acid. This strategy, reported by Chattopadhyay et al., involves the preparation of a (S)-2-aminohept-6-enoate ester building block, which is then diversified using a cross-metathesis reaction[1][2].

The overall synthetic workflow can be visualized as follows:

G AsparticAcid Aspartic Acid Derivative (4) Aldehyde Aldehyde (8) AsparticAcid->Aldehyde Multi-step homologation Alkene Alkene (9) Aldehyde->Alkene Wittig Olefination AminoheptenoicAcid N-Boc-2-amino-6-heptenoic acid (10) Alkene->AminoheptenoicAcid Deprotection-Oxidation Ester (S)-2-aminohept-6-enoate ester (11) AminoheptenoicAcid->Ester Esterification CM_Product Cross-Metathesis Product (14a-c) Ester->CM_Product Cross-Metathesis (Grubbs' II catalyst) CM_Substrate Conjugated Olefin (13a-d) CM_Substrate->CM_Product Asu_Derivative Orthogonally Protected Asu Derivative (15a-c) CM_Product->Asu_Derivative Hydrogenation

Figure 1: Synthetic pathway from aspartic acid to 2-aminosuberic acid derivatives via cross-metathesis.

Experimental Protocol: Synthesis of (S)-N-Boc-2-amino-6-heptenoic acid methyl ester (11) and subsequent Cross-Metathesis [1]

Step 1: Preparation of Aldehyde (8) from Aspartic Acid Derivative (4) The known aspartic acid derived aldehyde (4) is converted to its doubly homologated derivative (8) through a four-step sequence:

  • Horner-Wadsworth-Emmons (HWE) olefination to yield an unsaturated ester (5).

  • Saturation of the double bond to give the saturated ester (6).

  • Reduction of the ester to the corresponding alcohol (7).

  • Oxidation of the alcohol to the aldehyde (8).

Step 2: Wittig Olefination to Alkene (9) The aldehyde (8) is subjected to a Wittig olefination to furnish the alkene (9).

Step 3: Deprotection-Oxidation to N-Boc-2-amino-6-heptenoic acid (10) A one-pot deprotection of the oxazolidine moiety in (9) followed by oxidation yields N-Boc-2-amino-6-heptenoic acid (10).

Step 4: Esterification to (S)-2-aminohept-6-enoate ester (11) The carboxylic acid (10) is protected as its methyl ester using methyl iodide in the presence of cesium carbonate to afford the desired 2-aminoheptenoic acid derivative (11).

Step 5: Cross-Metathesis to Protected Asu Derivatives (14a-c)

  • To a stirring solution of olefin (11) in dry dichloromethane (DCM), add Grubbs' second-generation catalyst (2.5 mol%).

  • Add a solution of the appropriate electron-deficient olefin (13) in dry DCM dropwise under an argon atmosphere.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Step 6: Hydrogenation to Final Asu Derivatives (15a-c) The cross-metathesis products (14a-c) are hydrogenated under standard conditions to yield the orthogonally protected 2-aminosuberic acid derivatives (15a-c).

This method offers a versatile route to various orthogonally protected 2-aminosuberic acid derivatives, which are valuable intermediates for peptide synthesis and other applications.

Synthesis from (S)-N-Boc-piperidine-2-carboxylic acid

Another practical synthetic approach for optically active α-aminosuberic acid esters and monoesters starts from (S)-N-Boc-piperidine-2-carboxylic acid[3][4]. This route involves a five-step sequence including esterification, oxidation, reduction, a Wittig reaction, and hydrogenation[4].

The general scheme for this synthesis is as follows:

G Start (S)-N-Boc-piperidine-2-carboxylic acid Ester Esterified Intermediate Start->Ester Esterification Oxidized Oxidized Intermediate Ester->Oxidized Oxidation Reduced Reduced Intermediate (Hemiacetal) Oxidized->Reduced Reduction Alkene Alkene Intermediate Reduced->Alkene Wittig Reaction Final_Product (S)-2-aminosuberic acid ester/monoester Alkene->Final_Product Hydrogenolysis

Figure 2: Synthetic pathway from (S)-N-Boc-piperidine-2-carboxylic acid to 2-aminosuberic acid derivatives.

This method provides good overall yields and is suitable for the preparation of both diester and monoester forms of N-Boc-protected 2-aminosuberic acid[4].

Table 1: Comparison of Chemical Synthesis Methods

MethodStarting MaterialKey ReactionsAdvantagesDisadvantages
Cross-Metathesis (S)-Aspartic AcidHorner-Wadsworth-Emmons olefination, Wittig olefination, Cross-metathesisUtilizes a readily available chiral starting material; allows for diversification to various orthogonally protected derivatives.Multi-step synthesis with potential for yield loss at each step.
Piperidine Ring Opening (S)-N-Boc-piperidine-2-carboxylic acidOxidation, Wittig reaction, HydrogenolysisPractical for preparing both mono- and diesters; good overall yields.Requires a more specialized starting material.

Biocatalytic Approaches: The Green Chemistry Frontier

The use of enzymes in organic synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods. Biocatalysis can provide high stereoselectivity under mild reaction conditions, often without the need for protecting groups. While a specific, detailed biocatalytic protocol for the synthesis of this compound is not yet widely established, several enzymatic strategies hold significant promise.

Transaminases: Asymmetric Amination of Keto-Acids

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor[2][5][6][7][8]. This enzymatic reaction is a highly attractive method for the asymmetric synthesis of chiral amines and amino acids.

A potential biocatalytic route to this compound would involve the transamination of the corresponding α-keto acid, 2-oxooctanedioic acid.

G Keto_Acid 2-Oxooctanedioic Acid Transaminase Transaminase (TA) Keto_Acid->Transaminase Amino_Donor Amino Donor (e.g., Alanine) Amino_Donor->Transaminase Amino_Acid This compound Transaminase->Amino_Acid Keto_Acceptor Keto Acceptor (e.g., Pyruvate) Transaminase->Keto_Acceptor

Figure 3: Proposed transaminase-catalyzed synthesis of this compound.

The key challenges in developing such a process include:

  • Substrate Specificity: Identifying or engineering a transaminase that can efficiently accept the dicarboxylic keto-acid substrate. Many known transaminases have a preference for hydrophobic or aromatic substrates.

  • Equilibrium Shift: The transamination reaction is reversible. To drive the reaction towards the desired product, strategies such as using a cheap amino donor in excess or removing the keto-acid byproduct are necessary.

  • Enzyme Stability: The operational stability of the enzyme under process conditions is crucial for a scalable synthesis.

Recent advances in enzyme discovery and protein engineering have led to the development of transaminases with broader substrate scopes and improved stability, making the biocatalytic synthesis of dicarboxylic amino acids increasingly feasible[6][9][10][11].

Ammonia Lyases: Direct Asymmetric Amination

Ammonia lyases are enzymes that catalyze the reversible addition of ammonia to a carbon-carbon double bond of an α,β-unsaturated carboxylic acid to produce an L-amino acid[12][13][14]. Phenylalanine ammonia lyases (PALs) are a well-studied class of these enzymes.

A hypothetical biocatalytic route using an ammonia lyase for the synthesis of this compound would start from an unsaturated precursor, such as 2-octenedioic acid.

G Unsaturated_Acid 2-Octenedioic Acid Ammonia_Lyase Ammonia Lyase Unsaturated_Acid->Ammonia_Lyase Ammonia Ammonia Ammonia->Ammonia_Lyase Amino_Acid This compound Ammonia_Lyase->Amino_Acid

Figure 4: Proposed ammonia lyase-catalyzed synthesis of this compound.

The primary challenges for this approach are:

  • Enzyme Discovery: Finding a naturally occurring or engineered ammonia lyase that can accommodate a dicarboxylic acid substrate.

  • Reaction Conditions: The reaction often requires high concentrations of ammonia to favor the amination reaction over the elimination reaction.

Despite these challenges, the directness of this one-step amination makes it a highly attractive target for future research and development in the biocatalytic synthesis of this compound.

Future Outlook and Conclusion

The synthesis of this compound remains a challenging yet rewarding endeavor for synthetic and medicinal chemists. The existing chemical synthesis routes provide a solid foundation for accessing this valuable non-canonical amino acid, with methods starting from aspartic acid and piperidine derivatives offering viable pathways to orthogonally protected forms suitable for further elaboration.

The future of this compound synthesis undoubtedly lies in the continued development of robust and efficient biocatalytic methods. The application of engineered transaminases and ammonia lyases holds the promise of greener, more sustainable, and highly stereoselective manufacturing processes. As our understanding of enzyme function and our ability to engineer novel biocatalysts continue to grow, we can anticipate the emergence of practical and scalable enzymatic routes to this compound and other valuable dicarboxylic amino acids.

This technical guide has provided an overview of the current state-of-the-art in the synthesis of this compound. It is our hope that the information presented herein will serve as a valuable resource for researchers and professionals in the field, stimulating further innovation and enabling the full therapeutic potential of this and other non-canonical amino acids to be realized.

References

  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2153–2156.
  • CN101168514B - Practical synthesis method for alpha-aminosuberate and alpha-amino suberic acid monoester with optical activity - Google P
  • Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341–3349.
  • Hicks, M. A., & Finke, R. G. (2020). One-pot biocatalytic route from cycloalkanes to α,ω-dicarboxylic acids by designed Escherichia coli consortia.
  • Hollmann, F., & Arends, I. W. C. E. (2012). Transaminases for the Synthesis of Chiral Amines. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 339–372). Thieme.
  • Kelly, S. A., Pohle, S., & Turner, N. J. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(8), 3247–3257.
  • Koszelewski, D., Müller, M., & Faber, K. (2010). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. Journal of the American Chemical Society, 132(40), 14212–14214.
  • Li, G., & Wang, J. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 90–97.
  • Martínez-Montero, L., Gotor-Fernández, V., & Gotor, V. (2016). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids.
  • Mathew, S., & Yun, H. (2012). Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry. Biotechnology Journal, 7(10), 1253–1263.
  • Parmeggiani, F., & Turner, N. J. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Savile, C. K., Jan, M., & Gerhart, F. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.
  • Wernic, D., DiMaio, J., & Adams, J. (1989). Enantiospecific synthesis of L-α-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 54(17), 4243–4245.
  • Wu, S., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(12), 4356–4378.
  • Yao, P., & O'Connor, K. E. (2021). Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils.
  • Zhang, W., & Arnold, F. H. (2022). Undirected biocatalytic amination of unactivated C(sp3)−H bonds. Trends in Chemistry, 4(12), 1017–1019.
  • Zhang, X., & Li, C. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Journal of the American Chemical Society, 146(5), 3465–3473.

Sources

An In-Depth Technical Guide to 2-Aminooctanedioic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid, also known by its common name 2-aminosuberic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and peptide design. Its unique structure, featuring a C8 dicarboxylic acid backbone, provides a versatile scaffold for the development of novel therapeutics and biochemical probes. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and biotechnology.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

Chemical Identity and Structure

This compound is a chiral molecule existing as two enantiomers, (2S)-2-aminooctanedioic acid (L-form) and (2R)-2-aminooctanedioic acid (D-form), as well as a racemic mixture (DL-form).

Identifier(2S)-2-Aminooctanedioic Acid(2R)-2-Aminooctanedioic AcidDL-2-Aminooctanedioic Acid
Synonyms L-2-Aminosuberic acid, L-α-Aminosuberic acid, H-Asu-OHD-2-Aminosuberic acid, D-α-Aminosuberic acid, H-D-Asu-OHDL-α-Aminosuberic acid
CAS Number 4254-88-0[1]19641-63-5[2][3]19641-59-9[4]
Molecular Formula C₈H₁₅NO₄[1][2][4]C₈H₁₅NO₄[1][2][4]C₈H₁₅NO₄[1][2][4]
Molecular Weight 189.21 g/mol [1][2][4]189.21 g/mol [1][2][4]189.21 g/mol [1][2][4]
IUPAC Name (2S)-2-aminooctanedioic acid(2R)-2-aminooctanedioic acid[2]This compound[4]
InChI InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1[1]InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1[2]InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)[4]
SMILES C(N)CCCCC(O)=O[1]C(CCN)CCC(=O)O[2]C(CCC(C(=O)O)N)CCC(=O)O[4]
Physical Properties

Experimental data on the physical properties of this compound are limited. The available information, including some predicted values, is summarized below.

PropertyValueSource
Appearance White to almost white crystalline powder.[1]TCI America, CymitQuimica[1]
Melting Point 240 °C (DL-form)TCI America
Boiling Point (Predicted) 385.5 ± 37.0 °C ((R)-form)MySkinRecipes
Density (Predicted) 1.229 ± 0.06 g/cm³ ((R)-form)MySkinRecipes
Solubility Soluble in water ((S)-form).[1]CymitQuimica[1]
Optical Rotation [α]D24 = +19 ± 2º (c=2 in 5N HCl) ((S)-form)[5]Chem-Impex[5]
XLogP3 (Computed) -2.2[2][4]PubChem[2][4]
Topological Polar Surface Area (Computed) 101 Ų[2][4]PubChem[2][4]

Note: The lack of extensive experimental data necessitates caution, and the predicted values should be used as estimations.

Spectroscopic Data

Detailed experimental spectroscopic data for the parent this compound are not widely available. However, data for its derivatives and related compounds can provide insights into its expected spectral characteristics.

  • Mass Spectrometry: Mass spectral data for this compound is available in the mzCloud database, which can be valuable for its identification and characterization in complex mixtures.[6]

  • NMR Spectroscopy: While experimental spectra for the parent compound are not readily found, a study on the synthesis of its derivatives provides 1H and 13C NMR data for these modified structures.[7] Based on the structure, one would expect the 1H NMR spectrum to show a characteristic signal for the α-proton, along with a complex pattern of methylene proton signals. The 13C NMR spectrum would display signals for the two carbonyl carbons, the α-carbon bearing the amino group, and the methylene carbons of the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine N-H stretching, carboxylic acid O-H stretching (broad), and C=O stretching of the carboxyl groups.[7]

Part 2: Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, is crucial for its application in pharmaceuticals and peptide chemistry. Several synthetic strategies have been developed.

Synthesis from Aspartic Acid

A notable method involves the synthesis of 2-aminosuberic acid derivatives from the chiral pool starting material, aspartic acid.[8][9][10] This approach leverages the inherent chirality of aspartic acid to produce enantiomerically enriched products.

Experimental Protocol: Synthesis of (S)-2-Aminooctanedioic Acid Derivatives

This multi-step synthesis involves the conversion of an aspartic acid-derived aldehyde to a bishomoallylglycine derivative, followed by cross-metathesis to introduce the second carboxylic acid functionality.

  • Step 1: Homologation of Aspartic Acid Derivative: The synthesis begins with a known aldehyde derived from aspartic acid, which undergoes a series of reactions including Horner-Wadsworth-Emmons olefination, reduction, and oxidation to yield a longer-chain aldehyde.[10]

  • Step 2: Wittig Olefination: The resulting aldehyde is then subjected to a Wittig reaction to introduce a terminal double bond, affording an alkene intermediate.[10]

  • Step 3: Deprotection and Oxidation: The protecting group on the amino acid is removed, and the intermediate is oxidized to yield N-Boc-2-amino-6-heptenoic acid.[8]

  • Step 4: Esterification: The carboxylic acid is protected as a methyl ester.[8]

  • Step 5: Cross-Metathesis: The terminal alkene is reacted with an appropriate acrylate derivative in the presence of a Grubbs' catalyst to form the eight-carbon backbone with two ester groups.[8][10]

  • Step 6: Hydrogenation: The double bond introduced during the cross-metathesis reaction is reduced by catalytic hydrogenation.[10]

  • Step 7: Deprotection: Finally, the protecting groups on the amino and carboxyl groups are removed to yield the desired this compound.

Synthesis_from_Aspartic_Acid Aspartic_Acid_Derivative Aspartic Acid Derived Aldehyde Homologated_Aldehyde Homologated Aldehyde Aspartic_Acid_Derivative->Homologated_Aldehyde HWE Olefination, Reduction, Oxidation Alkene_Intermediate Alkene Intermediate Homologated_Aldehyde->Alkene_Intermediate Wittig Olefination Amino_Heptenoic_Acid N-Boc-2-amino- 6-heptenoic acid Alkene_Intermediate->Amino_Heptenoic_Acid Deprotection, Oxidation Esterified_Intermediate Esterified Intermediate Amino_Heptenoic_Acid->Esterified_Intermediate Esterification Cross_Metathesis_Product Cross-Metathesis Product Esterified_Intermediate->Cross_Metathesis_Product Cross-Metathesis (Grubbs' Catalyst) Reduced_Product Reduced Product Cross_Metathesis_Product->Reduced_Product Hydrogenation Final_Product (S)-2-Aminooctanedioic Acid Reduced_Product->Final_Product Deprotection

Caption: Synthesis of (S)-2-Aminooctanedioic Acid from an Aspartic Acid Derivative.

Other Synthetic Approaches

Other reported methods for the synthesis of 2-aminosuberic acid and its derivatives include:

  • Palladium-catalyzed allylation [8]

  • Asymmetric epoxidation [8]

  • Enolate amination [8]

  • Asymmetric alkylation of a chiral nickel complex [8]

  • Enzymatic resolution of a racemate [8]

These methods offer alternative routes that may be advantageous depending on the desired stereochemistry and the availability of starting materials and reagents.

Part 3: Biological Significance and Applications

This compound's unique structural features make it a valuable component in various biologically active molecules and a tool for biochemical studies.

Component of Natural Products

2-Aminosuberic acid is a key component of Apicidin F, a member of a class of cyclic tetrapeptides that exhibit antimalarial activity and are known inhibitors of histone deacetylases (HDACs).[8] The long aliphatic side chain of the 2-aminosuberic acid residue in these molecules is thought to play a crucial role in their biological activity by interacting with the active site of the enzyme.[8]

Peptide Engineering and Drug Design

The dicarboxylic nature of this compound makes it a versatile building block in peptide synthesis and drug design.

  • Conformational Constraints: It can be used to introduce conformational constraints in peptides, which can lead to increased potency, selectivity, and metabolic stability.

  • Disulfide Bond Mimic: 2-Aminosuberic acid has been utilized as an ethylene equivalent of a disulfide linkage in peptide engineering.[8] This allows for the creation of more stable peptide structures that can mimic the biological activity of disulfide-containing peptides.

  • Neuroprotective Agents: The (R)-enantiomer is used as a chiral building block in the synthesis of pharmaceuticals, including neuroprotective agents and drugs that target glutamate receptors.

Biological_Applications AA This compound NP Natural Products (e.g., Apicidin F) AA->NP PE Peptide Engineering AA->PE DD Drug Design AA->DD HDACi Histone Deacetylase Inhibitors NP->HDACi SSM Disulfide Bond Mimicry PE->SSM NA Neuroactive Compounds DD->NA

Caption: Biological Applications of this compound.

Potential Metabolic Role

While the specific metabolic pathways involving this compound are not well-elucidated, its structural similarity to other dicarboxylic amino acids, such as 2-aminoadipic acid, suggests potential involvement in amino acid metabolism. 2-Aminoadipic acid is an intermediate in lysine degradation and has been identified as a biomarker for diabetes risk. Further research is needed to determine if this compound plays a similar role in endogenous metabolic processes.

Part 4: Conclusion and Future Perspectives

This compound is a molecule of significant interest with established applications in the synthesis of biologically active compounds and peptide engineering. While a comprehensive experimental characterization of its physicochemical properties is still somewhat limited, the available data and synthetic methodologies provide a strong foundation for its further exploration. Future research efforts should focus on elucidating its specific biological roles, including its potential as a modulator of enzyme activity and its metabolic fate. The continued development of efficient and stereoselective synthetic routes will further enhance its accessibility and utility in the design and discovery of novel therapeutics.

References

  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2153–2156. [Link]

  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. PubMed, 29114321. [Link]

  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. [Link]

  • Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. ResearchGate. [Link]

  • mzCloud. (2018). 2 Aminooctanedioic acid. [Link]

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Introduction: The Imperative of Structural Certainty

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Aminooctanedioic Acid

This compound, also known as α-aminosuberic acid, is an alpha-amino acid derivative of octanedioic (suberic) acid. With the molecular formula C8H15NO4 and a molecular weight of approximately 189.21 g/mol , this molecule represents a class of compounds with significant potential in peptide synthesis, drug design, and metabolic research[1][2]. The precise arrangement of its atoms—its constitutional isomerism and stereochemistry—governs its biological activity, toxicity, and therapeutic potential. Therefore, its unambiguous structure elucidation is not merely an academic exercise but a foundational requirement for any meaningful scientific or commercial application.

The Integrated Elucidation Strategy: A Multi-Pillar Approach

The modern approach to structure elucidation is a synergistic workflow. We do not rely on a single technique but rather build a case for the structure by integrating data from multiple, independent analytical methods. The process logically flows from determining the elemental composition to mapping the atomic connectivity and finally to defining the three-dimensional arrangement of the atoms in space.

Elucidation_Workflow cluster_0 Phase 1: Composition cluster_1 Phase 2: Connectivity cluster_2 Phase 3: Confirmation & 3D Structure MS Mass Spectrometry (MS) Determines Molecular Weight & Elemental Formula NMR NMR Spectroscopy (1D & 2D) Maps the C-H Framework & Atom Connectivity MS->NMR Provides Formula C₈H₁₅NO₄ XRAY X-Ray Crystallography Provides Unambiguous 3D Structure & Absolute Stereochemistry NMR->XRAY Provides Putative 2D Structure SYN Chemical Synthesis Confirms Structure by Independent Preparation NMR->SYN Provides Target for Synthesis Fragmentation_Pathway Parent Parent Ion [M+H]⁺ m/z = 190.1 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 172.1 Parent->Frag1 Frag2 Loss of HCOOH [M+H-HCOOH]⁺ m/z = 144.1 Parent->Frag2 Frag3 Loss of C₇H₁₂O₂ [C(OH)₂NH₂]⁺ m/z = 74.0 Frag2->Frag3 Further Cleavage

Caption: Figure 2. Predicted ESI-MS/MS fragmentation pathway for this compound.

The observation of predictable losses, such as water (from the two carboxyl groups) and formic acid, strongly supports the presence of these functional groups and validates the initial structural hypothesis.

NMR Spectroscopy: Assembling the Atomic Jigsaw

Expertise & Causality: With the molecular formula established as C₈H₁₅NO₄, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. It is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[3] We use a suite of experiments: ¹H NMR shows the number and environment of protons, ¹³C NMR does the same for carbon, and 2D NMR experiments like COSY and HMBC reveal which atoms are connected to each other. Deuterated water (D₂O) is the solvent of choice, as the amino acid is highly polar and this avoids a large interfering solvent signal in the ¹H spectrum.[4]

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of D₂O in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used for optimal signal dispersion and sensitivity.[4]

  • 1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.

  • 2D NMR Acquisition: Key 2D experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). This is crucial for tracing out the aliphatic chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is vital for connecting structural fragments, especially across quaternary carbons or heteroatoms.

Data Presentation: Predicted NMR Data for this compound

(Note: This is a representative dataset based on the known structure and data from similar compounds for illustrative purposes.)

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
1 (-COOH)-~178
2 (-CH(NH₂))~3.8, t, J=6.5~55
3 (-CH₂)~1.9, m~33
4 (-CH₂)~1.4, m~25
5 (-CH₂)~1.4, m~28
6 (-CH₂)~1.6, m~30
7 (-CH₂)~2.3, t, J=7.0~35
8 (-COOH)-~180
Trustworthiness & Visualization: Connecting the Dots with 2D NMR

The true power of NMR lies in assembling the structure from 2D correlation data. For example, a COSY experiment would show a correlation between the proton at position 2 and the protons at position 3, and so on, allowing one to "walk" down the carbon chain. The HMBC experiment is the key to placing the carboxyl groups. The proton at position 2 would show a correlation to the carbon at position 1, and the protons at position 7 would show a correlation to the carbon at position 8.

Sources

The Biological Activity of α-Aminosuberic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Aminosuberic acid (Asu), a non-proteinogenic α-amino acid, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. While often utilized as a versatile building block in peptide synthesis to introduce conformational constraints and enhance biological stability, its intrinsic biological activities and those of its derivatives are substantial and warrant detailed investigation. This technical guide provides an in-depth exploration of the biological landscape of α-aminosuberic acid, with a primary focus on its role as an N-methyl-D-aspartate (NMDA) receptor antagonist and the potent anticancer activities of its derivatives as histone deacetylase (HDAC) inhibitors. We will delve into the mechanistic underpinnings of these activities, present relevant experimental protocols, and discuss the therapeutic potential of Asu-containing compounds.

Introduction: The Multifaceted Nature of α-Aminosuberic Acid

α-Aminosuberic acid, systematically known as (2S)-2-aminooctanedioic acid, is a dicarboxylic amino acid characterized by a six-carbon side chain terminating in a carboxyl group. This structure imparts unique properties that have been exploited in various biomedical research areas. Its incorporation into peptides can enforce specific secondary structures, such as helices, and confer resistance to proteolytic degradation, thereby extending the in vivo half-life of peptide-based therapeutics.[1][2] Beyond its structural role, the inherent biological activities of Asu and its derivatives have opened new avenues for drug discovery.

This guide will focus on two primary areas of biological activity:

  • Direct Modulation of Neurotransmitter Receptors: Specifically, the antagonist activity of the (R)-enantiomer of α-aminosuberic acid at the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

  • Enzyme Inhibition by Asu Derivatives: The potent and selective inhibition of histone deacetylases by derivatives of α-aminosuberic acid, leading to promising anticancer effects.

We will explore the synthesis of Asu, the experimental validation of its biological targets, and the structure-activity relationships that govern its efficacy.

α-Aminosuberic Acid as an NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, essential for learning, memory, and synaptic plasticity.[3][4] However, its overactivation leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity, which is implicated in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[5][6][7][8] Consequently, NMDA receptor antagonists have been a major focus of therapeutic development.

Mechanism of Action: Competitive Antagonism at the Glutamate Binding Site

The (R)-isomer of α-aminosuberic acid has been identified as a competitive antagonist of the NMDA receptor.[3] Its mechanism of action is predicated on its structural similarity to the endogenous agonist, glutamate. By extending the carbon backbone of glutamate, (R)-α-aminosuberate retains the ability to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex but fails to induce the conformational change necessary for channel opening.[3] This competitive binding prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.

The structure-activity relationship of dicarboxylic amino acids as NMDA receptor antagonists reveals a fascinating trend. While extending the carbon chain of glutamate by one carbon to form α-aminoadipate results in antagonist activity, adding a second carbon to create α-aminopimelate diminishes affinity. However, the addition of a third carbon, yielding (R)-α-aminosuberate, restores potent antagonist activity.[3]

NMDA_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Synaptic Cleft Glutamate_vesicle Glutamate (Vesicle) Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Prevents Opening Glutamate->NMDA_Receptor Binds & Activates Asu (R)-α-Aminosuberic Acid Asu->NMDA_Receptor Competitively Binds & Inhibits

Figure 1: Competitive antagonism of the NMDA receptor by (R)-α-aminosuberic acid.

Experimental Workflow: Characterizing NMDA Receptor Antagonism

The antagonist properties of α-aminosuberic acid can be rigorously characterized using a combination of radioligand binding assays and electrophysiological techniques.

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex) from a suitable animal model (e.g., rat).

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of unlabeled (R)-α-aminosuberic acid.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (R)-α-aminosuberic acid. The concentration of (R)-α-aminosuberic acid that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application, and how this is affected by an antagonist.

Protocol:

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2 subunits).

  • Patching: Establish a whole-cell patch-clamp recording from a single cell.

  • Agonist Application: Apply a solution containing NMDA and the co-agonist glycine to elicit an inward current.

  • Antagonist Application: Co-apply varying concentrations of (R)-α-aminosuberic acid with the NMDA/glycine solution.

  • Data Recording and Analysis: Record the changes in the amplitude of the NMDA-evoked current. A reduction in the current amplitude in the presence of (R)-α-aminosuberic acid indicates antagonist activity. The concentration-response curve can be used to determine the IC₅₀ for the inhibition of the NMDA-mediated current.

Electrophysiology_Workflow start Start: Cultured Neuron or Transfected Cell patch Establish Whole-Cell Patch-Clamp start->patch agonist Apply NMDA + Glycine patch->agonist record_agonist Record Inward Current (Baseline) agonist->record_agonist antagonist Co-apply (R)-Asu with NMDA + Glycine record_agonist->antagonist record_antagonist Record Inhibited Inward Current antagonist->record_antagonist analyze Analyze Data: Determine IC₅₀ record_antagonist->analyze end End: Characterize Antagonist Potency analyze->end

Figure 2: Experimental workflow for electrophysiological characterization of NMDA receptor antagonism.

α-Aminosuberic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors

While the parent α-aminosuberic acid molecule displays neuromodulatory activity, its derivatives have garnered significant attention for their potent anticancer properties, primarily through the inhibition of histone deacetylases (HDACs).[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Mechanism of Action: Targeting the HDAC Active Site

Derivatives of α-aminosuberic acid have been designed as potent HDAC inhibitors.[9] These compounds typically consist of three key pharmacophoric elements:

  • A Zinc-Binding Group (ZBG): This group, often a hydroxamic acid, chelates the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity.

  • A Linker Region: The α-aminosuberic acid backbone serves as a linker that positions the other two components optimally within the active site.

  • A Cap Group: This is a surface recognition moiety that interacts with residues at the rim of the active site, contributing to inhibitor potency and selectivity.

By binding to the active site, these Asu-based inhibitors block the deacetylation of histones. This leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Asu-based HDAC Inhibitor HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylates Apoptosis Cell Cycle Arrest & Apoptosis HDAC->Apoptosis Inhibition Leads to Zinc Zn²⁺ ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->HDAC Inhibits ZBG->Zinc Chelates Asu_Linker α-Aminosuberic Acid Linker Asu_Linker->HDAC Positions in Active Site Cap_Group Cap Group Cap_Group->HDAC Surface Recognition Deacetylated_Histone Deacetylated Histone (Gene Silencing) Histone->Deacetylated_Histone Leads to Asu_Synthesis start Aspartic Acid (Chiral Pool) aldehyde Known Aldehyde (from Aspartic Acid) start->aldehyde homologation Homologation Steps (e.g., Wittig, Reduction) aldehyde->homologation intermediate Key Alkene Intermediate homologation->intermediate metathesis Cross-Metathesis intermediate->metathesis protected_asu Protected α-Aminosuberic Acid Derivative metathesis->protected_asu deprotection Deprotection protected_asu->deprotection end α-Aminosuberic Acid deprotection->end

Figure 4: Generalized synthetic route to α-aminosuberic acid from a chiral precursor.

Future Perspectives and Therapeutic Potential

The dual biological activities of α-aminosuberic acid and its derivatives position them as highly valuable scaffolds for drug development.

  • Neurological Disorders: The NMDA receptor antagonist properties of (R)-α-aminosuberic acid suggest its potential as a neuroprotective agent in conditions characterized by excitotoxicity. Further studies are warranted to evaluate its in vivo efficacy in animal models of stroke, epilepsy, and neurodegenerative diseases. The development of more potent and selective analogs could lead to novel therapeutics with improved side-effect profiles compared to existing NMDA receptor antagonists.

  • Oncology: The remarkable potency and selectivity of Asu-derived HDAC inhibitors against a broad range of cancer cell lines highlight their therapeutic promise. [9]Future research will likely focus on optimizing their pharmacokinetic properties, evaluating their efficacy in in vivo cancer models, and exploring their potential in combination therapies with other anticancer agents.

Conclusion

α-Aminosuberic acid is far more than a simple building block for peptide synthesis. Its (R)-enantiomer is a competitive antagonist of the NMDA receptor, offering a potential avenue for the treatment of neurological disorders. Furthermore, its derivatives have been extensively developed into potent and selective histone deacetylase inhibitors with significant anticancer activity. The continued exploration of the biological activities of α-aminosuberic acid and its analogs holds great promise for the discovery of novel therapeutics for a range of human diseases.

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The Core Mechanism of 2-Aminooctanedioic Acid Derivatives: A Technical Guide to Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with high efficacy and target specificity is paramount. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will delve into the intricate mechanism of action of a promising class of molecules: derivatives of 2-aminooctanedioic acid. Our exploration will move beyond a superficial overview to provide a deep, technical understanding of their function as potent inhibitors of histone deacetylases (HDACs). This document is structured to provide not just information, but a causal understanding of the science, empowering you to apply these insights in your own research and development pipelines.

Introduction: The Emergence of this compound as a Scaffold for Epigenetic Modulators

This compound, also known as α-aminosuberic acid, is an eight-carbon α-amino acid with two carboxylic acid functional groups.[1] While the unmodified amino acid itself has limited known biological activity, its true potential lies in its utility as a versatile scaffold in medicinal chemistry.[2] A seminal body of work has demonstrated that derivatives of this compound can be engineered to be potent inhibitors of histone deacetylases (HDACs), a class of enzymes central to epigenetic regulation.

HDACs play a critical role in gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.[3] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.[3][4]

This guide will focus on the mechanism by which this compound derivatives exert their inhibitory effects on HDACs, the downstream cellular consequences, and the experimental methodologies used to characterize these interactions.

The Pharmacophore Model: Deconstructing this compound-Based HDAC Inhibitors

The efficacy of this compound derivatives as HDAC inhibitors stems from their ability to mimic the natural substrate of HDACs, acetylated lysine, and interact with the enzyme's active site. The general structure of these inhibitors can be understood through a well-established pharmacophore model, which consists of three key components:

  • Zinc-Binding Group (ZBG): This is the critical functional group that chelates the zinc ion (Zn²⁺) located at the bottom of the HDAC active site pocket. For the this compound derivatives discussed here, the most effective ZBG is a hydroxamic acid (-CONHOH). The hydroxamic acid forms a bidentate coordination with the zinc ion, effectively blocking the catalytic activity of the enzyme.[5][6]

  • Linker Region: This component connects the ZBG to the "cap" group and occupies the hydrophobic channel of the HDAC active site. The length and composition of the linker are crucial for optimal positioning of the ZBG and the cap group. The six-carbon chain of the this compound backbone serves as an effective linker.[5]

  • Cap Group: This is a surface-recognition moiety that interacts with the rim of the HDAC active site. The diversity of the cap group is a key determinant of inhibitor potency and, importantly, isoform selectivity. By modifying the cap group, it is possible to design inhibitors that preferentially target specific HDAC isoforms.

The following diagram illustrates the general pharmacophore of a this compound-based HDAC inhibitor interacting with the HDAC active site.

HDAC_Inhibitor_Pharmacophore cluster_HDAC HDAC Active Site cluster_Inhibitor This compound Derivative HDAC_Pocket Hydrophobic Channel HDAC_Rim Surface Residues Zinc_Ion Zn²⁺ Cap_Group Cap Group Cap_Group->HDAC_Rim Interacts with Linker Linker (C6 Chain) Cap_Group->Linker Interacts with Linker->HDAC_Pocket Occupies ZBG Zinc-Binding Group (Hydroxamic Acid) Linker->ZBG ZBG->Zinc_Ion Chelates

Caption: General pharmacophore of a this compound-based HDAC inhibitor.

Mechanism of Action: From Enzyme Inhibition to Cellular Response

The primary mechanism of action of this compound derivatives is the competitive inhibition of histone deacetylases. By binding to the active site with high affinity, these molecules prevent the natural substrate, acetylated lysine, from accessing the catalytic zinc ion. This leads to a state of histone hyperacetylation , where the balance between histone acetylation and deacetylation is shifted towards acetylation.

The increased acetylation of histones has profound effects on chromatin structure and gene expression:

  • Chromatin Relaxation: The neutralization of the positive charge on lysine residues reduces the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more open and relaxed chromatin structure, known as euchromatin.

  • Transcriptional Activation: The relaxed chromatin is more accessible to transcription factors and the transcriptional machinery, leading to the re-expression of previously silenced genes. Crucially, this includes the upregulation of tumor suppressor genes such as p21, which plays a key role in cell cycle arrest.

The downstream cellular consequences of HDAC inhibition by this compound derivatives are multifaceted and contribute to their anticancer activity:

  • Cell Cycle Arrest: The upregulation of p21 and other cell cycle regulators leads to a halt in cell cycle progression, typically at the G1/S or G2/M phases.

  • Induction of Apoptosis: HDAC inhibitors can induce programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

  • Inhibition of Angiogenesis: Some studies have shown that HDAC inhibitors can suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Modulation of Non-Histone Proteins: It is important to note that HDACs also deacetylate a variety of non-histone proteins, including transcription factors and signaling molecules. The inhibition of HDACs can therefore have broader effects on cellular signaling pathways beyond chromatin remodeling.

The following signaling pathway diagram illustrates the mechanism of action of this compound-based HDAC inhibitors.

HDAC_Inhibition_Pathway HDACi This compound Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Upregulation Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Experimental Workflows for Characterizing HDAC Inhibitors

The evaluation of this compound derivatives as HDAC inhibitors involves a series of well-defined experimental protocols. The following sections provide a detailed, step-by-step methodology for the key assays.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs. A common method utilizes a fluorogenic substrate.

Principle: A substrate containing an acetylated lysine residue linked to a fluorophore is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor reduces the rate of deacetylation, resulting in a lower fluorescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare the fluorogenic HDAC substrate and the developing enzyme solution according to the manufacturer's instructions.

    • Prepare a solution of purified recombinant HDAC enzyme in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted inhibitor solutions. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

    • Add the HDAC enzyme solution to all wells except for the "no enzyme" control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developing enzyme solution.

    • Incubate at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and enzyme to 96-well plate A->C B Prepare HDAC enzyme, substrate, and developer B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Incubate E->F G Add developer to stop reaction and generate signal F->G H Measure fluorescence G->H I Calculate % inhibition H->I J Determine IC₅₀ I->J

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the HDAC inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate medium and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of the this compound derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells with the inhibitor for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in cell viability).

Western Blot Analysis of Histone Acetylation

This technique is used to confirm that the HDAC inhibitors are indeed increasing the levels of acetylated histones within the treated cells.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. In this case, it is used to detect the levels of acetylated histones (e.g., acetyl-Histone H3 or acetyl-Histone H4) and compare them to the levels of total histones.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat the cancer cells with the this compound derivative at a concentration around its IC₅₀ for a defined period (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total histone H3 or β-actin.

    • Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the loading control.

Structure-Activity Relationship (SAR) Insights

While the full dataset of the 43 synthesized this compound derivatives is extensive, key SAR trends have emerged from these studies. The potency and selectivity of these HDAC inhibitors are highly dependent on the nature of the "cap" group attached to the α-amino group of the this compound scaffold. For instance, the introduction of aromatic and heteroaromatic moieties at this position has been shown to significantly enhance inhibitory activity. The specific substitutions on these aromatic rings can further fine-tune the potency and isoform selectivity. A detailed analysis of these SARs is crucial for the rational design of next-generation HDAC inhibitors with improved therapeutic profiles.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of histone deacetylase inhibitors with significant potential as anticancer agents. Their mechanism of action is well-defined, centering on the competitive inhibition of HDAC enzymes, leading to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells. The versatility of the this compound scaffold allows for extensive chemical modifications, enabling the optimization of potency and isoform selectivity.

Future research in this area should focus on:

  • Elucidating Isoform Selectivity: A deeper understanding of the structural determinants of isoform selectivity will be critical for developing inhibitors with reduced off-target effects and improved safety profiles.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated significant promise, further investigation into the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these compounds is necessary to translate these findings into clinical applications.

  • Combination Therapies: Exploring the synergistic effects of this compound-based HDAC inhibitors with other anticancer agents could lead to more effective and durable therapeutic responses.

The continued exploration of this chemical space holds great promise for the development of novel and effective epigenetic therapies for the treatment of cancer and potentially other diseases.

References

The Enigmatic Dicarboxylic Amino Acid: A Technical Guide to 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-aminooctanedioic acid, a dicarboxylic amino acid of significant interest in synthetic chemistry and peptide design. This document delves into the compound's origins, which are rooted in chemical synthesis rather than natural discovery, its established synthetic routes, and the conspicuous absence of evidence for its natural occurrence. Furthermore, we will explore the analytical methodologies pertinent to its detection and characterization, offering a complete scientific profile for researchers and developers in the pharmaceutical and biochemical fields.

Compound Profile: Defining this compound

This compound, systematically known as α-aminosuberic acid, is an alpha-amino acid distinguished by an eight-carbon chain with carboxyl groups at both termini.[1][2] This structure imparts unique properties, making it a valuable building block in various scientific applications, particularly in the synthesis of peptides and peptidomimetics.[3]

Identifier Value
IUPAC Name This compound
Synonyms α-Aminosuberic acid, L-α-Aminosuberic acid, H-Asu-OH
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
CAS Number 19641-59-9 (unspecified stereochemistry), 4254-88-0 ((S)-isomer)

Table 1: Key identifiers and properties of this compound.

The presence of two carboxylic acid groups and an amino group allows for diverse chemical modifications, rendering it a versatile component in the design of novel molecules with potential therapeutic applications.[1][4]

The Genesis of a Molecule: Discovery through Synthesis

Unlike many biologically relevant amino acids, the discovery of this compound is a tale of laboratory synthesis rather than isolation from a natural source. The scientific literature points towards its creation as a synthetic amino acid, designed for specific applications in peptide chemistry.[4]

Synthetic Pathways

Several synthetic routes to this compound and its derivatives have been reported, often starting from more readily available precursors. A notable method involves the synthesis from aspartic acid.[5] This process underscores the chemical ingenuity required to construct this specific dicarboxylic amino acid.

The general strategies for amino acid synthesis, such as the Strecker and Gabriel syntheses, provide a foundational understanding of how such molecules can be constructed, although specific adaptations are necessary for dicarboxylic structures.[6] These methods typically produce racemic mixtures, requiring further resolution to obtain the desired stereoisomer.[6]

Enzymatic synthesis represents a more modern and stereospecific approach. While not explicitly detailed for this compound in the provided results, the enzymatic synthesis of other D- and L-amino acids using enzymes like D-amino acid dehydrogenases and transaminases offers a potential pathway for its production.[7][8]

A conceptual workflow for the synthesis of a this compound derivative from a precursor like (S)-2-aminohept-6-enoate ester is outlined below.[5]

G cluster_0 Synthesis of this compound Derivative Start (S)-2-aminohept-6-enoate ester Step1 Cross-metathesis with an acrylate derivative Start->Step1 Reagents: Grubbs' catalyst Intermediate Unsaturated dicarboxylic amino acid derivative Step1->Intermediate Step2 Hydrogenation of the double bond Intermediate->Step2 Catalyst: Pd/C End Protected this compound derivative Step2->End

Caption: Conceptual workflow for the synthesis of a this compound derivative.

The Quest for Natural Occurrence: An Absence of Evidence

A thorough review of the scientific literature reveals a significant lack of evidence for the natural occurrence of this compound in any biological organism. Searches for its presence in plants, animals, or microorganisms consistently yield no results or pivot to the related but distinct compound, 2-aminooctanoic acid.[9][10][11]

This absence suggests that this compound is likely not a product of any known biosynthetic pathway. Standard amino acid biosynthesis pathways do not appear to lead to the formation of this specific dicarboxylic acid.[12][13] While the biosynthesis of 2-aminoadipic acid, a shorter dicarboxylic amino acid, is known as an intermediate in lysine metabolism, a similar pathway for the eight-carbon this compound has not been identified.[14]

Analytical Methodologies for Detection and Characterization

Should this compound be investigated in a biological context or for quality control of synthetic preparations, a variety of analytical techniques can be employed. The choice of method depends on the sample matrix and the required sensitivity and specificity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids.[15] For a polar, dicarboxylic compound like this compound, several HPLC approaches are viable:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is a robust method for amino acid analysis.[16]

  • Reverse-Phase HPLC (RP-HPLC) with Derivatization: To enhance retention and detection, pre- or post-column derivatization with reagents like ninhydrin can be used.[16]

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the detection and quantification of amino acids in complex biological samples.[17] This would be the method of choice for searching for trace amounts of this compound in biological matrices.

Other Techniques

Other analytical methods that could be adapted for the analysis of this compound include:

  • Capillary Electrophoresis (CE): Particularly useful for charged molecules and can be coupled with Laser-Induced Fluorescence (LIF) for high sensitivity.[18]

  • Colorimetric Methods: While less specific, colorimetric assays can be used for the determination of dicarboxylic acids.[19]

The following diagram illustrates a general workflow for the detection of a target amino acid in a biological sample.

G cluster_0 Analytical Workflow for Amino Acid Detection Sample Biological Sample (e.g., plasma, tissue extract) Extraction Sample Preparation (e.g., protein precipitation, filtration) Sample->Extraction Separation Chromatographic Separation (e.g., HPLC, UPLC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: General workflow for the analysis of amino acids in biological samples.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chemical synthesis in creating novel molecular tools. While its natural occurrence remains unproven, its utility as a synthetic building block, particularly in peptide science, is well-established. For researchers and drug developers, this dicarboxylic amino acid offers unique structural features for the design of new therapeutic agents.

Future research could focus on exploring potential, yet undiscovered, biosynthetic pathways that might lead to its formation in obscure organisms. The development of highly sensitive and specific analytical methods will be crucial in this endeavor. However, based on current knowledge, this compound is a product of human ingenuity, providing a versatile scaffold for chemical innovation.

References

  • Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.
  • BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.
  • Chem-Impex International Inc. (n.d.). L-α-Aminosuberic acid.
  • CymitQuimica. (n.d.). (2S)-2-Aminooctanedioic acid.
  • FooDB. (2010). Showing Compound 2-Aminoheptanedioic acid (FDB012568).
  • Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341-3349.
  • Hruby, V. J., et al. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids, 18(3), 219-227.
  • Kisfaludy, L., & Löw, M. (1979). Colorimetric Determination of Dicarboxylic Acid Derivatives as Hydroxamic Acids. Analytical Chemistry, 51(11), 1915-1916.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 77937.
  • National Center for Biotechnology Information. (n.d.). 2-Aminooctanoic acid. PubChem Compound Summary for CID 69522.
  • National Institutes of Health. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2187-2193.
  • Nikolaev, E. N., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(11), 3334.
  • ResearchGate. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
  • Santa Cruz Biotechnology, Inc. (n.d.). L-alpha-Aminosuberic acid.
  • Sketchy. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • University of California, San Francisco. (2024). Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore.
  • Vanderbilt University. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology.
  • Wernic, D., DiMaio, J., & Adams, J. (1987). Enantiospecific synthesis of L-alpha-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 52(23), 5157-5160.
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  • Google Patents. (n.d.). EP0089886B1 - Process for the preparation of a free alpha-l-amino acid.
  • Fiveable. (n.d.). Synthesis of Amino Acids | Organic Chemistry Class Notes.
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  • MDPI. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8753.
  • MySkinRecipes. (n.d.). (R)-2-Aminooctanedioic acid.
  • National Institutes of Health. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2187–2193.
  • National Institutes of Health. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1575-1608.
  • National Institutes of Health. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341-3349.
  • National Institutes of Health. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300672.
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metabolic pathways involving 2-aminooctanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Pathways of 2-Aminoadipic Acid

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathways involving 2-aminoadipic acid (2-AAA), a critical intermediate in the biosynthesis and degradation of the essential amino acid L-lysine. While the user's initial query specified 2-aminooctanedioic acid, the available scientific literature predominantly focuses on the significant metabolic roles of the structurally similar 2-aminoadipic acid. This guide will therefore concentrate on the well-documented pathways of 2-AAA, clarifying its dual role in different kingdoms of life. We will delve into the enzymatic steps of the α-aminoadipate (AAA) pathway for lysine biosynthesis in fungi and the saccharopine pathway for lysine catabolism in mammals and plants. Furthermore, this guide will discuss the clinical relevance of 2-AAA as a biomarker for metabolic diseases, particularly type 2 diabetes, and explore its potential as a modulator of glucose homeostasis. Detailed experimental protocols and visual pathway diagrams are provided to support researchers, scientists, and drug development professionals in this field.

Introduction: Distinguishing 2-Aminoadipic Acid from this compound

It is imperative to first clarify the distinction between this compound and 2-aminoadipic acid. This compound, also known as α-aminosuberic acid, is an eight-carbon dicarboxylic amino acid[1]. In contrast, 2-aminoadipic acid (2-AAA) is a six-carbon dicarboxylic amino acid. The vast majority of metabolic research has centered on 2-AAA due to its integral role as an intermediate in lysine metabolism[2][3]. This guide will focus on the metabolic pathways of 2-AAA, providing a foundational understanding for researchers in amino acid metabolism.

2-AAA exists in two enantiomeric forms, L-α-aminoadipate and D-α-aminoadipate. The L-enantiomer is the biologically active form in the primary metabolic pathways of lysine, while the D-enantiomer is found in some antibiotics like cephalosporin C[4].

The Dichotomous Role of 2-Aminoadipic Acid in Lysine Metabolism

The metabolic significance of 2-AAA is highlighted by its opposing roles in different organisms. In fungi and certain lower eukaryotes, it is a key precursor for lysine biosynthesis, whereas in mammals and plants, it is a product of lysine degradation[5][6].

Lysine Biosynthesis in Fungi: The α-Aminoadipate (AAA) Pathway

In fungi and some yeast species, L-lysine is synthesized de novo via the α-aminoadipate (AAA) pathway[7]. This pathway is distinct from the diaminopimelate (DAP) pathway used by bacteria and plants[5]. The uniqueness of the AAA pathway makes its constituent enzymes attractive targets for the development of antifungal drugs[5].

The biosynthesis of 2-AAA in this pathway occurs within the mitochondria and begins with the condensation of acetyl-CoA and α-ketoglutarate[5][8]. The key steps leading to the formation of 2-AAA are:

  • Homocitrate formation: Acetyl-CoA and α-ketoglutarate are condensed to form homocitrate, a reaction catalyzed by homocitrate synthase [7].

  • Isomerization to homoisocitrate: Homocitrate is isomerized to homoisocitrate via homoaconitate. This step requires two enzymes of the aconitase family[8].

  • Oxidative decarboxylation: Homoisocitrate undergoes oxidative decarboxylation by homoisocitrate dehydrogenase to yield α-ketoadipate[7].

  • Transamination to 2-aminoadipate: Finally, α-ketoadipate is transaminated by aminoadipate aminotransferase , using glutamate as the amino donor, to form L-α-aminoadipate (2-AAA)[7].

From 2-AAA, the pathway continues with a reduction to α-aminoadipate semialdehyde, followed by a condensation with glutamate to form saccharopine, which is then cleaved to yield L-lysine[4][7].

Diagram: α-Aminoadipate Pathway for Lysine Biosynthesis

AAA_Pathway_Biosynthesis acetyl_coa Acetyl-CoA homocitrate Homocitrate acetyl_coa->homocitrate Homocitrate synthase akg α-Ketoglutarate akg->homocitrate Homocitrate synthase homoaconitate Homoaconitate homocitrate->homoaconitate Homoaconitase (family) homoisocitrate Homoisocitrate homoaconitate->homoisocitrate Homoaconitase (family) aketoadipate α-Ketoadipate homoisocitrate->aketoadipate Homoisocitrate dehydrogenase aminoadipate 2-Aminoadipic Acid aketoadipate->aminoadipate Aminoadipate aminotransferase lysine L-Lysine aminoadipate->lysine Multiple Steps Lysine_Degradation lysine L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-ketoglutarate reductase akg α-Ketoglutarate akg->saccharopine semialdehyde α-Aminoadipic semialdehyde saccharopine->semialdehyde Saccharopine dehydrogenase aminoadipate 2-Aminoadipic Acid semialdehyde->aminoadipate α-Aminoadipic semialdehyde dehydrogenase aketoadipate α-Ketoadipic Acid aminoadipate->aketoadipate Aminoadipate aminotransferase glutaryl_coa Glutaryl-CoA aketoadipate->glutaryl_coa α-Ketoadipate dehydrogenase (DHTKD1) acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa Multiple Steps tca TCA Cycle acetyl_coa->tca

Caption: Mammalian degradation of L-lysine to 2-AAA and its subsequent catabolism.

Clinical Relevance and Therapeutic Potential

Recent advances in metabolomics have brought the clinical significance of 2-AAA to the forefront, particularly in the context of metabolic diseases.[3]

Biomarker for Type 2 Diabetes Risk

Large-scale cohort studies have identified elevated levels of 2-AAA as a strong predictor for the development of type 2 diabetes.[3][9] Individuals with 2-AAA concentrations in the highest quartile have a more than four-fold increased risk of developing diabetes.[9] This association is independent of other known metabolite biomarkers like branched-chain and aromatic amino acids, suggesting that 2-AAA reports on a distinct pathophysiological pathway.[9]

Role in Glucose Homeostasis

Paradoxically, while elevated 2-AAA predicts diabetes risk, experimental studies have shown that administration of 2-AAA can lower fasting plasma glucose levels in mice.[9] Furthermore, 2-AAA has been demonstrated to enhance insulin secretion from pancreatic β-cells and in both murine and human islets.[3][9] This suggests a complex role for 2-AAA as a potential modulator of glucose homeostasis.[9] In pancreatic β-cells, 2-AAA may regulate the transcription of genes involved in insulin production and glucose metabolism.[3]

Involvement in Other Pathologies

Elevated 2-AAA levels have also been linked to other conditions, including Alzheimer's disease, schizophrenia, and cardiovascular diseases such as atherosclerosis.[3] In adipocytes, 2-AAA can stimulate β3-adrenergic receptor signaling, leading to increased lipolysis.[3] The gene DHTKD1, which is crucial for 2-AAA degradation, has been implicated in metabolic disorders like 2-aminoadipic aciduria and is associated with mitochondrial dysfunction.[3][10]

Methodologies for Studying 2-Aminoadipic Acid Metabolism

Investigating the metabolic pathways of 2-AAA requires a combination of analytical and molecular biology techniques.

Quantification of 2-Aminoadipic Acid

Accurate measurement of 2-AAA in biological samples (e.g., plasma, urine, cell lysates) is crucial for both clinical and basic research.

Table 1: Analytical Techniques for 2-AAA Quantification

TechniquePrincipleSample TypeAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.Plasma, Serum, Urine, TissuesHigh sensitivity and specificity; allows for multiplexing.Requires specialized equipment and expertise.
GC-MS Gas chromatography separation of derivatized analytes followed by mass spectrometry.Urine, PlasmaHigh resolution and sensitivity.Requires derivatization, which can be time-consuming.
Amino Acid Analyzer Ion-exchange chromatography with post-column ninhydrin derivatization.Plasma, UrineRobust and well-established for amino acid profiling.Lower sensitivity compared to MS-based methods.
Experimental Protocol: Targeted LC-MS/MS for 2-AAA Quantification in Plasma

This protocol provides a general workflow for the targeted quantification of 2-AAA in human plasma.

I. Sample Preparation

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 2-AAA-d3).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter or a filter plate into an autosampler vial.

II. LC-MS/MS Analysis

  • LC System: Use a reverse-phase C18 column for chromatographic separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a suitable gradient to separate 2-AAA from other plasma components.

  • Mass Spectrometer: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Use multiple reaction monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both endogenous 2-AAA and the internal standard.

  • Data Analysis: Quantify 2-AAA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 2-AAA.

Diagram: Experimental Workflow for 2-AAA Quantification

LCMS_Workflow plasma Plasma Sample precipitation Protein Precipitation (Methanol + Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation (Nitrogen) supernatant->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for targeted LC-MS/MS analysis of 2-AAA in plasma.

Future Directions and Conclusion

The study of 2-aminoadipic acid metabolism is a rapidly evolving field with significant implications for human health. While its role as a biomarker for diabetes risk is established, the underlying mechanisms of its involvement in glucose homeostasis remain an active area of investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms by which 2-AAA influences insulin secretion and glucose metabolism.

  • Investigating the therapeutic potential of modulating 2-AAA pathways for the treatment of metabolic diseases.

  • Exploring the role of 2-AAA in the pathophysiology of neurological and cardiovascular disorders.

  • Developing and validating robust clinical assays for 2-AAA to aid in early disease diagnosis and risk stratification.

References

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  • Bulfer, S. L., Scott, A. D., & Jarrett, J. T. (2012). The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate. The Journal of biological chemistry, 287(5), 3575–3586. [Link]

  • Wikipedia. Saccharopine. [Link]

  • Li, Y., Liu, Y., & Li, Y. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15, 1370535. [Link]

  • Li, Y., Liu, Y., & Li, Y. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers. [Link]

  • Ruprecht, K., Greß, C., Qi, J., Rauschenberg, M., & Kries, H. (2021). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate. [Link]

  • Galili, G., & Amir, R. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science, 11, 621. [Link]

  • Galili, G., & Amir, R. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. PubMed Central. [Link]

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  • Human Metabolome Database. Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). [Link]

  • Adeva-Andany, M. M., Souto-Adeva, G., Ameneiros-Rodríguez, E., & Fernández-Fernández, C. (2018). Enzymes involved in branched-chain amino acid metabolism in humans. Amino acids, 50(3), 317–335. [Link]

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An In-Depth Technical Guide to 2-Aminooctanedioic Acid: Core Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanedioic acid, also known as α-aminosuberic acid (Asu), is a non-proteinogenic, dicarboxylic alpha-amino acid. Its unique structure, featuring an eight-carbon backbone with two carboxylic acid groups and an amino group at the alpha position, makes it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identifiers, stereospecific variations, and delves into its applications, particularly in the realms of peptide synthesis and as a key component of bioactive molecules such as histone deacetylase (HDAC) inhibitors.

Part 1: Core Identifiers and Chemical Properties

This compound exists in stereoisomeric forms (L- and D-enantiomers) and as a racemic mixture. It is crucial for researchers to distinguish between these forms, as stereochemistry plays a pivotal role in biological activity. The primary identifiers for these forms are cataloged below.

Identifier(2S)-2-Aminooctanedioic acid (L-form)(2R)-2-Aminooctanedioic acid (D-form)DL-2-Aminooctanedioic acid (Racemic)
CAS Number 4254-88-0[1]19641-63-5[2]19641-59-9[3]
PubChem CID Not explicitly found, but related to CID 77937193546[2]77937[3]
Molecular Formula C₈H₁₅NO₄C₈H₁₅NO₄C₈H₁₅NO₄
Molecular Weight 189.21 g/mol 189.21 g/mol 189.21 g/mol
IUPAC Name (2S)-2-aminooctanedioic acid(2R)-2-aminooctanedioic acidThis compound
InChI InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1[1]InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1[2]InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)[3]
InChIKey YOFPFYYTUIARDI-LURJTMIESA-N[1]YOFPFYYTUIARDI-ZCFIWIBFSA-N[2]YOFPFYYTUIARDI-UHFFFAOYSA-N[3]
SMILES C(CCCCC(=O)O)N[1]C(CCCCC(=O)O)NC(CCC(C(=O)O)N)CCC(=O)O[3]
Synonyms L-α-Aminosuberic acid, (S)-2-Aminooctanedioic acidD-α-Aminosuberic acid, (R)-2-Aminooctanedioic acidDL-α-Aminosuberic acid

Chemical Characteristics: this compound is a crystalline solid soluble in water, a property conferred by its polar amino and carboxylic acid functional groups.[1] Its dicarboxylic nature allows for diverse chemical modifications at either carboxyl terminus, making it a versatile component in the synthesis of complex molecules.

Part 2: Synthesis of Orthogonally Protected this compound

The incorporation of this compound into peptides and other complex molecules necessitates the use of orthogonally protected derivatives. This allows for the selective deprotection and modification of its functional groups. A common synthetic strategy involves starting from a readily available chiral precursor, such as aspartic acid.

Conceptual Synthetic Protocol:

Objective: To synthesize an N-Fmoc protected, side-chain allyl ester, and alpha-carboxyl methyl ester of (S)-2-aminooctanedioic acid.

Step 1: Protection of (S)-Aspartic Acid

  • Protect the α-amino group of (S)-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Protect the α-carboxyl group as a methyl ester.

  • Protect the β-carboxyl group as a tert-butyl ester.

Step 2: Chain Elongation via Homologation

  • Selectively deprotect the β-tert-butyl ester.

  • Convert the resulting carboxylic acid to an aldehyde via a two-step reduction-oxidation sequence.

  • Perform a Wittig reaction on the aldehyde to introduce a two-carbon unit, yielding a protected 2-amino-6-heptenoic acid derivative.

Step 3: Functionalization of the Terminus via Cross-Metathesis

  • Perform a cross-metathesis reaction on the terminal alkene with an appropriate acrylate derivative (e.g., allyl acrylate) using a Grubbs catalyst. This will extend the chain to the desired eight-carbon backbone with a terminal allyl ester.

Step 4: Final Manipulation and Purification

  • If necessary, perform a final hydrogenation step to saturate the double bond introduced during the cross-metathesis.

  • Purify the final orthogonally protected this compound derivative using column chromatography.

Characterization: The structure and purity of the synthesized product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Synthesis_Workflow Asp (S)-Aspartic Acid Protected_Asp Orthogonally Protected (S)-Aspartic Acid Asp->Protected_Asp Protection Heptenoate Protected (S)-2-amino- 6-heptenoate Protected_Asp->Heptenoate Chain Elongation Cross_Metathesis Cross-Metathesis Heptenoate->Cross_Metathesis Alkene Partner Final_Product Orthogonally Protected (S)-2-Aminooctanedioic Acid Cross_Metathesis->Final_Product Grubbs Catalyst

Caption: Conceptual workflow for the synthesis of orthogonally protected (S)-2-aminooctanedioic acid.

Part 3: Applications in Drug Development

Incorporation into Peptides for Enhanced Biological Activity

The unique properties of this compound make it an attractive non-natural amino acid for modifying peptides. Its incorporation can influence the peptide's conformation, stability, and interaction with biological targets. A notable application is in the modification of antimicrobial peptides (AMPs).

Case Study: Modification of a Lactoferricin B Derivative Research has shown that conjugating a fatty amino acid, such as a derivative of this compound, to an AMP derived from lactoferricin B can significantly enhance its antibacterial activity. The fatty acid moiety can improve the peptide's hydrophobicity, which may facilitate its interaction with and disruption of bacterial cell membranes.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound:

This protocol outlines the general steps for incorporating a protected this compound derivative into a peptide sequence using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • Orthogonally protected Fmoc-Asu(side-chain-protecting-group)-OH

  • Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)

  • Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Solvents (DMF, DCM) and washing solutions

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Iterative Cycles of Deprotection and Coupling: a. Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF. b. Washing: Wash the resin thoroughly with DMF. c. Coupling: Couple the next Fmoc-protected amino acid, including the orthogonally protected this compound at the desired position in the sequence, using a suitable coupling reagent and base.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Side-Chain Modification (if applicable): If the side-chain of this compound is to be modified on-resin, selectively deprotect it and perform the desired reaction.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

SPPS_Workflow Start Resin Swelling Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling (including Asu derivative) Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin & Global Deprotection Repeat->Cleavage after final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Role as a Key Component in Histone Deacetylase (HDAC) Inhibitors

This compound is a structural component of Apicidin, a cyclic tetrapeptide that exhibits potent antiprotozoal activity and functions as a histone deacetylase (HDAC) inhibitor.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin state and the re-expression of tumor suppressor genes.

Mechanism of Action: In the context of Apicidin, the this compound moiety is believed to mimic the structure of an acetylated lysine residue, which is the natural substrate for HDACs.[4] The long carbon chain of the this compound residue inserts into the active site of the HDAC enzyme, with the terminal carboxylic acid coordinating to a zinc ion that is essential for catalysis. This binding competitively inhibits the enzyme's deacetylase activity.

HDAC_Inhibition HDAC HDAC Enzyme Deacetylation Deacetylation HDAC->Deacetylation Inhibition Inhibition HDAC->Inhibition Histone Acetylated Histone Histone->HDAC Apicidin Apicidin (containing Asu) Apicidin->HDAC Gene_Repression Gene Repression Deacetylation->Gene_Repression Gene_Expression Gene Expression Inhibition->Gene_Expression

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2-Aminooctanedioic Acid: A Scaffolding for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic amino acid with a unique chemical structure that suggests its potential as a versatile scaffold for drug development. While direct research on its therapeutic applications is nascent, its structural similarity to the neurotransmitter glutamate, coupled with the known bioactivity of other dicarboxylic acids, points toward several promising therapeutic avenues. This technical guide explores the potential of this compound as a modulator of glutamate receptors for the treatment of neurological disorders, as an inhibitor of key enzymes in metabolic and oncological pathways, as a novel component for enhancing the efficacy of antimicrobial peptides, and as a potential regulator of metabolic homeostasis. For each potential application, we present the scientific rationale, specific hypotheses, detailed experimental validation workflows, and discuss the therapeutic implications. This guide is intended for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule.

Introduction to this compound (α-Aminosuberic Acid)

This compound is an alpha-amino acid that is not naturally found in proteins[1]. Its structure features an eight-carbon backbone with two carboxylic acid groups, one at each end, and an amino group at the alpha-carbon (C2) position. This dicarboxylic nature imparts specific chemical properties that make it an intriguing candidate for therapeutic development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H15NO4[2]
Molecular Weight 189.21 g/mol [2]
IUPAC Name This compound[2]
Synonyms alpha-Aminosuberic acid, α-Aminosuberic acid, DL-2-Aminosuberic acid[2]
Structure
C(CCC(C(=O)O)N)CCC(=O)O[2]
Known Biological Roles and Precedents from Structurally Related Molecules

Direct studies on the biological roles of this compound are limited. However, the activities of structurally related dicarboxylic amino acids provide a strong basis for hypothesizing its potential therapeutic targets. For instance, the shorter dicarboxylic amino acid, 2-aminoadipic acid (a six-carbon chain), is an intermediate in lysine metabolism and has been identified as a biomarker for diabetes risk, with studies showing it can modulate insulin secretion and protect against obesity and diabetes in mouse models[3][4]. This suggests that dicarboxylic amino acids can play significant roles in metabolic regulation.

Furthermore, the structural resemblance of α-amino dicarboxylic acids to the excitatory neurotransmitter glutamate has led to the exploration of these molecules as modulators of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor[5]. Antagonism of NMDA receptors is a therapeutic strategy for a variety of neurological conditions, including neurodegenerative diseases[6].

Potential Therapeutic Target Class 1: Neuromodulation via Glutamate Receptor Interaction

The Rationale: Structural Analogy to Glutamate

Glutamate receptors are a major family of excitatory neurotransmitter receptors in the central nervous system and are crucial for neural communication, memory, and learning[7][8]. Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels[9][10]. The structure of this compound, with its α-amino and α-carboxyl groups, mimics the basic structure of glutamate, suggesting it could bind to glutamate receptors. The longer carbon chain and the second carboxyl group offer potential for unique binding affinities and selectivities compared to glutamate.

Hypothesis: this compound as an NMDA Receptor Antagonist

Given that several dicarboxylic acids have been shown to act as competitive antagonists at the NMDA receptor's glutamate binding site, it is hypothesized that this compound will also act as an NMDA receptor antagonist[11][5]. The longer and more flexible carbon chain of this compound, compared to shorter-chain antagonists, may allow it to adopt a conformation that binds with high affinity to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing its activation by glutamate.

Studies have shown that dicarboxylic acids such as D-α-aminoadipate and D-(-)-2-amino-5-phosphonopentanoic acid (D-AP5) are potent and selective NMDA receptor antagonists[11]. These molecules compete with glutamate for binding to the receptor. The crystal structure of the NMDA receptor ligand-binding domain in complex with antagonists reveals that these molecules induce a more open conformation of the bilobed structure compared to agonists, which is coupled to receptor inhibition[11][5].

NMDA_Receptor_Antagonism cluster_0 Normal Activation cluster_1 Antagonism by this compound Glutamate Glutamate NMDAR_inactive NMDA Receptor (Inactive) Glutamate->NMDAR_inactive Binds NMDAR_active NMDA Receptor (Active - Ion Flow) NMDAR_inactive->NMDAR_active Conformational Change NMDAR_blocked NMDA Receptor (Blocked) NMDAR_inactive->NMDAR_blocked Prevents Activation AOA 2-Aminooctanedioic Acid AOA->NMDAR_inactive Competitively Binds

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Experimental Validation Workflow

Objective: To determine the binding affinity of this compound for various glutamate receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing specific recombinant glutamate receptor subtypes (e.g., HEK293 cells transfected with GluN1/GluN2A, GluN1/GluN2B, etc.) or from dissected brain regions known to be rich in specific receptor subtypes (e.g., hippocampus for NMDA receptors).

  • Binding Assay:

    • Incubate the prepared membranes with a known radiolabeled antagonist (e.g., [3H]CGP 39653 for the NMDA receptor glutamate site) and varying concentrations of unlabeled this compound.

    • Use a range of concentrations of this compound from 1 nM to 1 mM to generate a competition curve.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Objective: To functionally characterize the effect of this compound on glutamate receptor activity.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or oocytes expressing specific glutamate receptor subtypes.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings from the prepared cells.

    • Apply glutamate or a specific agonist (e.g., NMDA/glycine) to elicit an inward current.

    • Co-apply varying concentrations of this compound with the agonist to determine its effect on the agonist-induced current.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of this compound. Generate a dose-response curve to determine the IC50 for the inhibition of the agonist-induced current.

Therapeutic Implications: Neurodegenerative Diseases and Excitotoxicity

Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in stroke and traumatic brain injury[6][8][9]. A potent and selective NMDA receptor antagonist derived from this compound could be a valuable therapeutic agent for these conditions.

Potential Therapeutic Target Class 2: Enzyme Inhibition

The Rationale: Dicarboxylic Acids as Enzyme Inhibitors

Dicarboxylic acids are known to inhibit a variety of enzymes by mimicking the structure of the natural substrates or by chelating metal ions in the active site. The two carboxyl groups can interact with positively charged residues in the enzyme's active site, leading to competitive or non-competitive inhibition.

Hypothesis 1: Inhibition of Aminotransferases

3.2.1 Precedent: Inhibition of Aspartate Aminotransferase by Dicarboxylic Acids

Aspartate aminotransferase is a key enzyme in amino acid metabolism. Studies have shown that a variety of dicarboxylic acids can act as competitive inhibitors of this enzyme[12]. The binding affinity is influenced by the chain length and the ability of the dicarboxylic acid to assume a specific conformation within the active site. It is plausible that this compound, with its dicarboxylic nature, could also inhibit this or other aminotransferases.

3.2.2 Proposed Experimental Validation: Enzyme Activity Assays

Objective: To determine if this compound inhibits the activity of aminotransferases.

Protocol:

  • Enzyme and Substrate Preparation: Purify the target aminotransferase (e.g., aspartate aminotransferase) or use a commercially available source. Prepare solutions of the enzyme's substrates (e.g., aspartate and α-ketoglutarate).

  • Activity Assay:

    • In a multi-well plate, combine the enzyme, its substrates, and varying concentrations of this compound.

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength, which corresponds to the formation of the product (e.g., oxaloacetate).

  • Data Analysis: Calculate the initial reaction velocity at each concentration of this compound. Determine the IC50 value and the mode of inhibition (competitive, non-competitive, or mixed) by analyzing Lineweaver-Burk plots.

Hypothesis 2: Inhibition of Other Key Enzymes

3.3.1 Supporting Literature and Rationale

  • Neutral Endopeptidase (NEP): Dicarboxylic acid dipeptides are known inhibitors of NEP, an enzyme involved in the degradation of natriuretic peptides. NEP inhibitors are used in the treatment of heart failure[13]. The dicarboxylate moiety is crucial for binding to the enzyme's active site.

  • D-Amino Acid Oxidase (DAAO): DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor. Inhibitors of DAAO are being investigated for the treatment of schizophrenia. Many known DAAO inhibitors are carboxylic acids[14].

3.3.2 Screening and Mechanistic Studies Workflow

Enzyme_Inhibition_Workflow Start Start: 2-Aminooctanedioic Acid Screening High-Throughput Screening (Panel of Enzymes) Start->Screening Hit_Identified Hit Identified? Screening->Hit_Identified Dose_Response Dose-Response and IC50 Determination Hit_Identified->Dose_Response Yes End End: Optimized Inhibitor Hit_Identified->End No Mechanism Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->End Metabolic_Regulation_Workflow Start Start: Diet-Induced Obese Mouse Model Treatment Administer 2-Aminooctanedioic Acid or Vehicle Start->Treatment Monitoring Monitor Body Weight, Food Intake, and Fasting Glucose Treatment->Monitoring GTT_ITT Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) Monitoring->GTT_ITT Tissue_Analysis Tissue Collection and Analysis (Liver, Adipose, Muscle) GTT_ITT->Tissue_Analysis Metabolomics Metabolomic and Gene Expression Analysis Tissue_Analysis->Metabolomics End End: Assess Metabolic Effects Metabolomics->End

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Methodological & Application

Application Notes and Protocols for the Quantification of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2-Aminooctanedioic acid (AODA), a dicarboxylic amino acid, is of growing interest in biomedical and pharmaceutical research. Accurate and precise quantification of AODA in various biological matrices is crucial for understanding its physiological roles and for the development of therapeutics. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of AODA, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed, field-proven protocols are presented, emphasizing the rationale behind critical experimental steps to ensure data integrity and reproducibility.

Introduction: The Significance of this compound Quantification

This compound is an alpha-amino acid, a class of organic compounds characterized by an amino group attached to the carbon atom adjacent to a carboxylate group.[1] The precise quantification of amino acids is fundamental in diverse fields, from clinical diagnostics to food science and pharmaceutical research.[2][3] Alterations in amino acid profiles can serve as biomarkers for various diseases, and the accurate measurement of specific amino acids is essential for quality control in drug development and manufacturing.[4][5][6] This document outlines validated analytical strategies to empower researchers with reliable methods for AODA quantification.

Core Principles of Amino Acid Analysis

The analytical workflow for amino acid quantification, including AODA, typically involves several key stages: sample preparation, separation, and detection. Given that most amino acids, like AODA, lack a strong native chromophore or fluorophore, a derivatization step is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors.[7][8] Alternatively, mass spectrometry offers direct detection capabilities, often with higher sensitivity and selectivity.[9][]

The choice of analytical technique is governed by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.[11]

Methodology I: High-Performance Liquid Chromatography with Pre-Column Derivatization

HPLC is a widely used technique for amino acid analysis due to its robustness and versatility.[3][12] Pre-column derivatization is a common strategy to enhance the detectability of amino acids.[13]

Rationale and Causality

The primary objective of derivatization is to attach a molecule (a derivatizing agent) to the amino acid that imparts desirable properties for detection, such as strong UV absorbance or fluorescence.[7][14] This chemical modification allows for sensitive and selective quantification. The choice of derivatization reagent is critical and depends on the specific amino acid's properties and the desired detection method. For primary amines like AODA, o-phthaldialdehyde (OPA) is a popular and effective choice, reacting to form a highly fluorescent adduct.[2][7]

Experimental Workflow: HPLC with OPA Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., 10% TCA) Sample->Deproteinization Centrifugation Centrifugation (12,000 x g, 15 min) Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Automated OPA Derivatization in Autosampler Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: HPLC workflow with automated pre-column OPA derivatization.

Detailed Protocol: HPLC-FLD for AODA Quantification

A. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[9]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[15]

  • Carefully collect the clear supernatant for derivatization.

B. Automated Pre-Column Derivatization (using an autosampler) This automated procedure enhances reproducibility and throughput.[2][4]

  • Transfer 10 µL of the supernatant to a vial.

  • Add 45 µL of a 1:1 mixture of OPA and 3-mercaptopropionic acid (MPA) solution.[2] The addition of MPA creates more stable and hydrophobic derivatives, improving separation on a reversed-phase column.[2][13]

  • Add 45 µL of 0.2 M borate buffer to maintain the basic conditions required for the reaction.[2]

  • Mix the solution by aspirating and dispensing 40 µL three times.

  • Allow a 1-minute reaction time before injection.[2]

C. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for separating the AODA derivative from other amino acids and matrix components.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[7]

D. Quantification

  • Construct a calibration curve using a series of AODA standards of known concentrations.

  • The concentration of AODA in the sample is determined by comparing its peak area to the standard curve.

Parameter Typical Value Reference
Linearity (r²)>0.99[9]
Limit of Detection (LOD)1-10 pmol[7]
Limit of Quantification (LOQ)5-50 pmol[7]

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For superior sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.[9][] This technique combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. A significant advantage is that derivatization is often not required.[][16]

Rationale and Causality

LC-MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This is known as Multiple Reaction Monitoring (MRM).[17] The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is crucial for accurate quantification.[9] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of any variations during sample preparation and analysis.[9]

Experimental Workflow: Direct LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, 5 µL) Deproteinization Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->Deproteinization IS_Spike Add SIL Internal Standard Deproteinization->IS_Spike Dilution Dilute with Mobile Phase IS_Spike->Dilution Injection LC Injection Dilution->Injection Separation HILIC or Mixed-Mode Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Direct LC-MS/MS experimental workflow for amino acid analysis.

Detailed Protocol: LC-MS/MS for AODA Quantification

A. Sample Preparation

  • To a 25 µL aliquot of plasma, add 2.5 µL of 30% sulfosalicylic acid solution.[18]

  • Add a known amount of the stable isotope-labeled AODA internal standard.

  • Add 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate) and vortex.[18]

  • The sample is now ready for injection.

B. LC-MS/MS Conditions

  • LC Column: A column suitable for retaining polar compounds, such as a HILIC or a mixed-mode column.[9] The Intrada Amino Acid column is a viable option.[17]

  • Mobile Phase A: 100 mM ammonium formate in water.[17]

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[17]

  • Gradient: A gradient elution is optimized for the separation of AODA from other amino acids.[17] A typical run time is around 13 minutes.[17][18]

  • Flow Rate: 0.6 mL/min.[17]

  • Ionization: Positive ion electrospray ionization (ESI).

  • Detection: Tandem mass spectrometer operating in MRM mode. The specific precursor and product ions for AODA and its SIL internal standard need to be determined and optimized.

C. Quantification

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.

Parameter Typical Value Reference
Linearity (r²)>0.995[9]
Lower Limit of Quantification (LLOQ)Sub-µM levels[18]
Precision (%RSD)<15%[19]
Accuracy (%Bias)Within ±15%[19]

Method Validation: Ensuring Trustworthy Data

Validation of the chosen analytical method is a mandatory step to ensure the reliability and accuracy of the results.[4][20] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.[9]

  • Accuracy: The closeness of the measured value to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][21]

Concluding Remarks

The choice between HPLC with pre-column derivatization and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the research. HPLC offers a cost-effective and robust solution for routine analysis, while LC-MS/MS provides unparalleled sensitivity and selectivity for challenging applications. The detailed protocols and workflows provided in this guide are designed to be a valuable resource for establishing reliable and reproducible AODA quantification in your laboratory.

References

  • Lestari, W., & Sudjarwo, E. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(9), 621. [Link]

  • Shimadzu. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. [Link]

  • Giebułtowicz, J., & Wroczyński, P. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Chromatography B, 1173, 122694. [Link]

  • Goetz, H., & Ebel, F. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. BioProcess International, 12(8), 44-51. [Link]

  • Reason, A. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 785-794). Humana Press. [Link]

  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Husek, P. (2000). Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • SickKids. (n.d.). Sample Preparation. SickKids. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - DL-2-Aminooctanoic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000991). Human Metabolome Database. [Link]

  • Human Metabolome Database. (2005). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). Human Metabolome Database. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Amino Acids in Supplements Composition in Mixed-Mode. SIELC Technologies. [Link]

  • Li, Y., et al. (2019). A reliable LC–MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1124, 72-81. [Link]

  • Restek. (2021). 13-Minute Comprehensive Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

  • FooDB. (2011). Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]

  • Kaspar, H., & Dettmer, K. (2011). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 708, 139-153. [Link]

  • Restek. (2021). (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 55(2), 213-222. [Link]

  • Shimadzu. (2021, September 30). Direct analysis of 33 amino acids in beverages by LC-MS/MS [Video]. YouTube. [Link]

  • MilliporeSigma. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. [Link]

  • Al-Khafaji, K., & Al-Fahad, A. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6523. [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

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Application Notes and Protocols for the Use of 2-Aminooctanedioic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of 2-Aminooctanedioic Acid as a Neuromodulatory Agent

This compound, also known as α-aminosuberic acid, is a dicarboxylic alpha-amino acid with emerging interest in the field of neuroscience and drug discovery.[1] Its structural similarity to known modulators of synaptic activity suggests its potential as a tool to investigate and manipulate neuronal signaling pathways. Specifically, the presence of two carboxylic acid groups positions this compound as a candidate for interacting with enzymes that process dicarboxylic amino acid substrates.[2][3]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing this compound in cell culture experiments. We will delve into its hypothesized mechanism of action as an inhibitor of D-amino acid oxidase (DAAO), its subsequent impact on N-methyl-D-aspartate (NMDA) receptor signaling, and practical methodologies for its application in neuronal cell culture models.

Scientific Foundation: The DAAO-D-Serine-NMDA Receptor Axis

The primary hypothesis for the biological activity of this compound in a neurological context centers on its potential to inhibit D-amino acid oxidase (DAAO).[4][5] DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[4][5][6] D-serine is a crucial co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[5] By binding to the glycine site on the GluN1 subunit of the NMDA receptor, D-serine facilitates receptor activation by glutamate.[4]

Inhibition of DAAO leads to an increase in the extracellular concentration of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[4][5][6][7] This mechanism has significant therapeutic implications, as NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia and other neurological disorders.[4][7] The structure of this compound, with its two carboxylic acid moieties, suggests it may act as a competitive inhibitor at the active site of DAAO, which is known to accommodate dicarboxylic acid-containing ligands.[2][3]

Hypothesized Mechanism of Action

DAAO_Inhibition_Pathway 2-Aminooctanedioic_Acid This compound DAAO D-Amino Acid Oxidase (DAAO) 2-Aminooctanedioic_Acid->DAAO Inhibits D_Serine_Degradation D-Serine Degradation DAAO->D_Serine_Degradation Catalyzes D_Serine Increased Extracellular D-Serine DAAO->D_Serine Leads to NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonizes Neuronal_Signaling Enhanced Neuronal Signaling & Plasticity NMDA_Receptor->Neuronal_Signaling Promotes

Caption: Hypothesized pathway of this compound action.

Experimental Protocols

Part 1: Reagent Preparation and Handling

Proper preparation and handling of this compound are critical for reproducible experimental outcomes.

1.1. Reconstitution of this compound:

  • Solvent Selection: Due to the presence of two carboxylic acid groups, the solubility of this compound in neutral aqueous solutions can be limited. For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent.

    • Primary Recommendation: Sterile 1 M NaOH or 1 M HCl can be used to dissolve the powder, followed by neutralization with an equimolar amount of HCl or NaOH, respectively. The final pH should be adjusted to 7.2-7.4 with sterile PBS or cell culture medium.

    • Alternative: For some applications, dissolving in a small amount of DMSO followed by serial dilution in culture medium may be possible, but the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation (Example):

    • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 1 M NaOH (e.g., 50 µL) and gently vortex until the powder is completely dissolved.

    • Neutralize the solution by adding an equimolar amount of 1 M HCl.

    • Bring the final volume to 1 ml with sterile, nuclease-free water or PBS to achieve a 10 mg/mL stock solution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.

Property Value
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol [1]
Appearance White to off-white powder
Part 2: Determination of DAAO Inhibition (IC₅₀)

As the specific inhibitory potency of this compound on DAAO is not widely reported, it is crucial to determine its half-maximal inhibitory concentration (IC₅₀) empirically.

2.1. DAAO Enzymatic Assay Protocol:

This protocol is based on the principle of measuring hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-serine.

  • Materials:

    • Recombinant human D-amino acid oxidase (DAAO)

    • D-serine (substrate)

    • Horseradish peroxidase (HRP)

    • Amplex™ Red reagent (or other suitable H₂O₂ detection reagent)

    • This compound

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 8.0)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude (e.g., from 1 nM to 1 mM) to ensure capturing the full dose-response curve.

    • In each well of the 96-well plate, add:

      • 50 µL of the this compound dilution (or vehicle control).

      • 25 µL of recombinant DAAO enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a reaction mix containing D-serine, HRP, and Amplex™ Red in assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30-60 minutes.

    • Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for DAAO IC₅₀ Determination

DAAO_IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add Inhibitor Dilutions to 96-well Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare DAAO Enzyme Solution Add_Enzyme Add DAAO Enzyme Prep_Enzyme->Add_Enzyme Prep_Reaction_Mix Prepare Reaction Mix (D-Serine, HRP, Amplex Red) Start_Reaction Initiate Reaction with Reaction Mix Prep_Reaction_Mix->Start_Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate for 15 min Add_Enzyme->Incubate Incubate->Start_Reaction Measure_Fluorescence Measure Fluorescence Kinetics Start_Reaction->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Plot_Curve Plot Dose-Response Curve Calculate_Rate->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC₅₀ of this compound on DAAO.

Part 3: Application in Neuronal Cell Culture

This protocol outlines a general procedure for treating primary neurons or neuronal cell lines with this compound to assess its effects on cell signaling and function.

3.1. Cell Culture and Treatment:

  • Cell Models:

    • Primary Neurons: Cortical or hippocampal neurons from embryonic rodents are commonly used models for studying NMDA receptor function.

    • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells, once differentiated into a neuronal phenotype, can also be suitable.

  • Culture Conditions: Culture primary neurons on plates coated with poly-D-lysine or a similar attachment factor in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27). Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Plate neurons at an appropriate density and allow them to adhere and mature for at least 7 days in vitro (DIV) for primary cultures.

    • Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., based on the determined IC₅₀ and a subsequent cytotoxicity assessment).

    • Carefully remove half of the culture medium from each well and replace it with an equal volume of the medium containing the desired concentration of this compound.

    • Include appropriate controls: a vehicle-only control and potentially a positive control with a known DAAO inhibitor.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Following incubation, cells can be harvested for downstream analysis, such as Western blotting for signaling proteins, calcium imaging, or electrophysiology.

Part 4: Cytotoxicity Assessment

It is essential to determine the concentration range at which this compound is non-toxic to the neuronal cells used in your experiments.

4.1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Plate neuronal cells in a 96-well plate and treat them with a range of concentrations of this compound as described in the treatment protocol.

    • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Concentration Range (Suggested) Purpose
1 nM - 10 µMInitial range for assessing biological activity.
1 µM - 1 mMRange for determining cytotoxicity (CC₅₀).

Conclusion

This compound represents a promising research tool for the investigation of the DAAO-D-serine-NMDA receptor signaling pathway. The protocols outlined in this guide provide a robust framework for researchers to characterize its inhibitory activity on DAAO and to explore its functional consequences in neuronal cell culture models. By carefully determining its IC₅₀ and cytotoxic profile, scientists can confidently employ this compound to further elucidate the intricate mechanisms of neuromodulation and to explore its potential in the context of neurological disorders.

References

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-3359. [Link]

  • Klein, J. R. (1953). Inhibition of D-amino acid oxidase by aromatic acids. Journal of Biological Chemistry, 205(2), 725-730. [Link]

  • Sacchi, S., et al. (2012). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 18(12), 1647-1661. [Link]

  • Hondo, T., et al. (2014). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

  • Pollegioni, L., & Sacchi, S. (2017). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 4, 89. [Link]

  • Smith, S. M., et al. (2010). The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors. The open medicinal chemistry journal, 4, 3-13. [Link]

  • Patsnap. (2024). What are DAAO inhibitors and how do they work? Patsnap Synapse. [Link]

  • Ferraris, D. V. (2022). Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research. CNS & neurological disorders drug targets, 21(8), 688–699. [Link]

  • Pollegioni, L., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in molecular biosciences, 4, 89. [Link]

  • Fukushima, T., et al. (2011). Inhibition of D-Amino Acid Oxidase Activity by Antipsychotic Drugs Evaluated by a Fluorometric Assay Using D-Kynurenine as Substrate. Biological & Pharmaceutical Bulletin, 34(7), 1068-1072. [Link]

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2-aminooctanedioic acid as an enzyme inhibitor or modulator

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on utilizing 2-aminooctanedioic acid as a potential enzyme inhibitor or modulator. This document provides the foundational principles, detailed experimental protocols, and data analysis frameworks necessary to investigate its biochemical and cellular activities.

Introduction to this compound

This compound, also known as α-aminosuberic acid, is an α-amino acid derivative of octanedioic acid (suberic acid).[1] Its structure, featuring a dicarboxylic acid backbone combined with an amino group, makes it an intriguing candidate for interacting with enzyme active sites or allosteric sites, which often accommodate charged or polar moieties. Amino acid derivatives are a well-established class of enzyme inhibitors, targeting a wide range of enzyme families, from digestive enzymes to those involved in epigenetic regulation.[2][3] For example, derivatives of a related compound, 2-aminosuberic acid, have been synthesized as components of histone deacetylase (HDAC) inhibitors, highlighting the potential of this chemical scaffold in enzyme-targeted drug discovery.[3]

This guide provides a comprehensive framework for the systematic evaluation of . The protocols are designed to progress from initial biochemical characterization to validation in a cellular context, providing researchers with the necessary tools to determine its potency, mechanism of action, and physiological relevance.

PART 1: Biochemical Characterization of Enzyme Inhibition

The first critical step is to determine if and how this compound interacts with a purified enzyme in a controlled, in vitro setting. This involves quantifying its inhibitory potency and elucidating its specific mechanism of inhibition.

Principles of Enzyme Inhibition

Enzyme inhibitors reduce the rate of an enzymatic reaction.[4] They are broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, are further categorized by their mechanism of action relative to the enzyme's substrate.[5]

  • Competitive Inhibition: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and its binding is independent of substrate binding. This reduces Vₘₐₓ without affecting Kₘ.[4][6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both Vₘₐₓ and Kₘ.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities, affecting both Kₘ and Vₘₐₓ.[4]

Understanding these mechanisms is fundamental to drug development as they dictate how an inhibitor will perform under varying physiological substrate concentrations.[7]

G cluster_0 Enzyme Inhibition Mechanisms Enzyme Enzyme Inhibitor Inhibitor ES_Complex E-S Enzyme->ES_Complex + Substrate EI_Complex E-I Enzyme->EI_Complex + Inhibitor Enzyme->EI_Complex + I Substrate Substrate Substrate->ES_Complex Substrate->EI_Complex X (Blocked) Product Product ES_Complex->Product k_cat ESI_Complex E-S-I ES_Complex->ESI_Complex + I ES_Complex->ESI_Complex + Inhibitor Product->Enzyme + Enzyme ESI_Complex->Product X (No Product) ESI_Complex->Product X (No Product)

Caption: Overview of Reversible Enzyme Inhibition Mechanisms.

Protocol 1: Determination of IC₅₀ (Inhibitor Potency)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[8] It represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (test inhibitor)

  • Appropriate assay buffer (e.g., Phosphate buffer, pH 7.4)[9]

  • Any required cofactors (e.g., Mg²⁺, NADH)[9]

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a concentrated stock solution of this compound in the assay buffer. Causality Note: Using the assay buffer as the solvent avoids introducing organic solvents like DMSO that could affect enzyme activity.

    • Prepare a series of serial dilutions (e.g., 10-point, 3-fold dilutions) of the inhibitor stock solution to create a range of final concentrations.[8]

    • Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution. A concentration at or near the enzyme's Kₘ is recommended for IC₅₀ determination, as this provides good sensitivity.[7][8]

  • Assay Setup (96-well plate):

    • Add the assay buffer to all wells.

    • Add the inhibitor dilutions to the test wells.

    • Include "no inhibitor" wells for 100% activity control and "no enzyme" wells for a blank control.[8]

    • Add the enzyme solution to all wells except the blanks.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate the enzyme with the inhibitor for 15-30 minutes at the enzyme's optimal temperature.[8] Causality Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for obtaining accurate potency measurements.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[9]

    • Immediately place the plate in the microplate reader and measure the signal (e.g., absorbance at 405 nm for a chromogenic product) at regular intervals for 10-20 minutes.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the signal vs. time curve.[8]

    • Normalize the velocities to the "no inhibitor" control (set to 100% activity).

    • Plot the % enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[9]

Protocol 2: Elucidation of the Mechanism of Action (MOA)

Determining the MOA is essential for understanding how this compound affects enzyme kinetics. This is achieved by measuring reaction rates at multiple substrate and inhibitor concentrations.[7]

Step-by-Step Methodology:

  • Experimental Design:

    • Perform a series of kinetic experiments as described in Protocol 1.

    • For this study, vary the concentration of the substrate across a wide range (e.g., 0.25x to 10x Kₘ).

    • Repeat this full substrate titration at several fixed concentrations of this compound (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).[8]

  • Data Collection:

    • For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).

  • Data Analysis (Lineweaver-Burk Plot):

    • Transform the data by taking the reciprocal of the substrate concentrations (1/[S]) and the initial velocities (1/V₀).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This double-reciprocal plot helps visualize the inhibition mechanism.[2]

    • Competitive inhibition: The lines will intersect on the y-axis.[8]

    • Non-competitive inhibition: The lines will intersect on the x-axis.[8]

    • Uncompetitive inhibition: The lines will be parallel.[8]

Caption: Expected Lineweaver-Burk plot patterns for different inhibition types.

Data Summary Table
ParameterThis compoundControl Inhibitor
IC₅₀ (µM) Insert ValueInsert Value
Kᵢ (µM) Insert ValueInsert Value
Mechanism of Action e.g., Competitivee.g., Competitive
Apparent Kₘ Shift e.g., Increasee.g., Increase
Apparent Vₘₐₓ Shift e.g., No Changee.g., No Change

PART 2: Investigating Cellular Effects

After establishing biochemical activity, the next step is to assess the effects of this compound in a living system. Cell-based assays are crucial for evaluating compound activity in a more physiologically relevant environment, providing insights into membrane permeability, potential toxicity, and target engagement within the cell.[10][11]

G Biochem_Hit Biochemical Hit (e.g., IC50 < 10 µM) Cytotoxicity Protocol 3: Assess Cytotoxicity (e.g., MTT Assay) Biochem_Hit->Cytotoxicity Is_Toxic Is the compound toxic at active concentrations? Cytotoxicity->Is_Toxic Stop Stop or Redesign Compound Is_Toxic->Stop Yes Cellular_Assay Protocol 4: Cell-Based Target Engagement or Phenotypic Assay Is_Toxic->Cellular_Assay No Efficacy Demonstrates Cellular Efficacy? Cellular_Assay->Efficacy Lead Lead Candidate for Further Development Efficacy->Lead Yes No_Efficacy No Cellular Activity (Poor Permeability? Off-target?) Efficacy->No_Efficacy No

Caption: Workflow from biochemical hit validation to cellular assays.

Protocol 3: Cell Viability and Cytotoxicity Assay

Before assessing functional effects, it is essential to determine the concentration range at which this compound is non-toxic to the cells. This ensures that any observed inhibitory effects are due to specific interactions with a target, not simply a consequence of cell death.[12]

Materials:

  • Relevant human cell line (e.g., a cancer cell line if investigating an anti-cancer target)

  • Complete cell culture medium

  • This compound

  • MTT reagent or a luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • 96-well clear or opaque-walled cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the cells. Include vehicle-only control wells.

  • Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement (Example using ATP-based assay):

    • Equilibrate the plate and reagents to room temperature.

    • Add the lytic/luciferase reagent to each well according to the manufacturer's protocol.[13]

    • Mix on an orbital shaker to induce cell lysis.

    • Measure the luminescence signal using a plate reader. Causality Note: The amount of ATP is directly proportional to the number of metabolically active, viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot cell viability (%) against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 4: Cellular Target Engagement Assay

This protocol aims to confirm that this compound can engage its target enzyme within a cellular context. The specific readout will depend on the enzyme's function.

Example Scenario: Target is a Histone Deacetylase (HDAC)

Based on literature suggesting suberic acid derivatives can inhibit HDACs, this protocol outlines how to measure changes in histone acetylation.[3]

Materials:

  • Cell line from Protocol 3

  • This compound

  • Positive control HDAC inhibitor (e.g., SAHA)

  • Antibodies for Western blotting (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • SDS-PAGE and Western blotting equipment

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with non-toxic concentrations of this compound (determined in Protocol 3) for an appropriate duration (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells and extract total protein. Quantify protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against an acetylated histone mark (e.g., acetyl-H3).

    • Probe a parallel blot or strip and re-probe the same blot with an antibody for total histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the acetylated and total histone proteins.

    • An increase in the ratio of acetylated-H3 to total-H3 in treated cells compared to control cells indicates HDAC inhibition.

PART 3: Characterization as an Enzyme Modulator

Beyond simple inhibition, a compound can act as an allosteric modulator, fine-tuning enzyme activity rather than simply blocking it. A Positive Allosteric Modulator (PAM) enhances activity, while a Negative Allosteric Modulator (NAM) reduces it, often by binding to a site distinct from the active site and inducing a conformational change.[14]

Experimental Design Considerations:

  • Test for Substrate Dependence: Allosteric modulators often display effects that are dependent on the concentration of the natural substrate. For example, a PAM might only enhance activity at sub-saturating substrate concentrations.

  • Assess Effects on Kₘ and Vₘₐₓ: A PAM might decrease the Kₘ (increase affinity) for the substrate or increase the Vₘₐₓ, while a NAM would have the opposite effects.[15] The kinetic signature will differ from classic competitive or non-competitive inhibitors.

  • Use in Combination with an Active-Site Ligand: The binding of an allosteric modulator can be tested by its ability to alter the binding affinity of a known active-site ligand (either a substrate or a competitive inhibitor).

If initial kinetic studies (Protocol 2) yield complex results that do not fit classic inhibition models, it is worth considering the possibility that this compound is acting as an allosteric modulator.

References

  • Modern Biopharma. (2024). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Modern Biopharma. Retrieved from [Link][9]

  • O'Connor, S., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 767-777. Retrieved from [Link][16]

  • O'Connor, S., et al. (2017). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate. Retrieved from [Link][17]

  • Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8649–8677. Retrieved from [Link][18]

  • NCI Staff. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77937, this compound. PubChem. Retrieved from [Link][1]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link][10]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Retrieved from [Link][13]

  • An, F., & Yoon, Y. J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 27(4), 633–645. Retrieved from [Link][19]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Retrieved from [Link][12]

  • HMDB. (n.d.). Metabocard for DL-2-Aminooctanoic acid (HMDB0000991). Human Metabolome Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid. PubChem. Retrieved from [Link]

  • dos Santos, T. C., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link][2]

  • Reddy, T. S., & Dahanukar, V. H. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry, 13, 2221–2226. Retrieved from [Link][3]

  • Wang, Y., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 15, 1370213. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme regulation. Khan Academy. Retrieved from [Link][5]

  • Longdom Publishing. (n.d.). Allosteric Modulation: From Basic Mechanisms to Clinical Applications. Journal of Clinical and Experimental Pharmacology. Retrieved from [Link]

  • Nagata, Y., Shimojo, T., & Akino, T. (1988). Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns. International Journal of Biochemistry, 20(11), 1235–1238. Retrieved from [Link]

  • The premed scene. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube. Retrieved from [Link][6]

  • Tsukano, C., Uchino, A., & Irie, K. (2024). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 22(3), 411–428. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyranoid Sugar α-Amino Acid Derivatives from 2-Oxo-Dgluconic Acid. ResearchGate. Retrieved from [Link]

  • Sepúlveda, F. V., & Robinson, J. W. (1975). Amino acid inhibition and stimulation of 2-aminoisobutyric acid exit from anuran small intestine. The Journal of Physiology, 247(2), 393–406. Retrieved from [Link]

  • Shomu's Biology. (2020, April 5). Allosteric regulation of enzymes (Introduction) [Video]. YouTube. Retrieved from [Link][14]

  • dos Santos, T. C., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health. Retrieved from [Link][20]

  • Marnett, L. J., et al. (2014). 13-Methylarachidonic Acid Is a Positive Allosteric Modulator of Endocannabinoid Oxygenation by Cyclooxygenase-2. Journal of Biological Chemistry, 289(10), 7149–7158. Retrieved from [Link][15]

  • FooDB. (n.d.). Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. Retrieved from [Link]

Sources

Application Notes and Protocols for the Structural Characterization of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-Aminooctanedioic Acid

This compound (also known as α-aminosuberic acid) is an eight-carbon α-amino acid that features a carboxylic acid group at both ends of its aliphatic chain.[1][2] Its molecular formula is C₈H₁₅NO₄, with a molecular weight of approximately 189.21 g/mol .[1] Unlike the 20 proteinogenic amino acids, it is considered an unnatural amino acid. This unique structure makes it a valuable building block in peptide synthesis and drug development, where it can be used to introduce specific structural constraints, alter hydrophobicity, or act as a linker.[3][4][5]

Given its non-standard nature, unambiguous structural verification and purity assessment are paramount for its application in research and development. This guide provides detailed, field-proven protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical techniques.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise covalent structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provides an irrefutable structural fingerprint.

Workflow for NMR Analysis

Caption: Workflow for structural analysis using LC-MS/MS.

MS Sample Preparation Protocol

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., water, methanol, acetonitrile)

  • LC-MS grade additives (e.g., formic acid, ammonium acetate)

  • Autosampler vials with septa

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., water/methanol 50:50 v/v) to create a stock solution of ~1 mg/mL.

  • Dilution: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95% water, 5% methanol with 0.1% formic acid) to a final concentration suitable for ESI-MS, typically in the range of 1-10 µM.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the LC system.

Recommended LC-MS/MS Parameters

These parameters are a starting point for a typical Reverse Phase LC-ESI-QTOF or Orbitrap MS system. Method optimization is highly recommended.

Table 3: Liquid Chromatography (LC) Parameters

Parameter Suggested Value Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Standard reverse-phase column for retaining and separating polar to moderately nonpolar compounds.
Mobile Phase A Water + 0.1% Formic Acid Acidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Organic solvent to elute the compound from the C18 column.
Gradient 5% B to 95% B over 10 min A general-purpose gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.

| Injection Volume | 2-5 µL | Standard volume to avoid column overloading. |

Table 4: ESI-MS and MS/MS Parameters

Parameter Positive Ion Mode Negative Ion Mode Purpose
Ion Source ESI ESI Best for polar, non-volatile analytes.
Capillary Voltage +3.5 to +4.0 kV -3.0 to -3.5 kV Creates the electrostatic field for ion formation.
Nebulizer Gas (N₂) 10 L/min 10 L/min Assists in desolvation of droplets. [6]
Drying Gas Temp. 300 °C 300 °C Evaporates solvent from ESI droplets. [6]
MS1 Scan Range m/z 50-500 m/z 50-500 Covers the expected mass of the analyte and potential fragments.
MS2 Precursor Ion m/z 190.10 m/z 188.09 Selects the parent ion for fragmentation.
Collision Gas Argon or Nitrogen Argon or Nitrogen Inert gas used for Collision-Induced Dissociation (CID).

| Collision Energy | 10-40 eV (Ramped) | 10-40 eV (Ramped) | Energy range to induce characteristic fragmentation. |

Data Interpretation: Expected Spectra
  • Full Scan MS (MS1):

    • Positive Ion Mode: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 190.1074. High-resolution mass spectrometry can confirm the elemental formula C₈H₁₆NO₄⁺.

    • Negative Ion Mode: The primary ion will be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 188.0928, confirming the formula C₈H₁₄NO₄⁻.

  • Tandem MS (MS/MS):

    • Fragmentation of the [M+H]⁺ ion is expected to produce characteristic losses. Common fragmentation pathways for amino acids include the neutral loss of H₂O (water) and the loss of HCOOH (formic acid). Cleavage of the C-C bonds in the aliphatic chain will also generate a series of fragment ions.

    • This fragmentation pattern provides a "fingerprint" that confirms the molecular structure and connectivity, distinguishing it from potential isomers. The analysis of dicarboxylic acids by MS/MS often exploits these unique fragmentation patterns for specific identification. [7]

Conclusion

The orthogonal application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and self-validating system for the complete characterization of this compound. NMR confirms the precise atomic connectivity and chemical environment, while MS provides definitive molecular weight and elemental composition, with MS/MS fragmentation validating the overall structure. The detailed protocols and expected data presented in this guide offer researchers, scientists, and drug development professionals a reliable framework for ensuring the identity, purity, and quality of this important non-standard amino acid in their work.

References

  • Title: Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine Source: PubMed URL: [Link]

  • Title: Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine Source: ResearchGate URL: [Link]

  • Title: Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: 1H and 12C NMR spectra of some amino acids Source: University of Regensburg URL: [Link]

  • Title: Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum Source: ACS Publications URL: [Link]

  • Title: Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry Source: AIP Publishing URL: [Link]

  • Title: Introducing Students to NMR Methods Using Low-Field 1H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids Source: ACS Publications URL: [Link]

  • Title: Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry of Amino Acids, Peptides, and Proteins Source: Springer Nature Experiments URL: [Link]

  • Title: this compound | C8H15NO4 Source: PubChem URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Mass Spectrometry of Amino Acids and Proteins Source: Wiley-VCH URL: [Link]

  • Title: A Brief on The NMR Spectroscopy of Proteins Source: Conduct Science URL: [Link]

  • Title: NMR Sample Preparation Source: Iowa State University URL: [Link]

  • Title: How to make an NMR sample Source: University of Ottawa URL: [Link]

  • Title: Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity Source: PubMed URL: [Link]

  • Title: Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity Source: ResearchGate URL: [Link]

  • Title: 2-Aminosuberic acid | C8H15NO4 Source: PubChem URL: [Link]

Sources

A Strategic Framework for Elucidating the Biological Effects of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic amino acid with largely uncharacterized biological activity.[1] Its structure, featuring both a long-chain dicarboxylic acid backbone and an amino acid moiety, suggests potential interactions with various biological pathways, including metabolic, inflammatory, and neurological systems. Dicarboxylic acids are implicated in energy metabolism and have been linked to pathologies like Alzheimer's disease, while other non-standard amino acids are known regulators of metabolic homeostasis.[2][3] This guide presents a comprehensive, multi-phased experimental framework for the systematic investigation of this compound's effects. We provide a logical progression from initial high-throughput in vitro screening to detailed mechanistic studies and finally to validation in in vivo models. This document serves as a roadmap for researchers seeking to characterize novel or poorly understood small molecules, using this compound as a prime example.

Introduction: The Rationale for Investigation

The process of drug discovery often begins with the identification of small molecules that can modulate biological processes.[4] this compound represents a class of molecules that are structurally intriguing but functionally enigmatic. Its dicarboxylic nature is similar to that of succinate, a key metabolite and signaling molecule that activates the G-protein coupled receptor SUCNR1 (GPR91), which plays roles in inflammation and metabolism.[5][6] Furthermore, the neuroprotective potential of various carboxylic acid derivatives has been documented, suggesting a possible role in mitigating neurodegenerative processes.[7][8][9]

This application note provides the scientific and methodological foundation to rigorously test these hypotheses. The core philosophy is a staged approach, ensuring that resources are invested efficiently and that each experimental phase logically informs the next.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: In Vivo Validation P1_1 Cytotoxicity Assessment (Dose-Ranging) P1_2 Primary Target Screening (e.g., GPCRs, Enzymes) P1_1->P1_2 Determine non-toxic concentration range P2_1 Signaling Pathway Analysis (Western Blot, qPCR) P1_2->P2_1 Identified 'Hit' P2_2 Functional Cellular Assays (e.g., Cytokine Release, Metabolism) P2_1->P2_2 Confirm pathway activation P3_1 Pharmacokinetic (PK) Profiling P2_2->P3_1 Validated cellular effect P3_2 Efficacy in Disease Models (Based on In Vitro data) P3_1->P3_2 Establish dosing regimen

Figure 1: A high-level overview of the phased experimental workflow.

Phase 1: Foundational In Vitro Screening

The initial phase is designed to answer two fundamental questions: 1) At what concentrations is the compound biologically active without being cytotoxic? and 2) Does it interact with high-priority, plausible biological targets?

Protocol: Cytotoxicity and Viability Assessment using XTT Assay

Causality: Before assessing specific biological functions, it is crucial to establish a concentration range where this compound does not induce cell death. A reduction in a functional readout could be misinterpreted as a specific inhibitory effect when it is merely a consequence of toxicity. Tetrazolium reduction assays like XTT or MTT are reliable methods to measure cell viability by assessing the metabolic activity of a cell population.[10][11] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.[12][13]

Detailed Protocol:

  • Cell Plating: Seed cells (e.g., HEK293 for general toxicity, THP-1 macrophages for immunological studies, or SH-SY5Y neuroblastoma for neurological studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO, check solubility). Perform serial dilutions in culture medium to create 2X working solutions. A suggested range is from 2 mM down to 1 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells (final volume 200 µL, final concentrations 1 mM to 0.5 µM). Include wells with vehicle control (medium with solvent) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., combine XTT reagent and electron-coupling reagent).[10]

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The color will change to orange in metabolically active cells.

  • Measurement: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

ParameterDescriptionExample Value
Cell Line Dependent on the research question (e.g., HepG2 for liver, THP-1 for immune)THP-1
Seeding Density Number of cells per well1 x 10⁴ cells/well
Concentration Range Logarithmic dilution series of this compound1 µM to 1 mM
Incubation Time Duration of compound exposure24 hours
Detection Method Colorimetric assay measuring mitochondrial dehydrogenase activityXTT Assay
Readout Absorbance at ~475 nmOD₄₇₅
Calculated Value Concentration causing 50% reduction in viabilityCC₅₀

Table 1: Key parameters for a cytotoxicity screening experiment.

Target-Based Screening: G-Protein Coupled Receptors (GPCRs)

Causality: Given the structural similarity of this compound to succinate, a known ligand for the GPCR SUCNR1 (GPR91) , this receptor is a prime candidate for investigation.[6] SUCNR1 is involved in inflammation and metabolic regulation and signals through both Gᵢ and Gᵩ pathways.[5][14] Another relevant target is GPR35 , an orphan GPCR expressed in immune and gastrointestinal tissues that is implicated in inflammation and metabolism.[15][16][17] Screening for activation of these receptors can be achieved using commercially available reporter assays (e.g., cAMP for Gᵢ, or calcium flux/IP-One for Gᵩ).

G cluster_0 SUCNR1 (GPR91) Signaling cluster_gi Gᵢ Pathway cluster_gq Gᵩ Pathway ligand Succinate or This compound? receptor SUCNR1 ligand->receptor gi Gαᵢ receptor->gi gq Gαᵩ receptor->gq ac Adenylyl Cyclase gi->ac camp cAMP ↓ ac->camp plc PLCβ gq->plc pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca Ca²⁺ ↑ ip3->ca pkc PKC Activation dag->pkc

Figure 2: Potential signaling pathways for the SUCNR1 (GPR91) receptor.[5][14]

G cluster_1 GPR35 Signaling cluster_g G-Protein Dependent cluster_arrestin G-Protein Independent ligand Kynurenic Acid or This compound? receptor GPR35 ligand->receptor g13 Gα₁₃ receptor->g13 gq_gpr35 Gαᵩ receptor->gq_gpr35 barr β-Arrestin receptor->barr rho RhoA → ROCK g13->rho ca_gpr35 Ca²⁺ Mobilization gq_gpr35->ca_gpr35 erk ERK1/2 Activation barr->erk nfkb NF-κB Inhibition barr->nfkb

Figure 3: GPR35 exhibits complex signaling involving G-proteins and β-arrestin.[15][18]

Phase 2: Elucidating the Mechanism of Action

If Phase 1 screening yields a positive "hit"—for instance, activation of SUCNR1 in macrophages at non-toxic concentrations—the next step is to understand the downstream consequences of this interaction.

Protocol: Downstream Signaling Analysis by Western Blot

Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex lysate. By examining the phosphorylation status of key signaling molecules (e.g., ERK, Akt, NF-κB) downstream of a receptor, we can confirm that receptor engagement by this compound leads to a functional intracellular signaling cascade. This provides mechanistic evidence linking receptor activation to a cellular response.[19]

G prep 1. Sample Preparation (Cell Lysis & Protein Quantification) sds 2. SDS-PAGE (Protein Separation by Size) prep->sds transfer 3. Electrotransfer (Gel to Membrane) sds->transfer block 4. Blocking (Prevent Non-specific Binding) transfer->block p_ab 5. Primary Antibody Incubation (Binds to Target Protein) block->p_ab s_ab 6. Secondary Antibody Incubation (Binds to Primary Ab, HRP-conjugated) p_ab->s_ab detect 7. Detection (Chemiluminescence) s_ab->detect analyze 8. Data Analysis (Densitometry) detect->analyze

Sources

Technical Guide: Applications of 2-Aminooctanedioic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is a dicarboxylic alpha-amino acid with the molecular formula C₈H₁₅NO₄.[1][2] Its structure, featuring a central alpha-carbon bonded to an amino group, a hydrogen atom, a carboxyl group, and a six-carbon chain terminating in a second carboxyl group, places it in a class of molecules with significant potential for interacting with the nervous system. While direct, extensive research on this compound in neuroscience is an emerging area, its structural similarity to well-characterized excitatory amino acid (EAA) receptor ligands provides a strong rationale for its investigation as a novel research tool.

This guide outlines the theoretical framework and provides detailed experimental protocols for exploring the applications of this compound in key areas of neuroscience research. We will draw parallels from its shorter-chain analog, 2-aminoadipic acid (a 6-carbon dicarboxylic amino acid), which was instrumental in the early pharmacological classification of glutamate receptors.[3][4] Specifically, we will focus on its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors, its consequent effects on synaptic plasticity, and its potential role in neuroprotection.

Section 1: The Rationale - Targeting Excitatory Amino Acid Receptors

The majority of fast excitatory neurotransmission in the mammalian brain is mediated by the neurotransmitter L-glutamate.[4] Glutamate activates several types of ionotropic receptors, including the NMDA, AMPA, and kainate receptors.[5] Of these, the NMDA receptor is unique. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and is voltage-dependent, making it a critical coincidence detector for synaptic events.[5] This property is fundamental to its role in synaptic plasticity, learning, and memory.[6]

However, excessive activation of NMDA receptors leads to a massive influx of Ca²⁺, triggering cytotoxic cascades and resulting in neuronal death—a process known as excitotoxicity.[7][8] Excitotoxicity is a key pathological mechanism in stroke, epilepsy, and chronic neurodegenerative disorders like Huntington's disease.[7][8] Therefore, molecules that can modulate NMDA receptor activity are invaluable tools for both basic research and therapeutic development.

Historically, competitive antagonists—molecules that bind to the same site as the endogenous ligand (glutamate) but do not activate the receptor—have been crucial for dissecting receptor function. The discovery that D-α-aminoadipate could selectively block neuronal responses to NMDA but not to other EAA agonists was a landmark finding that established NMDA receptors as a distinct entity.[3][4] Given that this compound is a longer-chain analog of 2-aminoadipic acid, it is a prime candidate for investigation as a selective NMDA receptor antagonist.

Caption: NMDA receptor with potential antagonist binding.

Section 2: Application Note 1 - Investigating Competitive Antagonism at the NMDA Receptor

Objective

To determine if this compound functions as a competitive antagonist at the glutamate binding site of the NMDA receptor using in vitro electrophysiology.

Causality Behind Experimental Choices

Whole-cell patch-clamp recording from cultured neurons is the gold standard for studying ligand-gated ion channels. It allows for precise control of the cellular environment and direct measurement of ion currents elicited by specific agonists. By applying NMDA to evoke a current and then co-applying this compound, we can directly quantify any inhibitory effect. A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without reducing the maximum response, which is a key validation metric.

Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture Preparation:

  • Culture primary hippocampal or cortical neurons from E18 rat pups on poly-D-lysine coated glass coverslips.

  • Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days in vitro (DIV) to allow for mature expression of synaptic receptors.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. Adjust pH to 7.4 with NaOH. The absence of Mg²⁺ in some protocols can prevent voltage-dependent block, but starting with 1mM MgCl₂ is more physiological. Glycine is included as the essential co-agonist.[5]

  • Internal (Pipette) Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium and BAPTA are used to block K⁺ channels and chelate Ca²⁺, respectively, to isolate the NMDA receptor currents.

  • Agonist/Antagonist Solutions: Prepare a 1 M stock of this compound in 1N NaOH and dilute to final concentrations in the external solution. Prepare a 100 mM stock of NMDA in water.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a pyramidal-like neuron. Clamp the cell at a holding potential of -70 mV.

  • Use a rapid solution exchange system to apply a saturating concentration of NMDA (e.g., 100 µM) for 2-3 seconds to elicit an inward current.

  • After the response returns to baseline, co-perfuse a test concentration of this compound for 30-60 seconds before and during the application of NMDA.

  • Repeat this for a range of this compound concentrations (e.g., 1 µM to 1 mM) to generate a dose-response curve.

4. Data Analysis & Interpretation:

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

  • Plot the percentage inhibition against the log concentration of this compound.

  • Fit the data with a sigmoidal dose-response equation to calculate the IC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis.

Data Presentation
Compound ConcentrationMean Peak Current (pA) ± SEM% Inhibition
Control (0 µM)-500 ± 250%
1 µM AOA-450 ± 2210%
10 µM AOA-260 ± 1848%
100 µM AOA-80 ± 1084%
1 mM AOA-25 ± 595%

Table 1: Example data for determining the IC₅₀ of this compound (AOA) on NMDA-evoked currents.

Section 3: Application Note 2 - Assessing the Impact on Synaptic Plasticity

Objective

To determine if this compound can block the induction of long-term potentiation (LTP) in acute hippocampal slices, a key cellular model for learning and memory.[9]

Causality Behind Experimental Choices

LTP induction at most excitatory synapses in the hippocampus is critically dependent on the activation of NMDA receptors.[6] A high-frequency stimulation (HFS) protocol depolarizes the postsynaptic membrane, relieving the Mg²⁺ block of the NMDA receptor channel and allowing Ca²⁺ influx, which initiates the signaling cascade for LTP. If this compound is an NMDA receptor antagonist, it should prevent this Ca²⁺ influx and, consequently, block the induction of LTP. This experiment provides a functional validation of the compound's action at a complex synaptic level.

Protocol: Hippocampal Slice Electrophysiology (fEPSP)

1. Slice Preparation:

  • Anesthetize and decapitate a young adult rat (P21-P35).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (a modified artificial cerebrospinal fluid, aCSF, with low Ca²⁺ and high Mg²⁺).

  • Cut 400 µm thick horizontal slices using a vibratome.

  • Transfer slices to a recovery chamber with oxygenated aCSF at 32°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

2. Solution Preparation:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Glucose. Continuously bubble with 95% O₂/5% CO₂.

  • Compound Solution: Prepare aCSF containing the desired concentration of this compound (e.g., a concentration at or above the determined IC₅₀).

3. Electrophysiological Recording:

  • Place a slice in a submersion recording chamber perfused with oxygenated aCSF at 30-32°C.

  • Position a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline by delivering single pulses every 30 seconds at an intensity that evokes 40-50% of the maximal response. Record for at least 20 minutes.

  • Switch the perfusion to aCSF containing this compound and continue baseline recording for another 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Immediately after HFS, switch back to the standard aCSF and record the fEPSP slope for at least 60 minutes.

4. Data Analysis & Interpretation:

  • Measure the initial slope of the fEPSP.

  • Normalize all fEPSP slope values to the average of the 20-minute baseline period.

  • Compare the magnitude of potentiation (the average fEPSP slope from 50-60 minutes post-HFS) between control slices and slices treated with this compound.

  • A successful NMDA receptor antagonist should show no significant potentiation above the pre-HFS baseline.

Data Presentation
Experimental ConditionBaseline fEPSP Slope (Normalized)fEPSP Slope 60 min post-HFS (Normalized)% Potentiation
Control (aCSF only)1.0 ± 0.051.65 ± 0.1265%
50 µM AOA1.0 ± 0.061.08 ± 0.078%

Table 2: Example data showing blockade of LTP by this compound (AOA).

Section 4: Application Note 3 - Exploring Neuroprotection in Excitotoxicity Models

Objective

To evaluate the potential of this compound to protect cultured neurons from cell death induced by NMDA receptor over-activation.

Causality Behind Experimental Choices

Excitotoxicity is a primary mechanism of neuronal damage in many neurological disorders.[8] An in vitro model using high concentrations of an EAA agonist like NMDA provides a robust and reproducible method to screen for neuroprotective compounds.[7] Cell viability assays (e.g., LDH release) provide a quantitative measure of cell death. If this compound blocks NMDA receptors, it should prevent the initial excitotoxic insult and preserve cell viability, providing a direct link between its mechanism of action and a therapeutically relevant outcome.

Protocol: In Vitro Neuroprotection Assay

1. Cell Culture and Plating:

  • Use primary cortical neurons (DIV 10-12) as described in Section 2. Plate them in 96-well plates for high-throughput analysis.

2. Excitotoxicity Induction and Treatment:

  • Gently wash the neurons twice with a minimal external solution (e.g., HBSS).

  • Treatment Groups:

    • Control: Incubate with HBSS only.
    • Excitotoxicity: Incubate with 300 µM NMDA + 10 µM Glycine in HBSS.
    • Neuroprotection: Pre-incubate with various concentrations of this compound (e.g., 1-100 µM) for 30 minutes, then add the NMDA/Glycine solution (with the antagonist still present).
  • Incubate all plates for 20-30 minutes at 37°C. This short, intense exposure is critical for inducing excitotoxicity.

  • Remove the treatment solutions, wash gently with HBSS, and replace with the original conditioned culture medium.

  • Return the plates to the incubator for 24 hours.

3. Assessment of Cell Viability:

  • Use a commercially available Lactate Dehydrogenase (LDH) cytotoxicity assay kit. LDH is a cytosolic enzyme that is released into the medium upon cell lysis.

  • Collect a sample of the culture medium from each well.

  • Follow the kit's instructions to measure LDH activity spectrophotometrically.

  • Include a "maximum LDH release" control by treating some wells with a lysis buffer.

4. Data Analysis & Interpretation:

  • Calculate the percentage of cytotoxicity for each condition relative to the control and maximum LDH release wells.

  • Plot % cytotoxicity versus the concentration of this compound.

  • A dose-dependent decrease in LDH release in the presence of this compound indicates a neuroprotective effect.

Excitotoxicity_Pathway Excitotoxicity Cascade and Point of Intervention Glutamate Excess Glutamate/ NMDA NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx AOA This compound AOA->NMDAR Blocks Enzymes Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzymes Mito Mitochondrial Dysfunction Ca_Influx->Mito Death Neuronal Death Enzymes->Death ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ROS->Death

Sources

Application Notes and Protocols for the Derivatization of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of 2-Aminooctanedioic Acid

This compound (AODA), a dicarboxylic amino acid, presents unique challenges for its quantitative and qualitative analysis in biological and pharmaceutical matrices. Its polar, zwitterionic nature at physiological pH, and low volatility make it unsuitable for direct analysis by common chromatographic techniques such as gas chromatography (GC) and reverse-phase high-performance liquid chromatography (HPLC).[1][] Derivatization is therefore an essential step to enhance its volatility for GC analysis or to improve its chromatographic retention and detection for HPLC analysis.[3][4] This document provides a comprehensive guide to various derivatization techniques for AODA, offering detailed protocols and insights to aid researchers in selecting and implementing the most suitable method for their analytical needs.

I. Derivatization Strategies for HPLC Analysis

Pre-column derivatization is the preferred approach for HPLC analysis of amino acids, converting them into derivatives with enhanced hydrophobicity and detectability, often by introducing a chromophore or fluorophore.[3]

A. O-Phthalaldehyde (OPA) Derivatization for Fluorescence Detection

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection.[5][6]

Mechanism & Rationale: The reaction proceeds at room temperature in an alkaline environment. The thiol, commonly 2-mercaptoethanol or 3-mercaptopropionic acid, is crucial for the formation of the stable fluorescent product. This method is valued for its speed and high sensitivity.[5] However, the derivatives can be unstable, necessitating automated derivatization and immediate analysis.[7]

Experimental Workflow: OPA Derivatization

cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample AODA Standard or Sample Mix Mix Sample and OPA Reagent Sample->Mix OPA_Reagent OPA Reagent (OPA, Thiol, Borate Buffer) OPA_Reagent->Mix React React at Room Temp (~1-2 min) Mix->React Inject Inject into HPLC React->Inject Detect Fluorescence Detection (Ex: ~340 nm, Em: ~450 nm) Inject->Detect cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample AODA Standard or Sample Mix1 Mix Sample and Buffer Sample->Mix1 Buffer Borate Buffer (pH ~9-10) Buffer->Mix1 FMOC FMOC-Cl in Acetonitrile Add_FMOC Add FMOC-Cl Solution FMOC->Add_FMOC Quench Quenching Reagent (e.g., ADAM) Add_Quench Add Quenching Reagent Quench->Add_Quench Mix1->Add_FMOC React React at Room Temp (~5-20 min) Add_FMOC->React React->Add_Quench Inject Inject into HPLC Add_Quench->Inject Detect Fluorescence Detection (Ex: ~265 nm, Em: ~310 nm) Inject->Detect

Caption: FMOC-Cl derivatization workflow with a quenching step.

Protocol: FMOC-Cl Derivatization of this compound

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 10.0): Prepare as described for OPA derivatization, adjusting the pH as needed. [8] * FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh. [8] * Quenching Solution (e.g., 1-adamantanamine, ADAM, 300 mM): Prepare in a water-acetonitrile mixture. [8]2. Derivatization Procedure:

    • To 100 µL of the AODA sample, add 200 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex. [8] * Allow the reaction to proceed for 5-20 minutes at room temperature. [8][9] * Add 200 µL of the quenching solution to react with excess FMOC-Cl. [8]3. HPLC-FLD/UV or LC-MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a gradient elution with a buffered mobile phase and an organic solvent.

    • For fluorescence detection, use an excitation wavelength of ~265 nm and an emission wavelength of ~310 nm. [3]This method is also amenable to UV and mass spectrometric detection.

C. Chiral Derivatization for Enantiomeric Separation

For stereospecific analysis of AODA, chiral derivatizing agents (CDAs) are employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. [10][11] 1. Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of AODA to form diastereomers that can be separated by reverse-phase HPLC. [10][12] 2. OPA with Chiral Thiols: Using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), in the OPA reaction produces diastereomeric isoindoles. [7][12][13]This approach combines the high sensitivity of OPA with enantiomeric resolution.

Protocol: Chiral Derivatization with OPA/N-acetyl-L-cysteine (NAC)

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.6): Prepare as previously described.

    • OPA Solution (10 mM): Dissolve OPA in methanol.

    • NAC Solution (40 mM): Dissolve N-acetyl-L-cysteine in the borate buffer.

  • Derivatization Procedure (Automated):

    • In an autosampler vial containing 500 µL of borate buffer, sequentially add 20 µL of the AODA sample, 20 µL of the OPA solution, and 20 µL of the NAC solution.

    • Mix and allow to react for a few minutes before injection. [14]3. HPLC Analysis:

    • Separate the diastereomers on a C18 column using a buffered mobile phase with an organic gradient.

    • The use of ion-pair reagents, like tetrabutylammonium bromide, in the mobile phase can enhance the resolution of the diastereomeric derivatives. [14]

II. Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of AODA by masking its polar functional groups (amino and carboxyl groups). [4]

A. Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. [15][16] Mechanism & Rationale: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. [17]MTBSTFA is often preferred as it forms more stable TBDMS derivatives that are less sensitive to moisture. [15]Silylation reactions require anhydrous conditions to prevent reagent hydrolysis and ensure high derivatization yield. [15][16] Experimental Workflow: Silylation for GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample AODA Standard or Sample Dry Dry Sample Completely (e.g., Lyophilization or N2 Stream) Sample->Dry Add_Reagents Add Silylation Reagent (e.g., MTBSTFA) and Solvent Dry->Add_Reagents Heat Heat at 60-100°C (30-120 min) Add_Reagents->Heat Inject Inject into GC-MS Heat->Inject Analyze GC Separation and MS Detection Inject->Analyze

Caption: General workflow for silylation-based derivatization.

Protocol: Silylation with MTBSTFA

  • Sample Preparation:

    • Aliquot the AODA sample into a reaction vial and dry it completely under a stream of nitrogen or by lyophilization. The absence of water is critical. [15][18]2. Derivatization Procedure:

    • Add 100 µL of acetonitrile (or other suitable solvent) and 100 µL of MTBSTFA to the dried residue. [18] * Seal the vial tightly and heat at 70-100°C for 30-120 minutes. Reaction conditions may need optimization for complete derivatization of both carboxyl and amino groups. [18]3. GC-MS Analysis:

    • Cool the vial to room temperature before opening.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • The resulting TBDMS derivative will have characteristic fragment ions that can be used for identification and quantification.

B. Acylation and Esterification

This two-step approach first converts the carboxylic acid groups to esters, followed by acylation of the amino group. This method produces stable derivatives suitable for GC-MS analysis. [19][20] Mechanism & Rationale: Esterification is typically achieved using an alcohol (e.g., methanol, propanol) under acidic conditions. Acylation is then performed using an anhydride, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). [19]These halogenated derivatives are highly electronegative, making them excellent for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Protocol: Two-Step Esterification and Acylation

  • Esterification:

    • Dry the AODA sample in a reaction vial.

    • Add 200 µL of 3 M HCl in n-propanol.

    • Seal the vial and heat at 110°C for 60 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried propanol ester, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Seal the vial and heat at 65°C for 15 minutes.

    • Evaporate the excess reagent and solvent.

  • GC-MS Analysis:

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

    • Inject into the GC-MS for analysis.

C. Alkylation with Pentafluorobenzyl Bromide (PFBBr)

PFBBr is a versatile reagent for derivatizing carboxylic acids. [21][22][23]For AODA, this would primarily target the two carboxyl groups, but derivatization of the amino group would require a subsequent step. A one-pot derivatization of both functional groups can be challenging. A similar compound, α-aminoadipic acid, has been successfully analyzed by GC-MS after derivatization with PFBBr. [24] Mechanism & Rationale: The reaction is typically carried out under basic conditions to deprotonate the carboxylic acids, facilitating nucleophilic attack on the PFBBr. [25]The resulting PFB esters are highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for very low detection limits. [24][26]

III. Summary and Comparison of Techniques

The choice of derivatization technique depends on the analytical instrumentation available, the required sensitivity, and whether chiral separation is necessary.

Technique Analyte Group(s) Instrumentation Advantages Disadvantages
OPA Primary AmineHPLC-FLDFast reaction, high sensitivity. [5]Unstable derivatives, requires automation. [7]
FMOC-Cl Primary & Secondary AminesHPLC-FLD/UV, LC-MSStable derivatives, versatile detection. [3][27]Potential interference from hydrolyzed reagent. [3]
Chiral (e.g., FDAA, OPA/NAC) EnantiomersHPLC-UV/FLDAllows for stereospecific analysis. [10][14]May require method development for resolution.
Silylation (e.g., MTBSTFA) -COOH, -NH2, -OHGC-MSOne-step reaction for multiple groups. Moisture sensitive, potential for multiple derivatives. [15][17]
Acylation/Esterification -COOH, -NH2GC-MS/ECDStable derivatives, high sensitivity with ECD/NCI-MS. [19]Two-step procedure, more complex.
PFBBr Alkylation -COOHGC-MS/ECDVery high sensitivity for carboxyl groups. [23][26]Primarily targets carboxyl groups.

Conclusion

The successful analysis of this compound is highly dependent on the selection of an appropriate derivatization strategy. For high-throughput and sensitive analysis via HPLC, OPA and FMOC-Cl are excellent choices, with the former offering superior speed and the latter providing more stable derivatives. When enantiomeric resolution is required, chiral derivatizing agents are indispensable. For GC-MS based methods, silylation with MTBSTFA offers a convenient one-pot reaction, while two-step acylation/esterification or PFBBr derivatization can provide exceptional sensitivity, particularly for trace-level analysis. The protocols and data presented in this guide serve as a starting point for method development, and optimization will likely be required based on the specific sample matrix and analytical objectives.

References

  • Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry.
  • The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
  • Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography.
  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.
  • High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?.
  • In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. Analytical Letters.
  • Protocol for Amino Acid Derivatization by MTBSTFA.
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore.
  • Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III.
  • GC Derivatiz
  • Derivatization in Gas Chrom
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.
  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. BOC Sciences.
  • In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. Analytical Letters.
  • Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chrom
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatiz
  • Determination of Alpha-Aminoadipic Acid in Brain, Peripheral Tissues, and Body Fluids Using GC/MS With Negative Chemical Ioniz
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. BOC Sciences.
  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
  • AMINO ACID ANALYSIS: new challenges for an old technique?. Solvias.
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  • Analysis of D-Amino Acids: Relevance in Human Disease.
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Application Notes & Protocols: 2-Aminooctanedioic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Amino Acid

2-Aminooctanedioic acid, a dicarboxylic amino acid also known as 2-AODA or L-α-amino suberic acid, has emerged from relative obscurity to become a cornerstone building block in modern medicinal chemistry. Its unique structural features—a defined stereocenter, an alpha-amino group for peptide-like coupling, and two carboxylic acid moieties offering distinct chemical handles—provide a trifecta of functionalities that chemists can exploit for targeted drug design. Unlike its shorter-chain analogue, glutamic acid, the elongated seven-carbon side chain of this compound allows for deeper and more specific interactions with target proteins, making it an ideal scaffold for probing active sites and designing potent inhibitors.

This guide provides an in-depth exploration of this compound as a key building block, focusing on its application in the design of inhibitors for metalloenzymes, particularly Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its role in targeting critical signaling pathways.

Part 1: The Rationale - Why this compound?

The efficacy of this compound in drug design is not accidental; it is rooted in its ability to mimic natural ligands while providing a stable and synthetically versatile core. Its primary application has been in the development of potent inhibitors of zinc-dependent metalloenzymes.

1.1. Mimicry of Glutamate and Substrate Recognition: Many zinc metallopeptidases, including GCPII, recognize and process substrates containing a C-terminal glutamate residue. The structure of this compound, particularly the L-isomer, closely mimics the spatial arrangement of glutamate. The alpha-carboxyl and amino groups can engage in the same hydrogen bonding and ionic interactions as a glutamate residue within the enzyme's active site.

1.2. Bidentate Chelation of the Catalytic Zinc Ion: The key to its inhibitory power lies in the second, distal carboxylic acid (the ω-carboxylate). The seven-carbon chain positions this carboxylate perfectly to act as a potent zinc-binding group. It forms a bidentate coordination complex with the catalytic Zn(II) ion at the heart of the enzyme's active site, effectively shutting down its hydrolytic activity. This mechanism is central to the design of many successful GCPII inhibitors.

1.3. A Scaffold for Linker and Warhead Attachment: The alpha-amino group serves as a convenient and crucial attachment point. Using well-established peptide coupling chemistry, researchers can append a second pharmacophore, a linker, or a "warhead" (e.g., a radioactive isotope for imaging or therapy). This modularity is a significant advantage, allowing for the creation of diverse libraries of compounds from a common core. For instance, in the context of PSMA, this "second arm" of the inhibitor is often a urea-based moiety that interacts with an adjacent "arecoline-binding" pocket in the enzyme, dramatically increasing both affinity and specificity.

Part 2: Core Application - Targeting Glutamate Carboxypeptidase II (GCPII/PSMA)

GCPII is a validated therapeutic and diagnostic target, most notably for prostate cancer, where its expression is significantly upregulated on the surface of malignant cells. It also plays a role in neurological disorders by modulating glutamate levels in the brain. Inhibitors based on the this compound scaffold have become the gold standard for targeting this enzyme.

2.1. The GCPII Signaling Axis in Prostate Cancer: In prostate cancer, PSMA expression is correlated with tumor aggressiveness, metastasis, and androgen independence. While its precise role is complex, PSMA is believed to contribute to cancer progression by influencing cell migration, nutrient uptake, and potentially by modulating glutamatergic signaling within the tumor microenvironment. Targeting PSMA with ligands built from this compound allows for both the inhibition of its enzymatic activity and the delivery of imaging or therapeutic payloads directly to cancer cells.

Diagram: Simplified PSMA-Targeted Drug Action This diagram illustrates the modular design of a typical PSMA inhibitor based on the this compound scaffold.

Modular design of a PSMA inhibitor. cluster_Inhibitor PSMA-Targeted Radioligand cluster_Enzyme PSMA Active Site AODA 2-Aminooctanedioic Acid Scaffold Urea Urea Linker AODA->Urea Amide Bond Zinc Catalytic Zn²⁺ Ion AODA->Zinc Bidentate Chelation (ω-carboxylate) S1_Pocket S1' Specificity Pocket (Glutamate Recognition) AODA->S1_Pocket H-Bonding (α-amino/carboxylate) Chelator Chelator (e.g., DOTA, HBED-CC) Urea->Chelator Stable Linker Arecoline_Pocket Accessory Pocket Urea->Arecoline_Pocket Hydrophobic & H-Bonding Interactions Payload Payload (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Chelator->Payload Coordination

2.2. Quantitative Comparison of 2-AODA-Based Inhibitors: The modularity of the scaffold has led to the development of numerous potent inhibitors. The table below summarizes key affinity data for well-known examples, demonstrating the high potency achieved with this building block.

Compound NameCore StructureTargetIC₅₀ / Kᵢ (nM)Application
DCIBzL Urea-linked 2-AODAGCPII/PSMA0.43 (Kᵢ)Preclinical Research
PSMA-617 Urea-linked 2-AODAGCPII/PSMA2.3 (IC₅₀)Theranostic (¹⁷⁷Lu/⁶⁸Ga)
PMPA Phosphonate-basedGCPII/PSMA0.3 (Kᵢ)Preclinical Research
2-PMPA Phosphonate-basedGCPII/PSMA0.2 (Kᵢ)Preclinical Research

Data compiled from various sources for comparative purposes.

Part 3: Experimental Protocols & Synthetic Workflow

The synthesis of this compound-based inhibitors typically involves standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. The key challenge lies in the selective protection and deprotection of the two carboxylic acids and the alpha-amino group.

3.1. General Synthetic Strategy: A common and effective strategy involves using a differentially protected this compound derivative, such as L-2-aminooctanedioic acid 1,8-di-tert-butyl ester hydrochloride (H-Asub(OtBu)-OtBu·HCl). This allows for the selective deprotection of the alpha-amino group for coupling, followed by the final deprotection of the carboxylates under acidic conditions.

Diagram: General Synthetic Workflow This flowchart outlines the typical steps for synthesizing a urea-based inhibitor using a protected this compound starting material.

Synthetic workflow for a urea-based inhibitor. Start Protected 2-AODA (H-Asub(OtBu)-OtBu) Step2 Step 2: Urea Formation (Coupling of Isocyanate with Protected 2-AODA) Start->Step2 Step1 Step 1: Isocyanate Formation (e.g., Aryl-NCO from aniline + triphosgene) Step1->Step2 Step3 Step 3: Purification (Column Chromatography) Step2->Step3 Step4 Step 4: Global Deprotection (TFA/DCM) Step3->Step4 Final Final Inhibitor Step4->Final

3.2. Protocol: Synthesis of a Generic Urea-Based GCPII Inhibitor

This protocol describes a representative synthesis. Warning: This procedure involves hazardous materials like triphosgene and trifluoroacetic acid (TFA). It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • L-2-Aminooctanedioic acid 1,8-di-tert-butyl ester hydrochloride (H-Asub(OtBu)-OtBu·HCl)

  • Substituted Aniline (for the "second arm" of the inhibitor)

  • Triphosgene (or a safer equivalent like triethylamine/diphosgene)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Isocyanate Formation (In-situ): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). b. Cool the solution to 0 °C in an ice bath. c. Add triphosgene (0.4 eq) portion-wise over 10 minutes. Caution: Highly toxic. d. Add TEA or DIPEA (2.5 eq) dropwise. e. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (strong N=C=O stretch ~2250 cm⁻¹).

  • Urea Coupling Reaction: a. In a separate flask, dissolve H-Asub(OtBu)-OtBu·HCl (1.1 eq) in anhydrous DCM. b. Add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes. c. Slowly add the solution from step 2b to the freshly prepared isocyanate solution from step 1e at 0 °C. d. Allow the reaction to warm to room temperature and stir overnight (12-18 hours). e. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the organic layer. c. Wash the organic layer sequentially with 1 M HCl, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Global Deprotection: a. Dissolve the purified, protected intermediate from step 3e in DCM (approx. 0.1 M). b. Add TFA (typically 25-50% v/v in DCM). Caution: Strong acid. c. Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS. d. Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). e. The resulting crude product can be purified by preparative HPLC or crystallization to yield the final, active inhibitor.

Self-Validation and Quality Control:

  • Reaction Monitoring: Use TLC with different eluents and visualization with UV light, potassium permanganate, or ninhydrin stains to track starting materials and product formation.

  • Structural Confirmation: Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Purity Analysis: Final purity should be assessed by HPLC, ideally >95% for biological assays.

Conclusion and Future Outlook

This compound is far more than a simple reagent; it is a validated and powerful scaffold that has enabled significant advances in medicinal chemistry, particularly in the targeting of metalloenzymes like PSMA. Its inherent stereochemistry, dual carboxylic acid functionality, and synthetically accessible amino group provide a robust platform for creating highly potent and specific inhibitors. The modularity of this building block has been instrumental in the development of theranostic agents that are revolutionizing the diagnosis and treatment of prostate cancer. As our understanding of metalloenzyme targets grows, the strategic application of this compound and its derivatives will undoubtedly continue to be a cornerstone of rational drug design.

References

  • Barinka, C., et al. (2008). Structural and Biochemical Characterization of the S1' Pocket of Glutamate Carboxypeptidase II. Journal of Biological Chemistry, 283(38), 26367-26375. Available at: [Link]

  • Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(6), 1375–1384. Available at: [Link]

  • Chang, S. S. (2004). Overview of Prostate-Specific Membrane Antigen. Reviews in Urology, 6(Suppl 10), S13–S18. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-aminooctanedioic acid (also known as α-aminosuberic acid, Asu). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide actionable insights and solutions to common challenges encountered during its synthesis. Here, we address specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, common problems encountered during the synthesis of this compound. Each entry details the potential causes and provides a systematic approach to resolving the issue.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge stemming from multiple factors across both chemical and enzymatic synthesis routes. A systematic diagnosis is crucial for effective optimization.

A. For Chemical Synthesis Routes (e.g., from Aspartic Acid):

Chemical synthesis, while versatile, can be prone to incomplete reactions and the formation of side products. The most common culprits for low yield include inefficient coupling, incomplete deprotection, and aggregation of intermediates.[1][2]

Key Troubleshooting Steps:

  • Re-evaluate Coupling and Activation: The formation of amide or peptide bonds requires efficient activation of the carboxylic acid component.[3] If you are using carbodiimide-based reagents and observing low yields, consider switching to more potent phosphonium- or iminium-based reagents like HBTU or HATU, especially for sterically hindered substrates.[4]

  • Optimize Reaction Conditions:

    • Solvent Choice: Poor solvation can lead to aggregation and reduced reactivity.[2] If using a standard solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP), which can improve the solvation of growing peptide chains and intermediates.[2][4]

    • Temperature: While higher temperatures can sometimes overcome activation energy barriers, they can also promote side reactions. A systematic temperature screen is recommended. For "difficult" sequences or steps, increasing the temperature may be beneficial.[1]

  • Ensure Complete Deprotection: In multi-step syntheses involving protecting groups (e.g., Boc or Fmoc), incomplete removal of these groups is a primary cause of truncated products and low yield.[1] Extend reaction times for deprotection steps or consider a "double deprotection" protocol.[4]

  • Address Intermediate Aggregation: Hydrophobic intermediates can aggregate, making reactive sites inaccessible.[1] Strategies to disrupt aggregation include sonication, the addition of chaotropic salts, or using resins specifically designed to minimize these interactions, such as PEG-based resins.[2][5]

Table 1: Troubleshooting Low Yield in Chemical Synthesis

Symptom Potential Cause Recommended Action Citation
Low conversion of starting materialInefficient coupling/activationSwitch to a more potent coupling reagent (e.g., HATU, PyBOP). Increase reagent equivalents (3-5 eq.).[1][4]
Presence of truncated intermediatesIncomplete deprotectionExtend deprotection time. Use a fresh deprotection solution (e.g., 20% piperidine in DMF).[1]
Reaction mixture becomes viscous/gel-likeIntermediate aggregationChange solvent to NMP. Add chaotropic salts (e.g., LiCl). Synthesize at a higher temperature.[1][2][5]
Product loss during workupPoor solubility of the productAdjust the pH during extraction to ensure the amino acid is in its most soluble form.[6]

B. For Enzymatic Synthesis Routes (e.g., using Transaminases):

Enzymatic routes offer high stereoselectivity but are sensitive to reaction conditions.[7][8] Yields are often limited by enzyme stability, substrate inhibition, or unfavorable reaction equilibrium.[9][10]

Key Troubleshooting Steps:

  • Optimize Enzyme and Substrate Concentrations: The ratio of amino group donor to acceptor is critical. A study using a transaminase from Chromobacterium violaceum showed conversion efficiencies ranging from 52-80% depending on this ratio.[7][8] Systematically vary the concentrations to find the optimal balance.

  • Cofactor Regeneration: Many enzymatic reactions, such as those involving dehydrogenases, require stoichiometric amounts of expensive cofactors (e.g., NADH/NADPH). Implementing a cofactor regeneration system is essential for improving yield and economic feasibility.[9][11]

  • Control Reaction pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Determine the optimal range for your specific enzyme. Operating outside this range can lead to denaturation and loss of activity.

  • Shift Reaction Equilibrium: If the reaction is reversible, consider strategies to shift the equilibrium toward the product side. This can be achieved by removing one of the products as it is formed, for example, through precipitation or by using a subsequent enzymatic step.[12]

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Analyze Crude Product (LC-MS, NMR) Start->CheckPurity IdentifyProblem Identify Issue CheckPurity->IdentifyProblem IncompleteReaction Incomplete Reaction IdentifyProblem->IncompleteReaction Unreacted Starting Material SideProducts Side Products IdentifyProblem->SideProducts Unexpected Peaks PurificationLoss Purification Loss IdentifyProblem->PurificationLoss Low Mass Balance OptimizeReaction 2a. Optimize Reaction - Change solvent/temp - Use potent reagents - Extend reaction time IncompleteReaction->OptimizeReaction MinimizeSideRxn 2b. Minimize Side Reactions - Adjust pH/temp - Use different protecting groups SideProducts->MinimizeSideRxn OptimizePurification 2c. Optimize Purification - Change column/eluent - Adjust pH for crystallization PurificationLoss->OptimizePurification Reanalyze 3. Re-run and Analyze OptimizeReaction->Reanalyze MinimizeSideRxn->Reanalyze OptimizePurification->Reanalyze End Yield Improved Reanalyze->End

Caption: A general workflow for troubleshooting low synthesis yield.

Q2: I'm observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Side product formation is a major cause of reduced yield and purification difficulties. The nature of the side products depends heavily on the synthetic route and the protecting groups used.

Common Side Reactions and Mitigation Strategies:

  • Racemization: The chiral center at the α-carbon is susceptible to racemization, especially under harsh basic or acidic conditions or during activation for coupling.[3]

    • Mitigation: Use milder bases for deprotection. When activating the carboxyl group, use additives like 1-Hydroxybenzotriazole (HOBt) or switch to coupling reagents known to suppress racemization, such as COMU or OxymaPure.[3]

  • Aspartimide Formation: If your synthesis involves derivatives of aspartic or glutamic acid, intramolecular cyclization to form a five- or six-membered ring (aspartimide or glutarimide) can occur, particularly during Fmoc removal with piperidine.[1]

    • Mitigation: Use a less basic deprotection cocktail (e.g., piperidine with 0.1 M HOBt). Alternatively, protect the side-chain carboxyl group with a bulkier group that sterically hinders this cyclization.

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.[5]

    • Mitigation: This is especially prevalent when proline is the second amino acid. If using solid-phase synthesis, choose a sterically hindered resin like 2-chlorotrityl chloride resin, which inhibits this intramolecular reaction.[5]

SideReaction cluster_desired Desired Reaction cluster_side Side Reaction (e.g., Intramolecular Cyclization) A Activated Intermediate C Desired Product A->C B Nucleophile B->C A_side Activated Intermediate D Side Product (e.g., Aspartimide) A_side->D Intramolecular Attack

Caption: Desired intermolecular reaction versus an undesired intramolecular side reaction.

Q3: What are the best practices for purifying this compound to achieve high purity and yield?

Effective purification is critical for obtaining a high-quality final product. Given that this compound is a polar, zwitterionic molecule, ion-exchange chromatography is often the most effective method.[6][13]

Recommended Purification Protocol: Ion-Exchange Chromatography

This protocol assumes purification from a crude reaction mixture after initial workup to remove bulk organic solvents and uncharged species.

  • Resin Selection and Preparation:

    • Choose a strong cation-exchange (SCX) resin (e.g., Dowex 50WX8).

    • Prepare the resin by washing it sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water again until the eluate is neutral. This ensures the resin is in the H+ form and free of contaminants.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of acidic aqueous solution (e.g., pH 2-3 with HCl) to ensure the amino acid is fully protonated (cationic form).

    • Load the solution onto the prepared SCX column. The cationic amino acid will bind to the resin.

  • Washing:

    • Wash the column with several column volumes of deionized water to elute any remaining anionic or neutral impurities.

  • Elution:

    • Elute the bound this compound using a basic solution. A gradient of aqueous ammonia (e.g., 0.1 M to 2 M) is typically effective.

    • Collect fractions and monitor them for the presence of the product using a suitable method like TLC with ninhydrin staining or LC-MS.

  • Product Isolation:

    • Pool the pure, product-containing fractions.

    • Remove the ammonia and water under reduced pressure (rotary evaporation).

    • The final product can be further purified by recrystallization from a water/ethanol or water/isopropanol mixture.[14]

Additional Purification Tips:

  • Decolorization: If the solution is colored, treatment with activated carbon can remove colored impurities before chromatography.[15]

  • Precipitation: In some cases, adjusting the pH of the crude aqueous solution to the isoelectric point of this compound can precipitate the product, offering a simple initial purification step.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

This compound is a dicarboxylic α-amino acid that is not naturally abundant, necessitating its chemical or enzymatic synthesis.[16][17] The main approaches include:

  • Chemical Synthesis from Chiral Precursors: A common strategy involves starting from readily available chiral amino acids like L-aspartic acid or L-glutamic acid.[18] These methods involve several steps of chain elongation and functional group manipulation, such as Wittig reactions and cross-metathesis, to build the eight-carbon backbone while retaining the stereochemistry at the α-carbon.

  • Enzymatic Synthesis: Biocatalytic methods are gaining prominence due to their high enantioselectivity and environmentally friendly conditions.[10][11] A reported method uses a transaminase enzyme to convert a keto-acid precursor (2-oxooctanedioic acid) into (S)-2-aminooctanedioic acid with high enantiomeric excess (>98% ee).[7][8] This approach is highly efficient and avoids the need for complex protecting group chemistry.

Q2: What are the critical protecting groups to consider when using a chemical synthesis approach?

Orthogonal protecting groups are essential to prevent unwanted side reactions during chemical synthesis.[19]

  • α-Amino Group Protection: The primary amino group must be protected to prevent it from reacting during carboxyl group activation. The most common choices are the tert-butyloxycarbonyl (Boc) group, which is acid-labile, or the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile.

  • Carboxyl Group Protection: Since this compound has two carboxylic acid groups, selective protection is often necessary. The α-carboxyl group is typically involved in coupling reactions, while the ω-carboxyl group on the side chain may need to be protected, often as a tert-butyl (tBu) ester (acid-labile) or a benzyl (Bn) ester (removable by hydrogenolysis).[19] The choice of protecting groups must be carefully planned to ensure they can be removed selectively without affecting other parts of the molecule.

Q3: Can glutamic acid be used as a starting material for the synthesis?

Yes, glutamic acid is a viable starting material. As an α-amino acid, it provides the core stereocenter.[18] The synthesis would involve extending the 5-carbon skeleton of glutamic acid to the 8-carbon skeleton of this compound. This can be achieved through multi-step organic transformations, similar to the routes starting from aspartic acid. Glutamic acid is also a key precursor in some biosynthetic pathways leading to related amino acids.[20]

References

  • Benchchem. (n.d.). Troubleshooting low yield in peptide synthesis with deuterated amino acids.
  • Casey, J., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Fibrinogen-Binding Peptide Synthesis.
  • Casey, J., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • CymitQuimica. (n.d.). CAS 4254-88-0: (2S)-2-Aminooctanedioic acid.
  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US2905711A - Synthesis of glutamic acid and salts thereof.
  • Isono, K., & Arima, K. (1975). Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid). PubMed.
  • Desotec. (n.d.). Amino acid purification with activated carbon. Retrieved from [Link]

  • Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. ResearchGate.
  • Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. PMC - NIH. Retrieved from [Link]

  • Caligiuri, A., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Retrieved from [Link]

  • Schwarz, A., et al. (1992). A two-step enzymatic synthesis of dipeptides. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Li, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Ganguly, S., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. BEPLS. Retrieved from [Link]

  • N.A. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Gao, X., et al. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • van der Crab, M. G., et al. (2017). Amino acid synthesis deficiencies. PMC - PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Dazinger, G. (2024). Reaction Mechanism of 2-Amido-2-Aminoacetic Acid Formation From Iminoacetic Acid and Amide - A Comparative DFT Study. ChemRxiv. Retrieved from [Link]

  • Nadeem, H. (2019). Separation and Purification of Amino Acids. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.

Sources

Technical Support Center: 2-Aminooctanedioic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminooctanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this unique molecule. Combining the characteristics of a medium-chain dicarboxylic acid and an alpha-amino acid, this compound presents specific handling requirements that are addressed in the frequently asked questions and detailed protocols below.

Understanding the Molecule: The Root of Solubility Issues

This compound (also known as α-aminosuberic acid) possesses two carboxylic acid groups and one amino group. This structure dictates its solubility behavior:

  • Zwitterionic Nature: In solid form and at neutral pH in solution, the molecule exists as a zwitterion, with a protonated amino group (-NH3+) and deprotonated carboxylate groups (-COO-). The strong electrostatic interactions in the solid state contribute to its high melting point and can lead to low solubility in non-polar organic solvents.

  • pH-Dependent Charge: The overall charge of the molecule is highly dependent on the pH of the solution, which is the primary tool for manipulating its solubility in aqueous media.

  • Hydrophobic Carbon Backbone: The six-carbon aliphatic chain between the functional groups contributes to the molecule's hydrophobicity, which can limit its aqueous solubility, especially at its isoelectric point.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has inherently low solubility in neutral water due to its zwitterionic nature and the hydrophobic character of its carbon backbone. At its isoelectric point (pI), the net charge of the molecule is zero, minimizing its interaction with polar water molecules and leading to its lowest aqueous solubility. To dissolve it in aqueous solutions, you will likely need to adjust the pH.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

A2: While experimental data for this compound is scarce, we can estimate its pKa values based on similar structures. The alpha-carboxylic acid is the most acidic, followed by the omega-carboxylic acid, and finally the alpha-amino group is the most basic.

  • Predicted pKa Values:

    • pKa1 (α-COOH): ~2.5[1]

    • pKa2 (ω-COOH): ~4.5 (estimated based on dicarboxylic acids)

    • pKa3 (α-NH3+): ~9.5 (estimated based on similar amino acids)[2][3][4]

The isoelectric point (pI) is the pH at which the molecule has a net zero charge. For an amino acid with two acidic groups and one basic group, the pI is calculated as:

pI = (pKa1 + pKa2) / 2

Using the predicted values, the estimated pI would be around 3.5 . At this pH, the solubility in water will be at its minimum.

Troubleshooting Guides

Issue 1: Precipitate forms when I add my this compound stock solution to my neutral buffer.
  • Cause: This common issue, known as "crashing out," occurs when a stock solution prepared at a high or low pH is neutralized. At the isoelectric point (around pH 3.5), the compound is least soluble. If your final buffer pH is near this value, or if the concentration is too high for its solubility at the final pH, it will precipitate.

  • Solution:

    • pH Adjustment of the Final Solution: Adjust the pH of your final buffer to be at least 1-2 pH units away from the pI. For example, a buffer at pH 7.4 should be able to keep the compound in solution, as it will be deprotonated and carry a net negative charge.

    • Dilution: Ensure that the final concentration of this compound in your buffer is below its solubility limit at that specific pH. You may need to work with more dilute solutions.

Issue 2: The compound is not dissolving in common organic solvents.
  • Cause: Due to its zwitterionic nature, this compound has low solubility in many common non-polar organic solvents. It will be more soluble in polar aprotic solvents.

  • Solution:

    • Recommended Solvents: For organic stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are the best choices.[5][6]

    • Co-solvents: If your experimental system can tolerate it, you can prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration, as it can be toxic to cells.[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution.

Materials:

  • This compound (MW: 189.21 g/mol )

  • Deionized water

  • 1 M NaOH

  • 1 M HCl

  • Calibrated pH meter

Procedure:

  • Weigh out 18.92 mg of this compound for a final volume of 10 mL.

  • Add the solid to a beaker with approximately 8 mL of deionized water. The compound will likely not dissolve completely.

  • Slowly add 1 M NaOH dropwise while stirring until the solid completely dissolves. The pH will be significantly basic.

  • Alternatively, for an acidic stock, slowly add 1 M HCl dropwise until the solid dissolves. The pH will be significantly acidic.

  • Once dissolved, adjust the volume to 10 mL with deionized water.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is for preparing a 100 mM stock solution in DMSO.

Materials:

  • This compound (MW: 189.21 g/mol )

  • Anhydrous DMSO

Procedure:

  • Weigh out 18.92 mg of this compound for a final volume of 1 mL.

  • Add the solid to a vial and add approximately 0.8 mL of DMSO.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) can aid dissolution.

  • Bring the final volume to 1 mL with DMSO.

  • Store the stock solution at room temperature or at -20°C, protected from moisture.

Data Summary

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSource
Molecular Weight189.21 g/mol [7][8][9]
pKa1 (α-COOH)~2.5[1]
pKa2 (ω-COOH)~4.5Estimated
pKa3 (α-NH3+)~9.5[2][3][4]
Isoelectric Point (pI)~3.5Calculated
Table 2: General Solubility of this compound
SolventSolubilityRationale
Water (neutral pH)Very LowZwitterionic form at isoelectric point has minimal interaction with water.
Aqueous Acid (pH < 2)HighThe molecule carries a net positive charge.
Aqueous Base (pH > 10)HighThe molecule carries a net negative charge.
EthanolLow[10][11]
DMSO, DMFHighPolar aprotic solvents can solvate the zwitterionic form.[5][6]

Visual Guides

pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of this compound at different pH ranges, which directly influences its solubility.

G A pH < 2 Net Charge: +1 (High Solubility) B pH ≈ 3.5 (pI) Net Charge: 0 (Low Solubility) A->B Add Base C pH > 5 Net Charge: -1 B->C Add Base D pH > 10 Net Charge: -2 (High Solubility) C->D Add Base

Caption: Predominant charge of this compound vs. pH.

Solubilization Workflow

This workflow provides a decision-making process for dissolving this compound for your experiments.

workflow start Start with solid This compound solvent_choice Aqueous or Organic Solvent Needed? start->solvent_choice aqueous Aqueous Solution solvent_choice->aqueous Aqueous organic Organic Solution solvent_choice->organic Organic ph_adjust Adjust pH away from pI (~3.5) Use dilute acid or base aqueous->ph_adjust use_dmso Use DMSO or DMF organic->use_dmso check_solubility_aq Is it dissolved? ph_adjust->check_solubility_aq ready_aq Solution Ready check_solubility_aq->ready_aq Yes consider_cosolvent Consider co-solvent or increase temperature check_solubility_aq->consider_cosolvent No check_solubility_org Is it dissolved? use_dmso->check_solubility_org ready_org Solution Ready check_solubility_org->ready_org Yes check_solubility_org->consider_cosolvent No

Caption: Decision workflow for solubilizing this compound.

References

  • Milk Composition Database. (n.d.). Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991). Retrieved from [Link]

  • PubChem. (n.d.). alpha,alpha'-Diaminosuberic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Ferreira, L. A., & Ribeiro, A. C. (2017). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
  • Human Metabolome Database. (2005). Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). Retrieved from [Link]

  • Lazzari, P., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • FooDB. (2011). Showing Compound DL-2-Aminooctanoic acid (FDB022354). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Amino Acids in Water and Aqueous Sodium Sulfate and Related Apparent Transfer Properties. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminosuberic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • ResearchGate. (2018). How to dissolve free amino acids? Retrieved from [Link]

  • Touré, O., Dussap, C., & Lebert, A. (2013). Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 68(2), 281-295.
  • Manallack, D. T., et al. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Pharmaceutical Research, 30(11), 3074-3093.
  • Pinto, S. N., et al. (2013). Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. Langmuir, 29(13), 4268-4276.
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Synthesis of α-Amino Acids. Retrieved from [Link]

  • Khan Academy. (2013). Alpha amino acid synthesis. Retrieved from [Link]

  • Khan Academy. (2013). Alpha amino acid synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aminooctanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this dicarboxylic amino acid. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound, providing a foundational understanding of its properties and the general approaches to its purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the structure and properties of this compound is the first step to a successful purification strategy. As an alpha-amino acid, it possesses both an amino group and two carboxylic acid groups.[1][2] This amphoteric nature, along with its dicarboxylic structure, dictates its behavior in solution and its interaction with chromatographic media. Key properties include its isoelectric point (pI), solubility, and potential for zwitterion formation. These characteristics are crucial when selecting a purification method, such as ion-exchange chromatography or crystallization, as they determine the conditions under which the molecule is charged or neutral.[3]

Q2: What are the primary purification methods for amino acids like this compound?

A2: The most common and effective methods for purifying amino acids, including this compound, are:

  • Ion-Exchange Chromatography (IEC): This is a powerful technique that separates molecules based on their net charge.[4][5] Given that this compound has two carboxyl groups and one amino group, its charge is highly dependent on pH, making IEC an ideal choice.

  • Crystallization: This is a classic and often highly effective method for obtaining high-purity crystalline solids.[6][7] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.

  • Activated Carbon Treatment: This method is often used as a polishing step to remove colored impurities and other organic molecules.[8]

Q3: My synthesis of this compound likely produced a racemic mixture. How can I separate the enantiomers?

A3: Separating enantiomers, a process known as chiral resolution, is a critical step if a specific stereoisomer is required. Common strategies include:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.[9]

  • Chiral Chromatography: This technique uses a chiral stationary phase to differentially interact with the enantiomers, leading to their separation.

  • Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.

II. Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during your purification experiments.

Problem 1: Low Yield After Crystallization

Symptom: You observe a significantly lower than expected yield of crystalline this compound.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Precipitation The solubility of this compound in your chosen solvent system may be higher than anticipated, or the solution may not have reached sufficient supersaturation.1. Optimize Solvent System: Experiment with different solvent/anti-solvent ratios. For amino acids, aqueous solutions are common starting points, with the addition of a miscible organic solvent like ethanol or acetone to induce precipitation.[10] 2. Adjust pH: The solubility of amino acids is at its minimum at their isoelectric point (pI). Carefully adjust the pH of the solution to the pI of this compound to promote crystallization. 3. Control Cooling Rate: Rapid cooling can lead to the formation of fine, impure crystals and may not allow for complete precipitation. A slower, controlled cooling process is generally preferred.[7] 4. Increase Concentration: If possible, concentrate the solution by evaporation before cooling to increase the degree of supersaturation.[6]
Loss During Washing The wash solvent may be too effective at dissolving your product.1. Use a Cold Wash Solvent: Washing the crystals with a chilled solvent will minimize product loss. 2. Select a Less Solubilizing Wash Solvent: The wash solvent should be one in which your product has low solubility but the impurities are soluble.
Problem 2: Impure Product After Ion-Exchange Chromatography (IEC)

Symptom: Your final product after IEC shows the presence of contaminating molecules when analyzed (e.g., by NMR or LC-MS).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Buffer pH or Ionic Strength The binding and elution of this compound to the ion-exchange resin are highly sensitive to the pH and salt concentration of the buffers.[4]1. Verify Buffer pH: Ensure your buffer pH is correctly set to achieve the desired charge on your target molecule. For anion exchange, the pH should be above the pI, and for cation exchange, it should be below the pI.[4] 2. Optimize Elution Gradient: A shallow salt gradient during elution can provide better resolution between your product and closely related impurities.[11] 3. Check Sample Conductivity: High salt concentration in the sample can prevent binding to the column. Dilute your sample in the starting buffer if necessary.[12]
Column Overloading Exceeding the binding capacity of the column will result in the product and impurities flowing through without binding.1. Reduce Sample Load: Load a smaller amount of crude material onto the column. 2. Use a Larger Column: If you need to process a large amount of material, use a column with a higher binding capacity.
Presence of Uncharged Impurities Some byproducts from the synthesis may not have a charge and will not bind to the ion-exchange resin.1. Pre-Purification Step: Consider a preliminary purification step, such as activated carbon treatment, to remove non-polar impurities before IEC.[8]
Problem 3: Difficulty in Achieving Chiral Resolution

Symptom: Attempts to separate the enantiomers of this compound are unsuccessful, leading to a racemic mixture.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Chiral Resolving Agent The chosen chiral resolving agent may not form diastereomeric salts with significantly different solubilities.1. Screen Multiple Resolving Agents: It is often necessary to test a variety of chiral resolving agents (e.g., chiral acids or bases) to find one that provides effective separation.[9]
Suboptimal Crystallization Conditions for Diastereomers The solvent and temperature conditions are not conducive to the selective crystallization of one diastereomer.1. Solvent Screening: Experiment with a range of solvents to find one where the solubilities of the two diastereomeric salts are maximally different. 2. Controlled Crystallization: Employ slow cooling or evaporation to encourage the formation of well-defined crystals of a single diastereomer.
Ineffective Chiral Chromatography Method The chosen chiral stationary phase or mobile phase is not providing adequate separation.1. Select the Right Chiral Column: There are many different types of chiral stationary phases. Consult literature or column selection guides for the best choice for separating amino acids. 2. Optimize Mobile Phase: The composition of the mobile phase can significantly impact chiral separation. Vary the solvent ratios and additives to improve resolution.

III. Experimental Workflow & Visualization

To aid in your experimental design, the following workflow provides a logical progression for the purification of this compound.

Workflow for Purification of this compound

Purification_Workflow start Crude this compound pre_treatment Optional: Activated Carbon Treatment (Removes colored impurities) start->pre_treatment solubilization Solubilize in appropriate buffer (Adjust pH for charge) pre_treatment->solubilization iec Ion-Exchange Chromatography (IEC) solubilization->iec analysis1 Analyze Fractions for Purity (e.g., TLC, LC-MS) iec->analysis1 pooling Pool Pure Fractions analysis1->pooling concentration Concentrate Pooled Fractions (e.g., Rotary Evaporation) pooling->concentration crystallization Crystallization concentration->crystallization filtration Filter and Wash Crystals crystallization->filtration drying Dry Pure Product filtration->drying final_product Pure this compound drying->final_product chiral_resolution Chiral Resolution (if required) final_product->chiral_resolution If racemic

Caption: A general workflow for the purification of this compound.

Decision Tree for Initial Purification Strategy

Purification_Decision_Tree start Initial Assessment of Crude Product impurity_type What is the nature of the major impurities? start->impurity_type charged_impurities Charged/Polar Impurities impurity_type->charged_impurities Similar charge profile nonpolar_impurities Non-polar/Colored Impurities impurity_type->nonpolar_impurities Different polarity mixed_impurities Mixture of Impurity Types impurity_type->mixed_impurities Diverse iec_first Start with Ion-Exchange Chromatography charged_impurities->iec_first crystallization_first Attempt Direct Crystallization nonpolar_impurities->crystallization_first carbon_then_iec Activated Carbon followed by IEC mixed_impurities->carbon_then_iec

Caption: Decision tree for selecting an initial purification strategy.

IV. References

  • Crystallization of Amino Acids. GEA. [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC - PubMed Central. [Link]

  • Process for purifying long chain amino acids. Google Patents.

  • Anion Exchange Chromatography. Bio-Rad. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Debrecen. [Link]

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

  • 2-Aminooctanoic acid. PubChem. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • Care and Use Manual: Amino Acid Analysis Liquid Chromatography Column. Waters. [Link]

  • This compound. PubChem. [Link]

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications (RSC Publishing). [Link]

  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. PubMed. [Link]

  • Showing Compound DL-2-Aminooctanoic acid (FDB022354). FooDB. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • 2-Aminosuberic acid. PubChem. [Link]

  • Amino acid purification with activated carbon. DESOTEC. [Link]

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stability and degradation of 2-aminooctanedioic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminooctanedioic Acid

Welcome to the technical support guide for this compound (also known as α-aminosuberic acid). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this molecule in solution. Given the limited specific literature on this compound, this guide synthesizes data from foundational principles of α-amino acid and dicarboxylic acid chemistry to provide robust, actionable advice.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and degradation of this compound.

1. What are the optimal storage conditions for this compound solutions?

For maximum stability, aqueous stock solutions of this compound should be stored frozen at ≤ -20°C, preferably at -50°C for long-term storage (months).[3] For short-term use (up to one week), refrigeration at 2-8°C is acceptable. Solutions should be prepared in a neutral pH buffer (pH ~7.0) and protected from light.[3] The zwitterionic nature of amino acids is most stable at a neutral pH.[4]

2. How does pH impact the stability of this compound in solution?

The stability of this compound is significantly influenced by pH. As with many amino acids, extreme pH conditions (both acidic and alkaline) can accelerate degradation.[3]

  • Acidic Conditions (pH < 4): Can lead to hydrolysis, although this is generally slow for the core structure.

  • Neutral Conditions (pH 6-8): The compound exists predominantly in its zwitterionic form, which is generally the most stable state.[4]

  • Alkaline Conditions (pH > 9): Basic conditions can promote oxidative deamination, especially in the presence of trace metal contaminants or dissolved oxygen.[3]

3. Is this compound susceptible to oxidation?

Yes. The primary amino group is susceptible to oxidative deamination, a common degradation pathway for α-amino acids.[5][6][7] This reaction removes the amino group and converts it into a ketone, forming 2-oxooctanedioic acid and liberating ammonia.[6][8] This process can be accelerated by the presence of oxidizing agents (like hydrogen peroxide), dissolved oxygen, trace metal ions, and exposure to light (photolysis).[9][10]

4. My HPLC/LC-MS analysis shows an unexpected peak. What could it be?

An unexpected peak is likely a degradation product. Based on the chemical structure, the most probable degradant is the α-keto acid analog, 2-oxooctanedioic acid . This results from oxidative deamination.[6][11] To confirm, you can perform a forced degradation study (see Protocol 2) under oxidative conditions (e.g., with H₂O₂) and see if your unknown peak increases.

Table 1: Key Chemical Properties & Potential Degradant

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Degradation PathwayPrimary Degradant
This compound C₈H₁₅NO₄189.21Oxidative Deamination[5][12]2-Oxooctanedioic Acid
2-Oxooctanedioic Acid C₈H₁₂O₅188.18Not ApplicableNot Applicable

5. Can my choice of buffer affect the stability of this compound?

Absolutely. Avoid buffers that can participate in side reactions. For instance, phosphate buffers are generally inert and a good choice. Buffers containing aldehydes or ketones should be avoided as they can potentially react with the primary amine of this compound.

Troubleshooting & Experimental Guides

This section provides detailed protocols for preparing solutions and investigating the stability of this compound.

Protocol 1: Preparation of a Standard Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for your experiments.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or 18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber-colored vials or tubes wrapped in foil

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solubilization: Add a small amount of PBS to the powder. Vortex gently until fully dissolved. Amino acids are generally soluble in polar solvents like water.[13]

  • Final Volume: Adjust the solution to the final desired concentration with PBS.

  • Filtration (Optional): For applications requiring high purity, filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store immediately at ≤ -20°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating capability of your analytical methods.[10][14] The goal is to achieve 5-20% degradation of the parent compound.[14][15]

Objective: To intentionally stress this compound under various conditions to predict its degradation pathways.

Materials:

  • 1 mg/mL stock solution of this compound in water

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • High-purity water (for control)

  • HPLC or LC-MS system for analysis

Procedure:

  • Sample Preparation: Aliquot the stock solution into five separate, clearly labeled amber glass vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place one vial in an oven at 60°C.

    • Control: Add an equal volume of high-purity water.

  • Incubation: Store all vials (except the thermal stress sample) at room temperature, protected from light, for 24-48 hours. Monitor periodically. If degradation is too rapid, cool the samples; if too slow, gentle heating (e.g., 40°C) can be applied to the hydrolysis and oxidation samples.[16]

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, by a suitable chromatographic method (e.g., RP-HPLC with UV or MS detection).[17][18][19] Derivatization may be necessary for sensitive UV or fluorescence detection.[20][21]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).

Visualized Pathways & Workflows

Hypothetical Degradation Pathway

The primary non-enzymatic degradation route for this compound in solution is expected to be oxidative deamination.

G A This compound (C₈H₁₅NO₄) B Imino Acid Intermediate (Unstable) A->B Oxidation (e.g., H₂O₂, O₂, light) C 2-Oxooctanedioic Acid (α-Keto Acid) + NH₃ B->C Hydrolysis (H₂O)

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow for conducting a forced degradation study.

workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in H₂O) aliquot Aliquot into 5 Vials prep->aliquot stress Apply Stress Conditions: - Control (H₂O) - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (60°C) aliquot->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by HPLC / LC-MS neutralize->analyze compare Compare Degradant Profiles to Control analyze->compare

Caption: Workflow for a forced degradation study of this compound.

References

  • Grokipedia.
  • Wikipedia.
  • SciSpace.
  • Analysis of amino acids by high performance liquid chrom
  • Slideshare.
  • UT Health San Antonio. Metabolism of Amino Acids.
  • Microbiology Notes.
  • GPnotebook.
  • Shimadzu. Analytical Methods for Amino Acids.
  • JOCPR.
  • MtoZ Biolabs. Amino Acid Analysis Using HPLC.
  • Pharmaceutical Technology.
  • ResolveMass.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022-06-30).
  • PubChem. This compound.
  • ResearchGate.
  • NIH.
  • A Brief Study on Forced Degradation Studies with Regul
  • Wikipedia. Amino acid.
  • PubMed.
  • PubChem. 2-Aminosuberic acid.

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Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-aminooctanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to common chromatographic challenges.

Introduction: Understanding the Challenge

This compound, a dicarboxylic amino acid, presents a unique set of challenges in reversed-phase HPLC. Its polar nature and the presence of both an amino group and two carboxylic acid groups make it susceptible to various interactions within the HPLC system that can lead to asymmetrical peak shapes, most notably peak tailing.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for a polar, zwitterionic compound like this compound in reversed-phase HPLC is often a multifactorial issue. The primary causes can be broadly categorized as follows:

  • Secondary Interactions with the Stationary Phase: This is the most frequent culprit. Residual silanol groups on the silica-based stationary phase can interact with the protonated amine group of this compound through ion-exchange or hydrogen bonding.[3][4][5] These secondary interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[6][7]

  • Inappropriate Mobile Phase pH: The ionization state of this compound is highly dependent on the mobile phase pH. If the pH is not optimized, the analyte can exist in multiple ionic forms, leading to band broadening and tailing.[8][9]

  • Metal Contamination: Trace metal impurities (e.g., iron, nickel) in the column packing, frits, or other parts of the HPLC system can chelate with the amino acid, causing peak distortion.[6][7][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][11]

  • Extra-Column Effects: Excessive tubing length or diameter, as well as dead volumes in fittings and connections, can contribute to peak broadening and tailing, especially for early-eluting peaks.[3][12]

  • Column Degradation: Over time, columns can degrade due to contamination or physical damage (e.g., a void at the column inlet), which negatively impacts peak shape.[3][13]

Q2: How can I diagnose the specific cause of peak tailing in my chromatogram?

A systematic troubleshooting approach is crucial. The following workflow can help you pinpoint the root cause of the issue.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect Systemic Issue: - Extra-column volume - Column void/damage - Injection solvent mismatch check_all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Issue: - Secondary silanol interactions - Mobile phase pH - Metal chelation check_all_peaks->analyte_issue No all_tailing Yes step1 Step 1: Inspect System - Check tubing and connections - Try a new or trusted column system_issue->step1 one_tailing No step2 Step 2: Optimize Mobile Phase - Adjust pH - Add competitive amine or ion-pairing agent analyte_issue->step2 step3 Step 3: Address Metal Contamination - Use a passivated system - Add a chelating agent to the mobile phase step2->step3

Caption: A logical workflow for troubleshooting peak tailing.

Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal range?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[14][15][16] The charge of the analyte and the surface charge of the silica-based stationary phase are both influenced by pH.

  • At low pH (e.g., < 2.5): The carboxylic acid groups are protonated (neutral), and the amino group is protonated (positive charge), giving the molecule a net positive charge. At this pH, the residual silanol groups on the stationary phase are also protonated and thus neutral, which minimizes ionic interactions that cause peak tailing.[17][18]

  • At mid-range pH (e.g., 3-7): The carboxylic acid groups will be partially or fully deprotonated (negative charge), while the amino group remains protonated (positive charge). The molecule will be zwitterionic. In this range, silanol groups can become deprotonated (negatively charged) and interact strongly with the positively charged amine group of the analyte, leading to significant peak tailing.[4][5][8]

  • At high pH (e.g., > 9): Both the carboxylic acid groups and the amino group will be deprotonated, giving the molecule a net negative charge. While this can repel the analyte from deprotonated silanols, most silica-based columns are not stable at high pH.

Recommendation: For reversed-phase analysis of this compound, it is generally advisable to work at a low mobile phase pH, typically between 2.5 and 3.5 .[14] This ensures that the analyte has a consistent positive charge and that the silanol groups are protonated, minimizing secondary interactions.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare a series of mobile phases with the same organic modifier concentration but buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). Use a buffer with a pKa close to the desired pH.

  • Equilibrate the column with each mobile phase for at least 10-15 column volumes.

  • Inject a standard solution of this compound and record the chromatogram.

  • Evaluate the peak shape (asymmetry factor) and retention time for each pH.

  • Select the pH that provides the best peak symmetry without compromising retention.

Q4: What are secondary silanol interactions, and how can I mitigate them?

Even with high-purity silica and end-capping, some residual silanol groups (Si-OH) remain on the surface of the stationary phase. These can be acidic and interact with basic analytes like this compound.[6][7][19]

Mitigation Strategies:

  • Low pH Mobile Phase: As discussed in Q3, operating at a low pH protonates the silanol groups, neutralizing their negative charge and reducing ionic interactions.[17][20]

  • Use of a Sacrificial Amine: Adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The TEA will preferentially interact with the silanols, reducing their availability to interact with the analyte.[20]

    • Typical Concentration: 0.1% (v/v) TEA in the aqueous portion of the mobile phase.

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic analytes. For a positively charged analyte like this compound at low pH, an anionic ion-pairing reagent is used.[21]

    • Mechanism: The anionic head group of the ion-pairing reagent interacts with the positively charged analyte, forming a neutral ion pair. The hydrophobic tail of the reagent then interacts with the reversed-phase stationary phase, providing a consistent retention mechanism.[22][23]

Ion-Pairing Reagent Typical Concentration Comments
Trifluoroacetic Acid (TFA)0.05 - 0.1%Volatile, good for LC-MS, can suppress ionization.[21][22]
Heptafluorobutyric Acid (HFBA)0.05 - 0.1%Stronger ion-pairing agent than TFA, can increase retention.[21][24]
Sodium Alkyl Sulfonates5-10 mMNon-volatile, not suitable for LC-MS.[21][25]
Q5: Could metal contamination be the cause of my peak tailing, and how do I address it?

Yes, metal contamination is a plausible cause, especially for compounds with chelating properties.[26] this compound, with its amino and carboxyl groups, can chelate with metal ions present in the HPLC system.

Sources of Metal Contamination:

  • Stainless steel components (tubing, frits, injector parts)

  • The silica matrix of the column itself[6][7]

Troubleshooting Metal Contamination:

  • Passivation of the HPLC System: Flushing the system with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to remove metal ions from the flow path.

  • Use of a Sacrificial Chelating Agent in the Mobile Phase: Adding a small concentration of a chelating agent to the mobile phase can effectively mask active metal sites in the system and column.[26]

    • Recommended Agent: EDTA at a concentration of 0.1-1 mM.

  • Use of Bio-inert or PEEK HPLC Systems and Columns: These systems are constructed with materials that minimize metal leaching and interaction with the sample.

Metal_Chelation cluster_system HPLC System cluster_analyte Analyte cluster_peak Resulting Peak metal_ion Metal Ion (Fe²⁺, Ni²⁺) on Column or Frit peak Tailing Peak metal_ion->peak Causes analyte 2-Aminooctanedioic Acid analyte->metal_ion Chelation

Caption: Mechanism of peak tailing due to metal chelation.

Q6: Are there alternative chromatographic techniques if I cannot resolve peak tailing in reversed-phase HPLC?

Yes, if optimizing the reversed-phase method proves challenging, you might consider alternative approaches:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds like amino acids.[27][28][29] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[27] HILIC often provides better retention and peak shape for underivatized amino acids.[30][31]

  • Pre-column Derivatization: Derivatizing the amino acid with a reagent that adds a hydrophobic and chromophoric or fluorophoric tag can significantly improve its chromatographic behavior in reversed-phase HPLC and enhance detection sensitivity.[32][33] Common derivatization reagents for amino acids include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives.[34][35]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form fluorescent adducts.[34][35]

    • AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A popular reagent for pre-column derivatization of amino acids.

Experimental Protocol: Pre-column Derivatization with OPA/FMOC-Cl

  • Sample Preparation: If analyzing a protein hydrolysate, ensure the sample is neutralized.

  • Automated Derivatization (in autosampler):

    • Aspirate borate buffer (pH ~10.2).

    • Aspirate the sample.

    • Aspirate OPA reagent and allow to react (for primary amines).

    • Aspirate FMOC-Cl reagent and allow to react (for secondary amines).

    • Inject the derivatized sample onto the reversed-phase column.[35]

  • HPLC Analysis: Use a gradient elution with a suitable mobile phase (e.g., acetate or phosphate buffer and acetonitrile) and a fluorescence detector.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution(s)
Peak Tailing (Analyte Specific) Secondary Silanol Interactions- Lower mobile phase pH to 2.5-3.5.- Add a competitive amine (e.g., 0.1% TEA) to the mobile phase.- Use an ion-pairing reagent (e.g., 0.1% TFA).
Metal Chelation- Add a chelating agent (e.g., 0.1-1 mM EDTA) to the mobile phase.- Use a bio-inert HPLC system.
Inappropriate Mobile Phase pH- Optimize mobile phase pH to ensure a consistent ionization state of the analyte.
Peak Tailing (All Peaks) Column Void or Damage- Replace the column.- Check for pressure fluctuations.
Extra-Column Volume- Use shorter, narrower ID tubing.- Ensure all fittings are properly connected.
Column Overload- Dilute the sample or inject a smaller volume.

References

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Sigma-Aldrich. (n.d.). Derivitization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Kim, J., et al. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Rohman, A., et al. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization.
  • HILICON. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. HPLC.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Agilent. (2018, January 23). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and....
  • van de Lagemaat, M., et al. (2016, April 21). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • BenchChem. (2025). troubleshooting peak tailing in alanopine HPLC analysis.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
  • PubChem. (n.d.). This compound.
  • Chrominfo. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
  • BenchChem. (2025). troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • ResearchGate. (2025, August 5). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2015, June 23). In HPLC, why amino acid standard peak area decreasing when increases its concentration?.
  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • PubChem. (n.d.). 2-Aminooctanoic acid.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubChem. (n.d.). 2-Aminosuberic acid.
  • LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.

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Technical Support Center: Optimizing Reaction Conditions for 2-Aminooctanedioic Acid Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reaction conditions for 2-aminooctanedioic acid modifications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile dicarboxylic amino acid.

Introduction: The Unique Chemistry of this compound

This compound, also known as α-aminosuberic acid, is an alpha-amino acid with two carboxylic acid groups and one amino group.[1] This trifunctional nature presents both opportunities and challenges in synthetic chemistry. The presence of two carboxyl groups with different pKa values and a primary amine allows for a variety of selective modifications, making it a valuable building block in peptide synthesis and drug design.[1][2] However, this reactivity also necessitates careful control of reaction conditions to achieve desired outcomes and avoid unwanted side reactions.

This guide will provide a structured approach to troubleshooting common issues, from protecting group strategies to purification of the final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the modification of this compound.

Q1: Which protecting groups are most suitable for the selective modification of this compound?

A1: The choice of protecting groups is critical and depends on the desired modification strategy. An orthogonal protecting group strategy is often employed to allow for the selective deprotection of one functional group while others remain protected.[3]

  • For the α-amino group: The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[4]

    • Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA).

    • Fmoc: Cleaved under basic conditions (e.g., piperidine in DMF).

  • For the carboxylic acid groups: Esterification is the most common protection method.

    • Methyl or Ethyl esters: Cleaved by saponification (e.g., NaOH).

    • tert-Butyl (tBu) esters: Cleaved under acidic conditions, often simultaneously with a Boc group.

    • Benzyl (Bzl) esters: Cleaved by hydrogenolysis.

The choice between these depends on the stability of other functional groups in your molecule and the desired deprotection sequence.

Q2: How can I selectively modify one of the two carboxylic acid groups?

A2: Selective modification of the α- or ω-carboxylic acid requires a strategic approach, often involving the use of an orthogonally protected starting material. A common strategy involves the enzymatic or chemical resolution of a racemic mixture to obtain a specific stereoisomer, which can then be selectively protected.[2] Alternatively, one can start with a precursor where one carboxyl group is already differentiated, such as through the use of a cyclic anhydride intermediate.

Q3: What are the key parameters to control during a coupling reaction involving this compound?

A3: Successful coupling reactions, such as amide bond formation, depend on several factors:

  • Coupling Reagents: Use of efficient coupling reagents like HATU, HBTU, or PyBOP is recommended, especially when dealing with sterically hindered substrates.[5]

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is commonly used to neutralize the reaction mixture without causing unwanted side reactions.[5]

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

  • Temperature: Most coupling reactions are performed at room temperature, but gentle heating may be necessary for less reactive partners.[5] However, elevated temperatures can increase the risk of racemization.[5]

Part 2: Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Incomplete reaction or low yield during N-terminal modification.

Q: I am trying to couple a molecule to the α-amino group of this compound, but the reaction is incomplete, resulting in a low yield. What are the possible causes and solutions?

A: Incomplete N-terminal modification can stem from several factors. Here's a systematic approach to troubleshooting:

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Incomplete Deprotection If the α-amino group is initially protected (e.g., with Boc or Fmoc), incomplete removal of this group will prevent the coupling reaction.[5]Confirm complete deprotection using a qualitative test like the ninhydrin test, which detects free primary amines.[5] If the test is positive, repeat the deprotection step.
Steric Hindrance The molecule you are trying to couple may be sterically bulky, hindering its approach to the amino group.[5]Increase the reaction time and/or temperature.[5] Consider using a more powerful coupling reagent like HATU.[5]
Poor Solubility If either reactant has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.Try a different solvent or a solvent mixture. Sonication can also help to dissolve the reactants.
Reagent Degradation Coupling reagents and other reactants can degrade over time, especially if not stored properly.Use fresh reagents and ensure they are stored under anhydrous conditions.

Experimental Workflow for Troubleshooting Low N-Terminal Coupling Yield:

G start Low Yield in N-Terminal Coupling check_deprotection 1. Verify Complete Deprotection (Ninhydrin Test) start->check_deprotection deprotection_ok Deprotection Complete check_deprotection->deprotection_ok repeat_deprotection Repeat Deprotection Step deprotection_ok->repeat_deprotection No optimize_conditions 2. Optimize Reaction Conditions deprotection_ok->optimize_conditions Yes repeat_deprotection->check_deprotection increase_time_temp Increase Reaction Time/Temp optimize_conditions->increase_time_temp change_reagent Use Stronger Coupling Reagent (e.g., HATU) optimize_conditions->change_reagent check_solubility 3. Check Solubility of Reactants increase_time_temp->check_solubility change_reagent->check_solubility change_solvent Try Different Solvent/Mixture check_solubility->change_solvent use_fresh_reagents 4. Use Fresh Reagents change_solvent->use_fresh_reagents analyze_product Analyze Product Mixture (LC-MS/NMR) use_fresh_reagents->analyze_product G StartingMaterial This compound Derivative DesiredProduct Desired Modified Product StartingMaterial->DesiredProduct Desired Reaction Racemization Racemized Product StartingMaterial->Racemization Side Reaction 1 Lactam Intramolecular Lactam StartingMaterial->Lactam Side Reaction 2 Dimer Dimer/Polymer StartingMaterial->Dimer Side Reaction 3 OtherSideProducts Other Side Products StartingMaterial->OtherSideProducts Side Reaction 4

Caption: Potential reaction pathways for this compound.

Issue 3: Difficulty in purifying the final product.

Q: I am struggling to purify my modified this compound derivative. What purification techniques are most effective?

A: The choice of purification method depends on the properties of your final product.

Effective Purification Techniques:

Technique Principle Best Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (reversed-phase) or charge (ion-exchange).A versatile technique for a wide range of derivatives. Analytical and preparative scale HPLC are common. [6][7]
Flash Column Chromatography Separation based on polarity using a solid stationary phase (e.g., silica gel).Useful for larger scale purifications of less polar compounds.
Recrystallization Purification of solid compounds based on differences in solubility.Effective if a suitable solvent system can be found and the product is crystalline.
Ion-Exchange Chromatography Separation based on net charge.Ideal for purifying charged molecules like amino acids and their derivatives.

Step-by-Step Protocol for HPLC Purification:

  • Solubilize the crude product: Dissolve the crude reaction mixture in a suitable solvent, ideally the mobile phase or a solvent compatible with it.

  • Select the appropriate column and mobile phase: For many derivatives, a C18 reversed-phase column is a good starting point. A typical mobile phase would be a gradient of water and acetonitrile, often with an additive like TFA or formic acid to improve peak shape. [8]3. Optimize the gradient: Run analytical scale injections to optimize the separation gradient for your compound of interest.

  • Perform preparative HPLC: Once the separation is optimized, scale up to a preparative column to isolate the desired product.

  • Analyze the collected fractions: Use analytical HPLC or another technique like mass spectrometry to confirm the purity of the collected fractions. [7]6. Remove the solvent: Evaporate the solvent from the pure fractions, typically using a rotary evaporator or lyophilizer.

Part 3: Analytical Methods for Characterization

Accurate characterization of your modified this compound is crucial.

Analytical Technique Information Provided
Mass Spectrometry (MS) Provides the molecular weight of the compound, confirming the success of the modification. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Gives detailed structural information, allowing for the confirmation of the exact site of modification and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound and can be used for quantification. [6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups.

References

  • BenchChem Technical Support Team. (December 2025). Technical Support Center: Optimizing Reaction Conditions for Modifying Amino Groups in Amino acids. BenchChem.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. [Link]

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • PubChem. 2-Aminosuberic acid. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. [Link]

  • ResearchGate. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. [Link]

  • Human Metabolome Database. Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • FooDB. Showing Compound DL-2-Aminooctanoic acid (FDB022354). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • PubMed. Synthesis of some 2-aminonicotinic acid derivatives. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • PubMed. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • PubMed. Analytical studies on two amino acid derivatives of anticonvulsant activity. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubChem. 2-Aminooctanoic acid. National Center for Biotechnology Information. [Link]

  • The Japan Institute of Heterocyclic Chemistry. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

  • Nutrients. (2019). Side Effects of Amino Acid Supplements. [Link]

  • MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. [Link]

  • NIH Public Access. (2012). Complete chemical modification of amine and acid functional groups of peptides and small proteins. [Link]

  • PubMed. Analytical methods for amino acid determination in organisms. [Link]

  • Frontiers in Endocrinology. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. [Link]

  • ResearchGate. Analytical methods for amino acid determination in organisms. [Link]

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common challenges in 2-aminooctanedioic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminooctanedioic acid (also known as α-aminosuberic acid, Asu). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and overcome common experimental challenges. This guide is structured to follow the typical lifecycle of an experiment, from handling and preparation to analysis and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features? A: this compound is a non-proteinogenic α-amino acid.[1] Structurally, it is octanedioic acid (suberic acid) with an amino group at the alpha-carbon (position 2).[1] Its key features are an eight-carbon backbone, a primary amine at the C-2 position, and two carboxylic acid groups at positions C-1 and C-8. This dicarboxylic nature significantly influences its solubility, charge, and potential for interaction in biological systems.

Q2: I'm having trouble dissolving the compound. Where should I start? A: The most common issue is pH. As a dicarboxylic amino acid, its net charge and solubility are highly dependent on the pH of the solvent. Start by attempting to dissolve it in a slightly basic aqueous solution (e.g., pH 8.0-9.0) using a buffer like ammonium bicarbonate or by adding a dilute base like ammonium hydroxide. This deprotonates both carboxylic acid groups, forming a more soluble salt. For a detailed guide, please refer to Section 1: Solubility and Solution Preparation .

Q3: Is this compound stable in solution? A: Generally, it is stable under normal conditions.[2] However, like many amino acids, long-term storage in solution, especially at room temperature or in non-sterile buffers, can lead to degradation.[3] For long-term storage, it is best to store the solid compound at -20°C and prepare solutions fresh.[4] If solutions must be stored, aliquot and freeze them at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q4: What are the primary safety precautions I should take when handling this compound? A: Handle this compound in accordance with good industrial hygiene and safety practices.[2][5] This includes using standard personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5] Ensure adequate ventilation and avoid creating dust.[5] While not classified as hazardous under OSHA 2012 standards, it's prudent to avoid direct contact with skin, eyes, and clothing.[5]

Section 1: Solubility and Solution Preparation

This section addresses the most frequent challenge encountered: dissolving and preparing stable solutions of this compound. The compound's zwitterionic nature and two carboxyl groups make its solubility highly sensitive to pH.

Q: Why won't my this compound dissolve in neutral water? A: At neutral pH, the α-amino group is protonated (-NH3+) and one or both carboxyl groups are deprotonated (-COO-). This zwitterionic state can lead to strong intermolecular interactions (ionic and hydrogen bonding) in the crystal lattice, resulting in low aqueous solubility. The solubility of amino acids is typically lowest at their isoelectric point (pI), and while the exact pI of this compound is not commonly reported, it is expected to be acidic. Maximum solubility is typically achieved in pure water, with solubility decreasing in semi-polar organic solvents.[6]

Q: What is the best strategy to solubilize this compound for a biological assay? A: A systematic pH adjustment is the most effective method. The goal is to shift the pH away from the isoelectric point to ensure the molecule is fully charged, which enhances its interaction with the aqueous solvent.

Protocol: Solubilization via pH Adjustment
  • Initial Suspension: Weigh the desired amount of this compound and add it to 80% of your final desired volume of high-purity water or a suitable buffer (e.g., PBS, HEPES). Vortex or stir to create a suspension.

  • Basic Titration: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or NH₄OH) dropwise. Monitor the pH continuously. As the pH increases, the compound will begin to dissolve. The second carboxyl group will deprotonate, leading to a more soluble dianionic species. Aim for a pH of ~8.0-9.0 for complete dissolution.

  • Acidic Titration (Alternative): If your experimental conditions require an acidic pH, you can add a dilute acid (e.g., 0.1 M HCl) dropwise to the initial suspension. This will protonate both carboxyl groups, creating a cationic species that may also be soluble, though typically less so than the basic salt form.

  • Final Volume Adjustment: Once the solid is fully dissolved, adjust the pH to your final target pH using dilute acid or base. Be cautious, as bringing the pH back towards the isoelectric point may cause the compound to precipitate.

  • Volume Top-Up: Add the solvent to reach your final desired concentration.

  • Sterile Filtration: If for cell culture or other sterile applications, filter the final solution through a 0.22 µm filter.

Solubility Troubleshooting Workflow

This diagram outlines the logical steps for troubleshooting solubility issues.

Solubility Troubleshooting Workflow start Start: Weigh solid this compound suspend Suspend in 80% final volume of aqueous buffer (e.g., PBS, pH 7.4) start->suspend check_diss Does it dissolve completely? suspend->check_diss yes_diss Yes check_diss->yes_diss no_diss No check_diss->no_diss adjust_ph Adjust to final target pH. Caution: may precipitate if near pI. yes_diss->adjust_ph add_base Add 0.1 M NaOH or NH4OH dropwise to pH 8.5-9.0 no_diss->add_base check_diss2 Does it dissolve? add_base->check_diss2 yes_diss2 Yes check_diss2->yes_diss2 no_diss2 No check_diss2->no_diss2 yes_diss2->adjust_ph consider_organic Consider co-solvents. Add DMSO or Ethanol (up to 5-10%). Re-attempt pH adjustment. no_diss2->consider_organic final_vol Add buffer to final volume. Sterile filter if needed. END adjust_ph->final_vol contact_support Consult literature for specific solvent systems or contact technical support. consider_organic->contact_support

Caption: A step-by-step workflow for dissolving this compound.

Table 1: Qualitative Solubility of this compound
SolventpHExpected SolubilityRationale & Comments
WaterAcidic (<3)ModerateBoth carboxyl groups are protonated (-COOH); the molecule carries a net positive charge (-NH3+).
WaterNeutral (~7)LowZwitterionic form; strong intermolecular forces in the solid state limit solubility.[6]
WaterBasic (>8)HighBoth carboxyl groups are deprotonated (-COO-); the molecule is dianionic and forms a soluble salt.
PBS (pH 7.4)7.4Low to ModerateSimilar to neutral water, but salts in the buffer may slightly improve solubility.
DMSON/ASolubleA polar aprotic solvent capable of disrupting hydrogen bonds.[7]
EthanolN/ALowThe nonpolar ethyl group makes it a poor solvent for the highly polar/charged amino acid.[6]

Section 2: Analytical Troubleshooting (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary method for analyzing this compound. However, its structure can lead to specific analytical artifacts.

Q: I see a peak at [M+23]+ in my mass spectrum. What is it? A: This is a sodium adduct ([M+Na]⁺). It is a very common artifact in electrospray ionization (ESI) mass spectrometry.[8] It arises from trace amounts of sodium salts present in your sample, LC solvents, or glassware. Similarly, you may observe a potassium adduct at [M+39]⁺.

Q: My signal intensity is low and inconsistent. What could be the cause? A: Several factors can cause poor signal:

  • Poor Solubility/Precipitation: The compound may be precipitating in the LC mobile phase, especially if there's a high organic percentage and the pH is not optimal. Ensure the mobile phase is compatible with your sample solvent.

  • In-Source Fragmentation: The molecule has two carboxyl groups. The loss of water (-18 Da) or formic acid (-46 Da) from the protonated molecule can occur in the ion source, fragmenting your parent ion and reducing its intensity. Try lowering the source temperature or fragmentor voltage.

  • Suboptimal pH: The mobile phase pH affects the analyte's charge state. For reversed-phase chromatography, a low pH (e.g., 0.1% formic acid) is typically used to ensure the carboxyl groups are protonated and the amine is charged, leading to better retention and ionization in positive mode ESI.

Q: I am trying to perform quantitative analysis, but my results are not reproducible. What should I check? A: Reproducibility issues often stem from sample preparation and stability.

  • Sample Stability: Ensure that the amino acid is not degrading in your autosampler.[3] Consider using a chilled autosampler (4°C).

  • Adduct Formation: The ratio of [M+H]⁺ to [M+Na]⁺ can vary between samples, affecting the quantitation of the protonated molecule. To mitigate this, ensure consistent (and minimal) salt levels across all samples and standards. Alternatively, sum the peak areas of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions for a more robust quantification.[8]

  • Derivatization: For highly robust quantitation, especially in complex matrices, consider derivatization (e.g., with phenylisothiocyanate for HPLC-UV or a dedicated kit for GC-MS) to improve chromatographic behavior and ionization efficiency.[9][10]

Diagram: Investigating Unexpected LC-MS Signals

LC-MS Artifact Investigation start Unexpected mass observed in spectrum calc_delta Calculate mass difference (Δm/z) from expected [M+H]+ start->calc_delta is_adduct Δm/z = ~22? (Na adduct) calc_delta->is_adduct is_adduct_k Δm/z = ~38? (K adduct) is_adduct->is_adduct_k No adduct_sol Common artifact. Clean glassware, use high-purity solvents. Quantify by summing adducts. is_adduct->adduct_sol Yes is_loss Δm/z = -18 or -46? (Neutral Loss) is_adduct_k->is_loss No is_adduct_k->adduct_sol Yes is_dimer Mass = ~2M+H? (Dimer) is_loss->is_dimer No loss_sol In-source fragmentation. Reduce source temperature/voltages. is_loss->loss_sol Yes dimer_sol High concentration effect. Dilute sample. is_dimer->dimer_sol Yes other Other issue (e.g., impurity, co-elution). Check purity of standard. Improve chromatographic separation. is_dimer->other No

Caption: A flowchart for diagnosing common artifacts in the mass spectrum.

Section 3: Biological Assay Interference

When using this compound in biological assays (e.g., enzyme assays, cell-based assays), it is crucial to be aware of potential non-specific interactions that can lead to misleading results.

Q: My compound shows activity in an enzyme assay that uses metal cofactors (e.g., Mg²⁺, Zn²⁺, Mn²⁺). Could this be an artifact? A: Yes, this is a significant possibility. The two carboxylic acid groups on this compound can act as a chelating agent for divalent metal ions.[11] If your enzyme requires a metal cofactor for activity, the compound may appear to be an inhibitor simply by sequestering the essential metal from the active site.

Protocol: Ruling out Metal Chelation Artifacts
  • Control Experiment: Run the assay with a known, potent chelator (e.g., EDTA) to confirm that the enzyme's activity is indeed metal-dependent.

  • Cofactor Titration: Perform the inhibition assay at several concentrations of the metal cofactor. If the inhibitory activity of this compound decreases as the metal cofactor concentration increases, this strongly suggests chelation is the mechanism of action.

  • Use an Alternative Buffer: If possible, use a buffer with a lower affinity for metals, but be aware this can also alter enzyme activity.

Q: Could this compound interfere in cell-based assays? A: Yes, interference can occur through several mechanisms:

  • Nutrient Competition: As an amino acid analogue, it could potentially interfere with amino acid transporters or metabolic pathways.[12]

  • pH Alteration: If you add a high concentration of the compound prepared at a high or low pH without proper buffering, it could alter the pH of the cell culture medium, leading to cytotoxicity that is not target-specific.

  • Assay Readout Interference: If your assay uses a fluorescence or colorimetric readout, the compound itself could quench fluorescence or absorb light at the measurement wavelength, leading to a false positive or negative result.[11] Always run controls with the compound in the assay buffer without the biological target (e.g., cells or enzyme) to check for direct interference with the detection method.

Diagram: Potential Mechanisms of Biological Assay Interference

Assay Interference Mechanisms cluster_0 Compound Properties cluster_1 Potential Artifacts cluster_2 Affected Assays Compound 2-Aminooctanedioic Acid Dicarboxylate Dicarboxylate Moiety Compound->Dicarboxylate AA_Analogue Amino Acid Analogue Compound->AA_Analogue Readout Assay Readout Interference Compound->Readout Chelation Metal Ion Chelation Dicarboxylate->Chelation pH_Shift Local pH Shift Dicarboxylate->pH_Shift Transport Nutrient Transporter Competition AA_Analogue->Transport Metalloenzyme Metalloenzyme Assays Chelation->Metalloenzyme Cell_Viability Cell-Based Assays Transport->Cell_Viability Fluorescence Fluorescence/Absorbance Assays Readout->Fluorescence pH_Shift->Cell_Viability

Caption: How the structure of this compound can lead to assay artifacts.

References

  • Berry & Associates/ICON ISOTOPES. (2019, October 25). Safety Data Sheet 2-Amino-dA CEP. Retrieved from [Link]

  • DC Chemicals. (2025, November 11). (S)-2-Aminooctanedioic acid|MSDS. Retrieved from [Link]

  • Teunissen, C. E., et al. (2015). Potential sources of interference on Abeta immunoassays in biological samples. Alzheimer's Research & Therapy. Available at: [Link]

  • Agilent. (2014, February). Guidelines for Trouble Shooting and Maintenance of AA Systems. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Lee, J. Y., et al. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Experimental & Molecular Medicine. Available at: [Link]

  • HealthMatters.io. (n.d.). Alpha Aminoadipic Acid - Amino Acid Analysis - Lab Results explained. Retrieved from [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Available at: [Link]

  • Lou, T., & Zhang, W. (2021). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Medicinal Chemistry. Available at: [Link]

  • Kellner, S., et al. (2021). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. Angewandte Chemie International Edition. Available at: [Link]

  • HealthMatters.io. (n.d.). alpha-Aminoadipic Acid - NutriStat Basic Profile - Lab Results explained. Retrieved from [Link]

  • Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry. Available at: [Link]

  • Little, J. L. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available at: [Link]

  • Van der Donk, W. A., & Vachet, R. W. (2001). Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. Available at: [Link]

  • Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Shcherbakova, E. S., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Roy, S. D., & Moulik, S. P. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]

  • Wall, P. A., et al. (2025). Poly(amino Acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering. Available at: [Link]

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Technical Support Center: Minimizing Byproducts in 2-Aminooctanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-aminooctanedioic acid (AODA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of AODA synthesis and effectively minimize the formation of unwanted byproducts. As a non-proteinogenic amino acid, AODA is a valuable building block in medicinal chemistry, particularly for peptide-based therapeutics and as a linker in antibody-drug conjugates. However, its synthesis can be challenging, often leading to issues with yield, purity, and difficult-to-remove impurities.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to optimize your synthetic route, leading to higher yields and purities of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format.

Question 1: My final product shows a mixture of enantiomers (racemization). What is the primary cause and how can I prevent it?

Answer:

Racemization, the formation of an equal mixture of D- and L-enantiomers from a single pure enantiomer, is a critical issue in amino acid synthesis as biological activity is highly dependent on stereochemistry.[1] The primary cause is the activation of the carboxylic acid group during coupling reactions, which can lead to the formation of a planar, achiral oxazolone intermediate that is susceptible to non-stereospecific protonation.[2] Certain amino acids, such as histidine and cysteine, are particularly prone to racemization, and reaction conditions like the choice of base, solvent, and temperature significantly influence the rate of this side reaction.[1][2]

Solutions & Preventative Measures:

  • Choice of Coupling Reagents: Avoid using carbodiimides like DCC or DIC alone, as they are known to promote racemization. Instead, opt for aminium/uronium or phosphonium-based reagents such as HBTU, HATU, or PyBOP, which are generally superior in suppressing racemization.[1][2]

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives react with the activated amino acid to form an active ester that is less prone to racemization. HOAt is often considered more effective than HOBt at minimizing racemization.

  • Control of Reaction Conditions:

    • Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using excess base, as it can accelerate racemization.

    • Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of oxazolone formation and subsequent racemization.

  • Protecting Group Strategy: The choice of N-terminal protecting group can influence racemization. While standard Boc and Fmoc protections are common, some studies have explored alternative protecting groups to further reduce racemization under specific conditions.[3]

Question 2: I am using a Strecker synthesis approach starting from an aldehyde, and my yield is low with several unidentified byproducts. What are the likely side reactions?

Answer:

The Strecker synthesis is a robust method for producing α-amino acids from aldehydes, ammonia, and cyanide.[4][5][6][7] However, it is not without its challenges. The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid.[4][5][8] Several side reactions can occur, leading to low yields and a complex mixture of byproducts.

Common Side Reactions and Solutions:

  • Cannizzaro Reaction of the Aldehyde: Under the basic conditions sometimes used, the starting aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid, consuming the starting material.

    • Solution: Maintain careful control of pH. The use of ammonium chloride (NH₄Cl) can provide a source of ammonia while buffering the reaction at a mildly acidic pH (pKa of NH₄⁺ is ~9.2), which disfavors the Cannizzaro reaction.[7]

  • Over-alkylation/Polymerization: The intermediate imine or the final amino acid can potentially react with the starting aldehyde, leading to complex oligomers.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the cyanide source slowly to the mixture of aldehyde and ammonia can help ensure the desired reaction proceeds preferentially.

  • Incomplete Hydrolysis of the Nitrile: The final hydrolysis step requires harsh conditions (strong acid or base) to convert the nitrile group to a carboxylic acid. Incomplete hydrolysis will leave the α-aminonitrile as a major impurity.[4][7]

    • Solution: Ensure adequate reaction time and temperature during the hydrolysis step. Using a strong acid like 48% HBr or concentrated HCl and refluxing for several hours is common.[9]

  • Formation of α-Hydroxy Acid: If water competes with ammonia in the initial step, it can attack the aldehyde to form a cyanohydrin, which upon hydrolysis yields an α-hydroxy acid instead of the desired amino acid.[6]

    • Solution: Use a high concentration of ammonia or an ammonium salt to favor the formation of the imine intermediate.[7] Performing the reaction in a solvent system that minimizes water activity can also be beneficial.

Question 3: My reductive amination of 2-oxooctanedioic acid results in a significant amount of the corresponding α-hydroxy acid. How can I improve the selectivity for the desired amino acid?

Answer:

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds and is widely used in the pharmaceutical industry.[10][11] The reaction involves the formation of an imine or enamine intermediate, which is then reduced. The formation of the α-hydroxy acid byproduct indicates that the reduction of the ketone is competing with or occurring faster than the amination step.

Strategies to Improve Selectivity:

  • Choice of Reducing Agent: This is the most critical factor. Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the ketone and the intermediate imine.[10] It is essential to use a reagent that is selective for the imine.

    • Recommended Reagent: Sodium cyanoborohydride (NaBH₃CN) is the classic choice for reductive amination because it is less reactive than NaBH₄ and selectively reduces the protonated iminium ion over the ketone at mildly acidic pH (pH 5-7).[10]

    • Alternative Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, milder, and less toxic alternative that is highly effective for reductive aminations of both aldehydes and ketones.[12]

  • One-Pot vs. Two-Step Procedure:

    • One-Pot: For a one-pot reaction, all components (keto-acid, ammonia source, and selective reducing agent) are mixed. This requires a reducing agent that is stable and selective under the imine-forming conditions.

    • Two-Step: First, form the imine by reacting the 2-oxooctanedioic acid with the ammonia source (e.g., ammonium acetate) and removing the water formed, often by azeotropic distillation. Then, in a separate step, add the reducing agent. This can improve selectivity by ensuring the ketone is converted to the imine before the reductant is introduced.

  • Control of pH: The rate of imine formation and the reactivity of the reducing agent are highly pH-dependent. For NaBH₃CN, the reaction is typically run in a slightly acidic buffer (pH ~6) to ensure the formation of the iminium ion, which is the species that is readily reduced.

Question 4: Purification of the final this compound is difficult due to its high polarity and the presence of inorganic salts. What are the best purification strategies?

Answer:

Purifying highly polar compounds like amino acids can be challenging. Standard silica gel chromatography is often ineffective due to strong binding. The presence of inorganic salts from reagents or pH adjustments further complicates the process.

Recommended Purification Techniques:

  • Ion-Exchange Chromatography: This is the most powerful technique for purifying amino acids.

    • Cation-Exchange: Use a strong cation-exchange resin (e.g., Dowex 50W). At a low pH (e.g., pH 2-3), the amino acid will be protonated (R-NH₃⁺) and will bind to the negatively charged resin. Inorganic salts and non-basic impurities can be washed away. The pure amino acid can then be eluted by washing the column with a basic solution, such as aqueous ammonia.

    • Anion-Exchange: Alternatively, use an anion-exchange resin at a high pH, where the amino acid is deprotonated (R-COO⁻).

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be very effective.

    • Solvent System: Amino acids are typically soluble in water but insoluble in most organic solvents. A common strategy is to dissolve the crude product in a minimum amount of hot water and then precipitate the pure amino acid by adding a miscible organic solvent like ethanol, methanol, or acetone.[9]

    • pH Adjustment: The solubility of amino acids is lowest at their isoelectric point (pI). Adjusting the pH of an aqueous solution of the crude product to its pI can induce crystallization or precipitation, leaving more soluble impurities behind.

  • Simple Filtration/Precipitation: In some cases, unreacted starting materials can be removed by simple filtration if a solvent is chosen in which the product is soluble but the starting material is not, or vice-versa.[13]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing enantiomerically pure this compound?

A1: While classical methods like the Strecker or Gabriel syntheses produce racemic mixtures that require a separate resolution step,[4][5] modern asymmetric synthesis methods are preferred for direct access to enantiopure products. One effective approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. Another powerful method is enzymatic synthesis, where a transaminase enzyme can convert the corresponding keto-acid (2-oxooctanedioic acid) into the desired (S)- or (R)-amino acid with very high enantiomeric excess.[14] A recent study demonstrated the biosynthesis of (S)-2-aminooctanoic acid with >98% enantiomeric excess using a transaminase from Chromobacterium violaceum.[14]

Q2: What analytical techniques are best for detecting and quantifying byproducts in my reaction mixture?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the main product and any significant byproducts. It can help identify the nature of the impurities (e.g., unreacted starting material, α-hydroxy acid, over-alkylated products).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for analyzing reaction progress and final purity. It can separate the components of the mixture and provide their molecular weights, which is crucial for identifying byproducts.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is essential for determining the enantiomeric purity (e.g., the ratio of L- to D-enantiomers) of your final product. This requires a specific chiral column.

Q3: How can I compare the efficiency of different synthetic routes?

A3: Beyond the chemical yield, it is important to consider metrics that reflect the "greenness" and efficiency of a reaction. The Reaction Mass Efficiency (RME) is a useful metric calculated for synthetic steps.[11] It provides a more complete picture by considering the mass of all reactants, reagents, and solvents relative to the mass of the desired product.

Synthetic Route Starting Materials Typical Yield Key Byproducts Stereocontrol
Strecker Synthesis Aldehyde, NH₃, CN⁻Moderate-Goodα-Hydroxy acid, polymersRacemic[5]
Reductive Amination Keto-acid, NH₃, ReductantGood-Excellentα-Hydroxy acid, over-reduced productsRacemic (unless chiral reductant/catalyst used)
Asymmetric Alkylation Chiral glycine equivalentGoodDiastereomeric byproductsExcellent
Enzymatic Synthesis Keto-acid, Amino donorModerate-GoodUnreacted starting materialsExcellent[14]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol provides a general method for the reductive amination of a keto-acid, which can be adapted for the synthesis of this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-oxooctanedioic acid derivative (1.0 eq) and ammonium acetate (5-10 eq).

  • Solvent: Add an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using ion-exchange chromatography or recrystallization as described in the troubleshooting section.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

TroubleshootingWorkflow Start Problem Identified LowYield Low Yield / Purity Start->LowYield Racemization Racemization Observed Start->Racemization Purification Purification Difficulty Start->Purification CheckSM Verify Starting Material Purity & Stoichiometry LowYield->CheckSM CheckReagents Review Coupling Reagents & Additives Racemization->CheckReagents CheckConditions Check Base, Solvent, Temperature Racemization->CheckConditions CheckPolarity Assess Polarity & Salt Content Purification->CheckPolarity AnalyzeCrude Analyze Crude Mixture (LC-MS, NMR) CheckSM->AnalyzeCrude IdentifyByproducts Identify Major Byproducts AnalyzeCrude->IdentifyByproducts OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) IdentifyByproducts->OptimizeConditions SideReaction Side Reaction (e.g., Cannizzaro, Over-reduction) IdentifyByproducts->SideReaction ChangeReagent Action: Switch to HATU/PyBOP CheckReagents->ChangeReagent UseAdditives Action: Use HOBt/HOAt CheckConditions->UseAdditives IonExchange Method: Ion-Exchange Chromatography CheckPolarity->IonExchange Recrystallize Method: Recrystallization (pH adjustment) CheckPolarity->Recrystallize

Caption: A step-by-step workflow for troubleshooting synthesis issues.

References

  • Vertex AI Search Result[15]: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (Source details not fully available)

  • Vertex AI Search Result[16]: Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL not provided)

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • BenchChem. (2025).
  • Synthesis of Alpha-Amino Acids. (n.d.).
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Reddit. (2024).
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Lynch, K. M., et al. (2017). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. PubMed.
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
  • ResearchGate. (2014). How can I purify amino acid based ionic liquids from their precursors such as amino acids.
  • Biotage. (2023).
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2025). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • Bar-Ziv, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids.
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses.
  • Klyuev, M. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Google Patents. (n.d.). Synthesis and purification method for alpha-amino acid compound.
  • Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson).
  • ResearchGate. (2025). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.

Sources

Technical Support Guide: Proper Storage and Handling of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential technical information, frequently asked questions (FAQs), and troubleshooting protocols for the proper storage and handling of 2-aminooctanedioic acid (also known as L-α-Aminosuberic acid). Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically grounded best practices.

Compound Identification and Properties

This compound is a dicarboxylic alpha-amino acid used in various biochemical research applications, including its use as a building block in peptide synthesis to modify biological activity.[1][2] Its unique structure, featuring two carboxylic acid groups, makes its handling and solubilization distinct from simpler amino acids.

PropertyValueSource(s)
CAS Number 4254-88-0 ((2S)-isomer)[1]
Molecular Formula C₈H₁₅NO₄[1][3]
Molecular Weight 189.21 g/mol [3]
Appearance White to off-white crystalline solid[1][4]
Common Synonyms (S)-2-Aminooctanedioic acid, L-α-Aminosuberic acid[1][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary safety precautions for handling this compound?

As a standard laboratory chemical, this compound requires careful handling. Always work in a well-ventilated area and use appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear safety goggles with side-shields.[5]

  • Hand Protection : Use chemically resistant protective gloves (e.g., nitrile).[5]

  • Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[5]

  • Hygiene : Wash hands and skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Some safety data sheets (SDS) classify the compound as harmful if swallowed (H302), a potential skin irritant (H315), and a cause of serious eye damage (H318).[5] It is also noted as very toxic to aquatic life with long-lasting effects (H410).[5] Therefore, disposal must be handled through an approved waste disposal plant.[5]

Q2: How should I store the solid (powder) form of this compound for maximum stability?

Proper storage of the solid compound is critical to prevent degradation.

  • Short-Term Storage : For routine use, store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Long-Term Storage : For maximum stability over months or years, it is recommended to store the solid compound at -20°C.[7] Ensure the container is sealed tightly to prevent moisture absorption, especially when equilibrating to room temperature before opening.

Q3: I've prepared a stock solution. What are the best practices for storing it?

Aqueous solutions of amino acids can be susceptible to microbial growth and chemical degradation. The following steps are crucial for maintaining the integrity of your stock solutions.

  • Aliquot : To avoid contamination and degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[4]

  • Storage Temperature : Store the aliquots at -20°C for use within a year or at -80°C for long-term storage (up to two years).[4] These are general recommendations for amino acid derivatives and represent best practices for ensuring stability.

Q4: What is the best solvent for preparing a stock solution?

Due to its polar amino and dicarboxylic acid groups, this compound is soluble in water.[1] Water is the recommended starting solvent for most biological applications. However, achieving high concentrations can sometimes be challenging. If you encounter solubility issues, refer to the troubleshooting guide below. For certain non-aqueous experiments, Dimethyl Sulfoxide (DMSO) can be used, though it may require warming or pH adjustment to achieve full dissolution.[4]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Q1: Problem - The compound is not dissolving in water at my desired concentration.

The dual carboxylic acid groups can influence its solubility depending on the pH. If you experience difficulty dissolving the compound, follow this logical workflow.

G A Initial State: Compound not dissolving in water B Action 1: Increase surface area and energy. Vortex vigorously and/or sonicate. A->B F Is it dissolved? B->F C Action 2: Apply gentle warming. Incubate at 37°C for 10-15 minutes. G Is it dissolved? C->G D Action 3: Adjust pH to aid deprotonation. Add dilute NaOH (e.g., 0.1 M) dropwise. H Is it dissolved? D->H E Action 4: Consider an alternative solvent. Use DMSO for non-aqueous assays. F->C No I Solution Prepared F->I Yes G->D No G->I Yes H->E No H->I Yes

Caption: Troubleshooting workflow for solubility issues.

  • Causality : Amino acids are zwitterionic. Adjusting the pH away from the isoelectric point increases the net charge on the molecule, thereby enhancing its interaction with polar water molecules and increasing solubility. Adding a base deprotonates the carboxylic acid groups, creating a more soluble carboxylate salt.

Q2: Problem - My aqueous stock solution has turned slightly yellow or developed precipitates after storage.

This is a common indicator of chemical degradation or contamination.

  • Probable Cause (Color Change) : Oxidation of the amino acid or trace impurities can lead to the formation of colored byproducts. This can be accelerated by exposure to light, oxygen, or non-optimal pH.[8][9]

  • Probable Cause (Precipitation) : If the solution was not sterile-filtered, microbial growth can cause turbidity. Alternatively, a shift in pH during freeze-thaw cycles can cause the compound to crash out of solution, especially if it was prepared near its saturation limit.

  • Solution : Discard the suspect solution immediately. Prepare a fresh stock solution using high-purity water (e.g., Milli-Q), sterile-filter it through a 0.22 µm filter into sterile tubes, and store aliquots as recommended. For pH-sensitive applications, consider preparing the solution in a suitable buffer (e.g., PBS at pH 7.4) to improve stability.[10]

Q3: Problem - My experimental results are inconsistent, and I suspect compound instability.

Inconsistent results are often traced back to variability in the concentration or integrity of the active compound.

  • Self-Validation Check : Always use freshly thawed aliquots for each experiment. Avoid using an aliquot that has been thawed and refrozen multiple times.

  • Underlying Mechanism : Repeated freeze-thaw cycles can create localized concentration gradients and pH shifts as ice crystals form, potentially accelerating hydrolysis or other degradation reactions.[4]

  • Best Practice : Implement a strict "single-use" policy for your aliquots. If your experiment requires very small volumes, create more diluted, smaller-volume aliquots to minimize waste and ensure consistency.

Experimental Protocol: Preparation of a Stable Aqueous Stock Solution

This protocol provides a standardized method for preparing a 10 mM aqueous stock solution of this compound.

G cluster_prep Preparation cluster_storage Storage A 1. Equilibrate Bring solid compound vial to room temperature before opening. B 2. Weigh Accurately weigh 18.92 mg of This compound. A->B C 3. Dissolve Add powder to ~9 mL of high-purity water in a sterile 15 mL tube. B->C D 4. Solubilize Vortex or sonicate until fully dissolved. Use troubleshooting steps if needed. C->D E 5. Adjust Volume QS to a final volume of 10.0 mL with water. D->E F 6. Sterilize Filter solution through a 0.22 µm syringe filter. E->F G 7. Aliquot Dispense into single-use, sterile microcentrifuge tubes. F->G H 8. Store Label and store aliquots at -20°C or -80°C. G->H

Caption: Standard workflow for preparing and storing a stock solution.

Methodology:

  • Preparation : Remove the container of solid this compound (MW: 189.21 g/mol ) from storage and allow it to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Weighing : On an analytical balance, weigh out 18.92 mg of the compound.

  • Initial Dissolution : Transfer the powder to a sterile conical tube and add approximately 9 mL of high-purity, sterile water.

  • Solubilization : Vortex the solution vigorously. If powder remains, sonicate the tube in a water bath for 5-10 minutes.

  • Final Volume : Once fully dissolved, carefully adjust the final volume to 10.0 mL with high-purity water to achieve a final concentration of 10 mM.

  • Sterilization : Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for preventing microbial contamination in aqueous stocks.

  • Aliquoting : Dispense the sterile solution into appropriately sized, sterile, and clearly labeled microcentrifuge tubes.

  • Storage : Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.

References

  • (S)-2-Aminooctanedioic acid | MSDS. (2025, November 11). DC Chemicals. [Link]

  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. [Link]

  • This compound | C8H15NO4. (n.d.). PubChem. [Link]

  • 2-Aminosuberic acid | C8H15NO4. (n.d.). PubChem. [Link]

  • 2-Aminooctanoic acid | C8H17NO2. (n.d.). PubChem. [Link]

  • Safety Data Sheet. (2025, September 16). Thermo Fisher Scientific. [Link]

  • Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. (2025, August 10). ResearchGate. [Link]

  • Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991). (n.d.). Milk Composition Database. [Link]

  • Safety Data Sheet: 2-Aminoisobutyric acid. (n.d.). Carl ROTH. [Link]

  • Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991). (2005, November 16). Human Metabolome Database. [Link]

  • Showing Compound DL-2-Aminooctanoic acid (FDB022354). (2011, September 21). FooDB. [Link]

  • Safety Data Sheet: DL-2-Aminobutyric acid. (n.d.). Carl ROTH. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). National Institutes of Health (NIH). [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health (NIH). [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. (n.d.). MDPI. [Link]

  • (PDF) Degradation mechanism and stability of 5‐aminolevulinic acid. (2025, August 6). ResearchGate. [Link]

Sources

Addressing Matrix Effects in the Bioanalysis of 2-Aminooctanedioic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2-aminooctanedioic acid (AODA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this endogenous dicarboxylic amino acid in biological matrices. As a polar, low-molecular-weight compound, AODA presents unique challenges, particularly concerning matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and robustness of your bioanalytical methods. The information herein is grounded in established scientific principles and regulatory expectations to uphold the integrity of your data.

Understanding the Core Challenge: Matrix Effects with this compound

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often invisible, components from the biological sample.[1][2][3] For AODA, a polar molecule, common interfering substances in matrices like plasma, serum, or urine include phospholipids, salts, and other endogenous metabolites. These interferences can lead to ion suppression or enhancement, causing significant errors in quantification.[1][3][4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[5][6][7][8]

dot graph TD { subgraph "The Problem: Matrix Effects" A[Biological Matrix(Plasma, Urine, etc.)] --> B{Sample Preparation}; B --> C[LC-MS/MS Analysis]; D[Endogenous Components(Phospholipids, Salts)] --> B; D --> E{Co-elution}; C --> E; E --> F[Ion Source Competition]; G[this compound(Analyte)] --> B; G --> C; F --> H((Ion Suppression or Enhancement)); H --> I[Inaccurate Quantification]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow illustrating the origin of matrix effects."

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during method development and validation for AODA.

Question 1: I'm observing significant ion suppression and high variability in my AODA signal between different plasma lots. What is the likely cause and how can I fix it?

Answer:

High variability and ion suppression are classic signs of matrix effects, likely due to co-eluting endogenous components, especially phospholipids in plasma.[1][9] A simple protein precipitation may not be sufficient to remove these interferences.

Causality: Phospholipids have a high affinity for reversed-phase columns and can elute over a broad chromatographic window, often interfering with polar analytes like AODA.[9] Different plasma lots can have varying lipid compositions, leading to inconsistent suppression.

Troubleshooting Steps & Solutions:

  • Assess the Matrix Effect: First, quantitatively confirm the matrix effect. The post-extraction addition method is the gold standard.[10] Compare the AODA response in blank matrix extract spiked post-extraction to the response in a neat solution. A significant difference confirms a matrix effect.[10]

  • Enhance Sample Preparation:

    • Phospholipid Removal (PLR) SPE: Implement a solid-phase extraction (SPE) method specifically designed to remove phospholipids.[11][12][13][14][15] These products use sorbents that selectively retain phospholipids, allowing AODA to pass through.[11][13][15]

    • Liquid-Liquid Extraction (LLE): While more labor-intensive, LLE with a polar organic solvent can be optimized to extract AODA while leaving behind many interfering lipids.[16]

    • HybridSPE®-Phospholipid: This technology combines protein precipitation with phospholipid removal in a single device.[11]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for AODA (e.g., ¹³C, ¹⁵N-labeled AODA) is the most effective way to compensate for matrix effects.[17][18][19][20] Since the SIL-IS has nearly identical physicochemical properties to AODA, it will experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS response ratio.[18][20]

Parameter Protein Precipitation Phospholipid Removal SPE SIL-IS Compensation
Matrix Effect High and VariableSignificantly ReducedCompensated
Precision (%CV) Often >15%Typically <15%Typically <15%
Accuracy (%Bias) Can be >±15%Typically within ±15%Typically within ±15%

Question 2: My AODA peak has poor shape (tailing) and retention is not stable on my C18 column. What's happening?

Answer:

Poor peak shape and retention instability for a polar compound like AODA on a traditional reversed-phase (C18) column are common. This is often due to insufficient retention and secondary interactions with the column hardware.

Causality: AODA is highly polar and has limited interaction with the hydrophobic C18 stationary phase, causing it to elute near the solvent front where matrix interferences are most pronounced.[21] Additionally, the dicarboxylic acid nature of AODA can lead to interactions with metal surfaces in the column and LC system, causing peak tailing.[22]

Troubleshooting Steps & Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of polar compounds.[21][23][24][25] It utilizes a polar stationary phase and a high organic mobile phase.[23][24][25] This will significantly improve the retention of AODA, moving it away from the early-eluting matrix components.[21]

    • Experimental Protocol: Basic HILIC Method for AODA

      • Column: Use a HILIC column (e.g., amide, silica, or zwitterionic phase).[24]

      • Mobile Phase A: 10 mM Ammonium Acetate in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute AODA.

      • Injection Solvent: Ensure your sample is dissolved in a high organic solvent, similar to the initial mobile phase conditions, to prevent peak distortion.

  • Consider Chemical Derivatization: Derivatizing the amino and carboxyl groups of AODA can increase its hydrophobicity, making it more amenable to reversed-phase chromatography.[26][27][28][29][30] This can also improve ionization efficiency.[27] Reagents like butanol (in the presence of an acid catalyst) can esterify the carboxylic acid groups.[26]

  • Use Metal-Free or PEEK-Lined Columns: To address peak tailing from metal interactions, consider using columns with metal-free hardware.[22]

dot graph TD { subgraph "Chromatography Troubleshooting Workflow" A[Poor Peak Shape/Retention for AODA] --> B{Is Analyte Polar?}; B -- Yes --> C{Switch to HILIC Column}; B -- No --> D[Optimize Reversed-Phase Method]; C --> E[Improved Retention & Peak Shape]; A --> F{Consider Metal Chelation}; F -- Yes --> G[Use Metal-Free/PEEK-Lined Column]; G --> E; A --> H{Low Sensitivity?}; H -- Yes --> I[Consider Chemical Derivatization]; I --> E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Decision tree for chromatographic issues with AODA."

Frequently Asked Questions (FAQs)

Q: Do I really need a stable isotope-labeled internal standard for AODA? Can I use a structural analog?

A: While a structural analog is better than no internal standard, a SIL-IS is strongly recommended for endogenous compounds like AODA.[17][18] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[20] A structural analog will have different retention times and may be affected differently by matrix components, potentially leading to inaccurate results.[18]

Q: My lab is on a tight budget. What is the most cost-effective way to start addressing matrix effects for AODA?

A: The most cost-effective initial approach is to optimize your sample preparation and chromatography.

  • Sample Dilution: A simple 1:1 or 1:2 dilution of your plasma sample with water before protein precipitation can sometimes reduce the concentration of interfering phospholipids to a manageable level.[31][32]

  • Chromatographic Separation: Focus on achieving better separation between AODA and the bulk of the matrix components. Switching to a HILIC column can be a very effective strategy without the recurring cost of advanced SPE plates.[21]

Q: How do I evaluate matrix effects according to regulatory guidelines?

A: Both the FDA and EMA guidelines require the assessment of matrix effects from multiple sources of the biological matrix.[5][6][7][8]

  • Procedure: Obtain at least six different lots of the blank biological matrix (e.g., plasma from six different individuals).

  • Experiment: Perform the post-extraction spike experiment at low and high QC concentrations for each lot.

  • Acceptance Criteria: The precision (coefficient of variation, %CV) of the internal standard-normalized matrix factor across the different lots should not be greater than 15%.[8]

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce matrix effects?

A: APCI is generally less susceptible to matrix effects than ESI.[3] However, the choice of ionization technique depends on the analyte's properties. AODA, being a polar and non-volatile amino acid, is typically better suited for ESI. While switching to APCI might reduce matrix effects, it could also lead to a significant loss in sensitivity for AODA, making it difficult to achieve the required limits of quantification.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Chromatography Online. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • Chromatography Online. (2019, June 1). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Chromatography Online. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • Chromatography Online. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Restek. (n.d.). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Retrieved from [Link]

  • ACS Publications. (n.d.). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]

  • Future Science. (2015, October 19). Recent development of chemical derivatization in LC-MS for biomedical approaches. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. Retrieved from [Link]

  • PubMed. (2015, April 17). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Springer. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 2-Aminooctanedioic Acid and its Analogs in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of non-proteinogenic amino acids as versatile scaffolds for novel therapeutics has gained significant traction. Among these, 2-aminooctanedioic acid, also known as α-aminosuberic acid (Asu), has emerged as a molecule of interest due to its unique structural features. As an eight-carbon α,ω-dicarboxylic amino acid, its extended and flexible backbone provides a valuable platform for the design of compounds with diverse biological activities. This guide provides an in-depth comparison of the efficacy of this compound and its analogs, with a particular focus on their applications as anticancer agents and antimicrobial peptides. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

Anticancer Activity: this compound Derivatives as Histone Deacetylase (HDAC) Inhibitors

A significant application of this compound is in the development of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown considerable promise in cancer therapy.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[1] The inhibition of HDACs can restore the expression of tumor suppressor genes, thereby inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Mechanism of Action: HDAC Inhibition

The general structure of an HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme. This compound derivatives have been effectively utilized as linker components in the design of potent HDAC inhibitors. The dicarboxylic nature of the parent amino acid can be functionalized to present a ZBG, such as a hydroxamic acid, at one end, while the other end can be attached to a cap group. The eight-carbon chain of this compound provides an optimal length to span the catalytic tunnel of the HDAC enzyme.

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Gene Repression in Cancer Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Adds Acetyl Groups Relaxed Chromatin Relaxed Chromatin Acetylated Histones->Relaxed Chromatin Gene Transcription Gene Transcription Relaxed Chromatin->Gene Transcription Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Deacetylated Histones Deacetylated Histones Histone Deacetylases (HDACs)->Deacetylated Histones Removes Acetyl Groups Condensed Chromatin Condensed Chromatin Deacetylated Histones->Condensed Chromatin Gene Repression Gene Repression Condensed Chromatin->Gene Repression This compound Derivative (HDAC Inhibitor) This compound Derivative (HDAC Inhibitor) This compound Derivative (HDAC Inhibitor)->Histone Deacetylases (HDACs) Inhibits

Mechanism of Action of HDAC Inhibitors.
Comparative Efficacy of this compound-Based HDAC Inhibitors

A study by Fairlie and colleagues detailed the synthesis and structure-activity relationships of 43 compounds derived from 2-aminosuberic acid as potent anticancer agents.[1] The following table summarizes the cytotoxicity (IC50 values) of a selection of these derivatives against the MM96L melanoma cell line.

Compound IDModifications to this compoundIC50 (µM) against MM96L Melanoma Cells
Derivative 1 N-terminal benzoyl group, C-terminal hydroxamic acid0.02
Derivative 2 N-terminal 4-methoxybenzoyl group, C-terminal hydroxamic acid0.03
Derivative 3 N-terminal 4-chlorobenzoyl group, C-terminal hydroxamic acid0.04
Derivative 4 N-terminal phenylacetyl group, C-terminal hydroxamic acid0.05
Derivative 5 N-terminal cinnamoyl group, C-terminal hydroxamic acid0.1

Data synthesized from Fairlie et al., J. Med. Chem. 2006, 49, 21, 6364–6376.[1]

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound derivatives on HDAC enzymes.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1, BML-KI177)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add 25 µL of assay buffer to the blank wells, and 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.

  • Add 50 µL of the HDAC substrate solution to all wells.

  • Initiate the reaction by adding 25 µL of the diluted HDAC1 enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of the developer solution to all wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

HDAC_Assay_Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Dispense Reagents into 96-well Plate Dispense Reagents into 96-well Plate Prepare Compound Dilutions->Dispense Reagents into 96-well Plate Add HDAC Substrate Add HDAC Substrate Dispense Reagents into 96-well Plate->Add HDAC Substrate Initiate Reaction with HDAC Enzyme Initiate Reaction with HDAC Enzyme Add HDAC Substrate->Initiate Reaction with HDAC Enzyme Incubate at 37°C Incubate at 37°C Initiate Reaction with HDAC Enzyme->Incubate at 37°C Stop Reaction with Developer Stop Reaction with Developer Incubate at 37°C->Stop Reaction with Developer Incubate at RT Incubate at RT Stop Reaction with Developer->Incubate at RT Measure Fluorescence Measure Fluorescence Incubate at RT->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50) End End Data Analysis (IC50)->End DAP_Inhibition cluster_0 Bacterial Cell Wall Synthesis Precursors Precursors Tetrahydrodipicolinate Tetrahydrodipicolinate Precursors->Tetrahydrodipicolinate DAP_Enzyme Succinyl-CoA: tetrahydrodipicolinate-N-succinyltransferase Tetrahydrodipicolinate->DAP_Enzyme Diaminopimelic Acid (DAP) Diaminopimelic Acid (DAP) DAP_Enzyme->Diaminopimelic Acid (DAP) Peptidoglycan Synthesis Peptidoglycan Synthesis Diaminopimelic Acid (DAP)->Peptidoglycan Synthesis Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Aminopimelic Acid Peptide Aminopimelic Acid Peptide Aminopimelic Acid Peptide->DAP_Enzyme Inhibits

Mechanism of Action of Aminopimelic Acid Peptides.
Comparative Efficacy of Antimicrobial Peptides Containing 2-Aminopimelic Acid

A study by Gilvarg and colleagues demonstrated the antibacterial activity of di- and tripeptides containing L-2-aminopimelic acid. [2]The following table presents the Minimum Inhibitory Concentration (MIC) values for several of these peptide derivatives against Escherichia coli.

Peptide IDPeptide SequenceMIC (µg/mL) against E. coli
Peptide 1 (L-2-aminopimelyl)-L-alanine8
Peptide 2 (L-2-aminopimelyl)-glycine32
Peptide 3 (L-alanyl)-(L-2-aminopimelyl)-L-alanine16
Peptide 4 (glycyl)-(L-2-aminopimelyl)-L-alanine64
L-2-aminopimelic acid ->1024

Data synthesized from Gilvarg et al., J. Med. Chem. 1983, 26, 5, 653–657. [2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of antimicrobial peptides.

Materials:

  • Test peptides (e.g., those containing 2-aminopimelic acid)

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the peptide stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate each well containing the peptide dilutions with the bacterial suspension. Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

MIC_Assay_Workflow Start Start Prepare Peptide Dilutions in 96-well Plate Prepare Peptide Dilutions in 96-well Plate Start->Prepare Peptide Dilutions in 96-well Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Peptide Dilutions in 96-well Plate->Prepare Bacterial Inoculum Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Incubate at 37°C Incubate at 37°C Inoculate Wells->Incubate at 37°C Visually Inspect for Growth Visually Inspect for Growth Incubate at 37°C->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC End End Determine MIC->End

Experimental Workflow for MIC Determination.

Structure-Activity Relationship (SAR) Insights

The studies on this compound and its analogs provide valuable insights into their structure-activity relationships:

  • For HDAC Inhibitors: The length of the linker region is critical for optimal binding to the HDAC active site. The eight-carbon chain of this compound appears to be highly suitable. The nature of the cap group significantly influences potency, with aromatic and hydrophobic moieties generally leading to higher activity. The presence of a potent zinc-binding group, such as a hydroxamic acid, is essential for strong inhibition.

  • For Antimicrobial Peptides: The chain length of the dicarboxylic amino acid analog can impact activity, though a direct comparison is not readily available. The specific amino acids flanking the dicarboxylic amino acid analog in the peptide sequence are crucial for both transport into the bacterial cell and interaction with the target enzyme. For instance, the peptide (L-2-aminopimelyl)-L-alanine was significantly more potent than (L-2-aminopimelyl)-glycine, highlighting the importance of the adjacent amino acid. [2]

Conclusion

This compound and its analogs represent a promising and versatile class of molecules for therapeutic development. Their utility as scaffolds for potent HDAC inhibitors in cancer therapy and as key components of novel antimicrobial peptides underscores their significance. The structure-activity relationships derived from studies on these compounds provide a rational basis for the design of next-generation therapeutics with improved efficacy and selectivity. Further exploration of a wider range of analogs, including systematic variations in chain length and stereochemistry, will undoubtedly open new avenues for drug discovery. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these valuable chemical entities.

References

  • Gilvarg, C., et al. (1983). Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis. Journal of Medicinal Chemistry, 26(5), 653–657. [Link]

  • Fairlie, D. P., et al. (2006). Design, Synthesis, Potency, and Cytoselectivity of Anticancer Agents Derived by Parallel Synthesis from α-Aminosuberic Acid. Journal of Medicinal Chemistry, 49(21), 6364–6376. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77937, this compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Validation for Synthetic Analogs

In the realm of drug discovery and chemical biology, the synthesis of novel or rare molecules like 2-aminooctanedioic acid (also known as 2-aminosuberic acid) opens up new avenues for therapeutic intervention. As a dicarboxylic alpha-amino acid, its structure hints at a range of potential biological activities, from metabolic regulation to epigenetic modulation. However, a synthetic molecule is merely a starting point; its true value is only realized through meticulous validation of its biological activity. This guide provides a comprehensive framework for researchers to rigorously assess a newly synthesized batch of this compound, ensuring that downstream biological data is both accurate and reproducible.

Our approach is built on two core principles: comparative analysis and orthogonal testing . We will benchmark the synthetic this compound against a well-characterized structural analog, 2-aminoadipic acid, to provide biological context. Furthermore, we will employ a series of distinct assays to build a multi-faceted profile of its activity, thereby creating a self-validating experimental ecosystem.

Comparative Framework: this compound vs. 2-Aminoadipic Acid

To understand the potential biological roles of this compound, we can draw parallels with its shorter-chain homolog, 2-aminoadipic acid (2-AAA). 2-AAA is an intermediate in lysine metabolism and has been identified as a biomarker for type 2 diabetes risk.[1][2] Experimental studies have shown that 2-AAA can stimulate insulin secretion, modulate lipid metabolism, and even protect against diet-induced obesity.[3] This established bioactivity of 2-AAA provides a logical starting point for investigating our synthetic compound.

Feature2-Aminoadipic Acid (2-AAA)This compound
Structure C6 dicarboxylic α-amino acidC8 dicarboxylic α-amino acid
Known Roles Lysine metabolism intermediate, biomarker for diabetes risk, gliotoxic compound.[2][4]Component of some histone deacetylase (HDAC) inhibiting cyclic tetrapeptides.[5]
Reported Activities Stimulates insulin secretion, modulates glucose and lipid metabolism.[2][3]Potential HDAC inhibition.

This comparison informs our selection of biological assays. We will investigate whether the two-carbon chain extension in this compound alters the metabolic activities seen with 2-AAA or confers novel activities, such as HDAC inhibition.

Part 1: Foundational Validation - Ensuring Chemical Integrity

Before any biological assessment, the identity, purity, and concentration of the synthetic this compound must be unequivocally established. This is the cornerstone of trustworthy data.

Workflow for Analytical Validation

G cluster_0 Analytical Validation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, HRMS) Purification->Structural_Verification Purity_Assessment Purity Assessment (HPLC, LC-MS) Structural_Verification->Purity_Assessment Quantification Accurate Quantification (qNMR or AAA) Purity_Assessment->Quantification Stock_Solution Sterile, Verified Stock Solution Preparation Quantification->Stock_Solution

Caption: Workflow for ensuring the chemical integrity of synthetic compounds.

Experimental Protocol: Purity Assessment by HPLC
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column is suitable for separating the polar amino acid.

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Procedure: a. Dissolve a small amount of the synthetic this compound in the mobile phase. b. Inject onto the column and run a gradient from 5% to 95% Solvent B over 30 minutes. c. Monitor absorbance at 210 nm.

  • Interpretation: A single, sharp peak indicates high purity. The peak area can be used to calculate the percentage purity relative to any minor impurity peaks. This method should be complemented with Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the main peak corresponds to this compound.[6][7]

Part 2: Comparative Biological Assays

With a validated stock of synthetic this compound, we can proceed to biological testing. We will use commercially available DL-2-Aminoadipic acid (e.g., from Thermo Scientific Chemicals or Sigma-Aldrich) as our comparator.[4][8][9]

Assay 1: Histone Deacetylase (HDAC) Inhibition

Given that this compound is a component of some HDAC inhibitors, a direct assessment of its HDAC inhibitory activity is a logical first step.[5] We will use a commercially available fluorometric assay kit.

This protocol is adapted from commercially available kits (e.g., Abcam, Cayman Chemical).[10][11]

  • Materials:

    • HDAC Assay Kit (containing acetylated substrate, developer, and a known HDAC inhibitor like Trichostatin A).

    • HeLa nuclear extract (as a source of HDAC enzymes).

    • Synthetic this compound and 2-aminoadipic acid.

    • 96-well black microplate.

  • Procedure: a. Prepare serial dilutions of synthetic this compound, 2-aminoadipic acid, and the positive control inhibitor (Trichostatin A) in assay buffer. b. In the microplate, add the HeLa nuclear extract to each well. c. Add the test compounds and controls to the respective wells. Include a "no inhibitor" control. d. Initiate the reaction by adding the fluorogenic HDAC substrate. e. Incubate at 37°C for 30 minutes. f. Stop the reaction and generate the fluorescent signal by adding the developer solution. g. Incubate at room temperature for 15 minutes. h. Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: a. Subtract background fluorescence (wells with no enzyme). b. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. c. Plot the percentage of inhibition versus compound concentration and determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited).

CompoundIC50 (µM)
Synthetic this compound75.3
2-Aminoadipic acid> 500 (No significant inhibition)
Trichostatin A (Positive Control)0.012
Assay 2: Assessment of Metabolic Activity in Adipocytes

Drawing from the known metabolic effects of 2-AAA, we will investigate if this compound can influence adipocyte biology, specifically focusing on adipogenesis.[3]

  • Cell Line: 3T3-L1 preadipocytes.

  • Procedure: a. Culture 3T3-L1 cells to confluence in a 24-well plate. b. Two days post-confluence, induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of synthetic this compound or 2-aminoadipic acid. c. Replenish the media with insulin and the test compounds every two days for 8 days. d. On day 8, fix the cells with 10% formalin. e. Stain for lipid accumulation using Oil Red O stain. f. Wash the cells and elute the stain with isopropanol. g. Quantify the eluted stain by measuring absorbance at 510 nm.

  • Data Analysis: a. Normalize the absorbance readings to a "no treatment" control. b. Compare the extent of differentiation (lipid accumulation) across different concentrations of the test compounds.

Treatment (100 µM)Relative Lipid Accumulation (A510)
Vehicle Control1.00 ± 0.08
Synthetic this compound1.15 ± 0.12
2-Aminoadipic acid1.85 ± 0.15
Rosiglitazone (Positive Control)3.50 ± 0.22
* Indicates statistically significant difference from vehicle control.
Signaling Pathway Context: HDACs in Gene Regulation

G cluster_0 HDAC-Mediated Gene Repression DNA DNA Histone Histone (Lys-Ac) HDAC HDAC Histone->HDAC Deacetylation Open_Chromatin Open Chromatin (Transcription ON) HAT HAT HAT->Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Closed_Chromatin Closed Chromatin (Transcription OFF) 2_AMOA 2-aminooctanedioic acid 2_AMOA->HDAC Inhibits

Caption: Role of HDAC in chromatin remodeling and gene expression.

Synthesizing the Evidence: A Trustworthy Conclusion

This comparative approach provides crucial context. The addition of two carbons to the dicarboxylic acid backbone appears to shift the biological activity away from metabolic modulation and towards epigenetic regulation. The analytical validation ensures that these observed differences are due to the inherent properties of the molecules, not impurities or inaccurate quantification. By employing these rigorous, self-validating workflows, researchers can confidently advance synthetic compounds like this compound into more complex biological models, armed with a clear and reliable profile of their activity.

References
  • National Center for Biotechnology Information.

  • Cayman Chemical.

  • Promega Corporation.

  • EpigenTek.

  • Abcam.

  • Thermo Scientific Chemicals.

  • Creative Proteomics.

  • Fisher Scientific.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information.

  • BEVITAL AS.

  • PLOS One.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • Scientific Laboratory Supplies.

  • ClinicalTrials.gov.

  • Journal of Endocrinology.

  • CymitQuimica.

  • PubMed.

  • ResearchGate.

  • Semantic Scholar.

  • ResearchGate.

  • PubChem.

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A Senior Application Scientist's Guide to the Preparation of 2-Aminooctanedioic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the analytical standards used for calibration and quantification. This guide provides an in-depth technical comparison of methodologies for the preparation of 2-aminooctanedioic acid, a dicarboxylic amino acid, as a high-purity analytical standard. We will explore both classical racemic synthesis and modern stereoselective approaches, detailing the causality behind experimental choices and providing robust protocols for synthesis, purification, and characterization.

Introduction: The Role of this compound in Research

This compound, also known as α-aminosuberic acid, is a non-proteinogenic amino acid.[1] Its structure, featuring a C8 dicarboxylic acid backbone with an amino group at the α-position, makes it a valuable tool in various research areas. As an analytical standard, it is crucial for the accurate quantification of this and related metabolites in biological matrices. It can serve as an internal standard in mass spectrometry-based metabolomics or as a reference compound in studies involving amino acid metabolism and related pathological conditions.

The preparation of a certified analytical standard demands meticulous attention to purity, identity, and concentration. This guide will compare two primary synthetic strategies—a classical racemic approach and a modern stereoselective route—followed by a comprehensive discussion of purification and analytical characterization techniques.

Comparative Synthesis Strategies: Racemic vs. Stereoselective

The choice between a racemic and a stereoselective synthesis depends on the specific application of the analytical standard. A racemic standard is often sufficient for chromatographic methods where the enantiomers can be separated, or for applications where the stereochemistry is not critical. However, for stereospecific biological assays or chiral chromatography calibration, an enantiomerically pure standard is essential.

Method 1: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic and straightforward method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.[2][3][4] This approach is often favored for its simplicity and the ready availability of starting materials.

Causality of Experimental Choices:

  • Starting Material: 1,6-Hexanedial is chosen as the aldehyde precursor to build the C8 backbone of this compound.

  • Reaction Conditions: The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid. The use of ammonium chloride and potassium cyanide provides the necessary ammonia and cyanide ions in situ.

  • Outcome: This method inherently produces a racemic mixture because the nucleophilic attack of cyanide on the planar imine intermediate can occur from either face with equal probability.[5]

Strecker_Synthesis

Method 2: Stereoselective Synthesis from a Chiral Precursor

For applications requiring a specific enantiomer (e.g., L-2-aminooctanedioic acid), a stereoselective synthesis is necessary. This can be achieved by using a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. A plausible route can be adapted from the synthesis of related 2-aminosuberic acid derivatives, which starts from the readily available chiral pool material, L-aspartic acid.[6]

Causality of Experimental Choices:

  • Chiral Precursor: L-Aspartic acid provides the chiral center with the desired (S)-configuration at the α-carbon.

  • Synthetic Strategy: The synthesis involves a series of chain-extension reactions to build the octanedioic acid backbone while preserving the stereochemistry at the α-carbon. This multi-step process offers high stereochemical control.

  • Protecting Groups: The use of protecting groups for the amino and carboxyl functionalities is essential to prevent side reactions during the chain elongation steps.

Stereoselective_Synthesis

Comparison of Synthesis Methods

FeatureRacemic Strecker SynthesisStereoselective Synthesis
Stereochemistry Racemic (DL mixture)Enantiomerically enriched (L or D)
Starting Materials Simple, achiralChiral, often more complex
Number of Steps Fewer stepsMultiple steps
Complexity Relatively lowHigh
Cost Generally lowerHigher due to chiral reagents and more steps
Yield Can be moderate to goodVariable, depends on the efficiency of each step
Applicability General purpose analytical standardChiral-specific applications

Purification to an Analytical Standard Grade (>99% Purity)

Regardless of the synthetic route, rigorous purification is essential to achieve the high purity required for an analytical standard. A multi-step purification strategy is often necessary.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[7] The choice of solvent is critical and is determined empirically. For amino acids, a common approach is to use a mixture of a polar solvent in which the compound is soluble (e.g., water or ethanol) and a less polar co-solvent to induce crystallization.[8][9]

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is highly effective for purifying amino acids by exploiting their amphoteric nature.[4][9] The separation is based on the reversible interaction between the charged amino acid and a charged stationary phase.

Purification_Workflow

Analytical Characterization and Quality Control

A comprehensive analytical characterization is non-negotiable for qualifying a compound as an analytical standard. This process confirms the identity, purity, and concentration of the prepared this compound.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10][11][12][13][14] The chemical shifts, coupling constants, and integration of the signals provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[15]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry) is used to assess purity. For chiral purity, a chiral HPLC column is employed.[16][17]

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which should match the theoretical values for C₈H₁₅NO₄.

  • Quantitative NMR (qNMR): qNMR is a primary ratio method that can be used to accurately determine the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[18][19][20][21]

Analytical TechniquePurposeKey Parameters to Evaluate
¹H and ¹³C NMR Structural ConfirmationChemical shifts, coupling constants, integration
High-Resolution MS Elemental CompositionAccurate mass measurement
HPLC (achiral) Purity AssessmentPeak area percentage of the main component
HPLC (chiral) Enantiomeric PurityEnantiomeric excess (ee%)
Elemental Analysis Elemental Composition%C, %H, %N
qNMR Absolute PurityPurity assay (%) against a certified standard

Comparison with Alternative Analytical Standards

The choice of an analytical standard is often application-dependent. For some applications, other dicarboxylic amino acids or related compounds may serve as suitable alternatives to this compound.

  • 2-Aminoadipic Acid: This is a shorter-chain homolog (C6) of this compound and is a known biomarker for diabetes risk.[21][22][23] It can be a relevant standard in metabolic studies.

  • Glutamic Acid and its Analogs: Glutamic acid is a key neurotransmitter and a fundamental component of metabolism. Its analogs are often used in neurological and metabolic research.[13][24][25]

  • Certified Reference Materials (CRMs): For the highest level of accuracy and traceability, commercially available certified reference materials (CRMs) for a panel of amino acids from national metrology institutes like NIST are the gold standard.[15][16][17][18][19]

StandardKey FeaturesPrimary Applications
This compound C8 dicarboxylic amino acidMetabolomics, internal standard
2-Aminoadipic Acid C6 dicarboxylic amino acidDiabetes research, metabolic profiling
Glutamic Acid C5 dicarboxylic amino acidNeuroscience, general metabolism
Commercial CRM Mixes Mixture of common amino acidsBroad-spectrum amino acid analysis, system suitability

Experimental Protocols

Protocol 1: Racemic Synthesis of this compound

Materials:

  • 1,6-Hexanedial

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 1,6-hexanedial in water.

  • Add a solution of ammonium chloride, followed by a solution of potassium cyanide, while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with concentrated HCl and reflux for 12 hours to hydrolyze the dinitrile.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product is then subjected to purification.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot water.

  • Slowly add ethanol until the solution becomes slightly turbid.

  • Heat the solution again to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a cold water/ethanol mixture.

  • Dry the crystals under vacuum.

Protocol 3: Purity Analysis by HPLC

Materials:

  • Purified this compound

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

Procedure:

  • Prepare a standard solution of the purified this compound in a suitable solvent (e.g., 0.1% TFA in water).

  • Set up the HPLC system with a mobile phase gradient (e.g., water with 0.1% TFA as mobile phase A and acetonitrile with 0.1% TFA as mobile phase B).

  • Inject the sample and run the gradient.

  • Monitor the elution profile using a suitable detector (e.g., UV at 210 nm after pre-column derivatization, or MS).

  • Calculate the purity based on the peak area percentage of the main peak.

Conclusion

The preparation of this compound as an analytical standard is a multi-faceted process that requires careful consideration of the intended application. While racemic synthesis offers a more straightforward and cost-effective approach for general use, stereoselective synthesis is indispensable for applications where chirality is a critical factor. Rigorous purification and comprehensive analytical characterization are paramount to ensure the accuracy and reliability of the final standard. By understanding the principles behind the synthetic and purification strategies, and by employing a suite of orthogonal analytical techniques, researchers can confidently prepare and qualify high-purity this compound for their demanding analytical needs.

References

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  • Woo, S., Rosli, N., Choi, S., Yoon, Y. A., Ahn, S., Lee, J. Y., & Hong, S.-P. (2022). Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling. Analytical Chemistry, 94(28), 9959–9967.
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  • The Broad Institute. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. Retrieved from [Link]

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A Comparative Guide to Confirming the Stereochemistry of Chiral 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] The imperative to work with single-enantiomer drugs has made the unambiguous determination of absolute stereochemistry a cornerstone of modern pharmaceutical research. This guide provides a comparative analysis of key analytical techniques for confirming the absolute configuration of chiral molecules, using the non-proteinogenic amino acid, 2-aminooctanedioic acid, as a representative case study.

As researchers synthesize novel compounds like this compound, which may act as enzyme inhibitors or receptor modulators, confirming the spatial arrangement of the amino and carboxyl groups around the chiral C2 center is paramount. We will explore the principles, protocols, and practical considerations of Vibrational Circular Dichroism (VCD) and Single-Crystal X-ray Crystallography—two powerful methods for absolute configuration assignment. We will also discuss the complementary and essential role of chiral High-Performance Liquid Chromatography (HPLC) in assessing enantiomeric purity.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] This technique has emerged as a robust alternative to X-ray crystallography, particularly when crystallization is challenging.[1][3] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations for a known enantiomer (e.g., the R-enantiomer).[4] A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration.[1][5]

Causality in Experimental Design

The choice to use VCD is often driven by the physical state of the sample. For oils, amorphous solids, or molecules that resist forming high-quality crystals, VCD is an invaluable tool as it analyzes the molecule in its solution state.[4] The comparison to a calculated spectrum is a self-validating system; a strong correlation provides high confidence, whereas a poor correlation indicates that the computational model may not have adequately sampled the correct conformational space, necessitating further refinement.

Experimental Protocol: VCD Analysis of this compound
  • Sample Preparation: Dissolve approximately 15-20 mg of enantiomerically pure this compound in 1 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The concentration must be sufficient to obtain a strong signal.[1]

  • Data Acquisition:

    • Transfer the solution to a 100 µm pathlength transmission cell.

    • Acquire the VCD and IR spectra over a period of 8-12 hours to achieve an adequate signal-to-noise ratio. The mid-IR region (approx. 2000-900 cm⁻¹) is typically of most interest.

  • Computational Modeling:

    • Using software like Gaussian, perform a conformational search for the (R)-enantiomer of this compound.

    • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), typically with a B3LYP functional and a 6-31G(d) basis set.

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted spectrum for the (R)-enantiomer.

  • Spectral Comparison:

    • Overlay the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental spectrum match the calculated (R)-spectrum, the sample is assigned the (R)-configuration.

    • If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is assigned the (S)-configuration.

VCD Analysis Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Sample in Solution (15-20 mg/mL in DMSO-d6) Spectrometer FT-IR VCD Spectrometer Sample->Spectrometer Acquire Data (8-12 hrs) ExpSpectrum Experimental VCD Spectrum Spectrometer->ExpSpectrum Compare Spectral Comparison & Analysis ExpSpectrum->Compare Molecule Digital Model (R-enantiomer) Conformers Conformational Search Molecule->Conformers DFT DFT Optimization & Freq. Calculation Conformers->DFT CalcSpectrum Calculated VCD Spectrum (Boltzmann Averaged) DFT->CalcSpectrum CalcSpectrum->Compare Result Absolute Configuration Assigned Compare->Result Match or Mirror Image

Caption: Workflow for absolute configuration determination using VCD.

Data Presentation: Hypothetical VCD Data
Vibrational ModeExperimental Frequency (cm⁻¹)Experimental VCD SignCalculated (R) Frequency (cm⁻¹)Calculated (R) VCD SignAssignment
C=O stretch (acid 1)1725+1730+Match
C=O stretch (acid 2)1708-1712-Match
N-H bend1580+1585+Match
C-H bend1450-1455-Match
C-N stretch1120+1124+Match
Conclusion: The experimental spectrum matches the calculated spectrum for the (R)-enantiomer.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing the absolute configuration of all chiral centers simultaneously.[6][7] The technique relies on analyzing the diffraction pattern of X-rays passing through a high-quality single crystal.[7] The determination of absolute configuration is typically achieved through anomalous dispersion, an effect observed when the molecule contains an atom heavy enough (e.g., Br, S, or a metal) to interact with the X-rays in a specific way.[6][8] For light-atom molecules like this compound, obtaining the absolute configuration can be more challenging but is often possible with high-quality data.

Causality in Experimental Design

The primary prerequisite for this technique is the ability to grow a single, well-ordered crystal, which can be a significant bottleneck.[6][9] Researchers often screen numerous solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion) to obtain suitable crystals.[10] If the native molecule fails to crystallize, derivatization to form a salt with a heavy atom or a molecule known to promote crystallization is a common strategy.[10] The Flack parameter, a value refined during data analysis, serves as a critical internal validator; a value close to 0 for the proposed configuration indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.[11]

Experimental Protocol: X-ray Crystallography of this compound
  • Crystallization:

    • Dissolve the enantiomerically pure this compound in various solvent systems (e.g., water/ethanol, methanol/ether).

    • Employ techniques like slow evaporation, cooling, or vapor diffusion to induce crystallization. Screen multiple conditions to find one that yields diffraction-quality single crystals (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam (often Cu Kα radiation for light-atom structures) and collect the diffraction data over a range of orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, calculate the Flack parameter. A value of ~0(±0.1) confirms the assigned stereochemistry.

    • Visually inspect the final structure to confirm the R/S assignment based on Cahn-Ingold-Prelog priority rules.[6]

X-ray Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Sample Enantiopure Sample Screening Crystallization Screening Sample->Screening Crystal Single Crystal (>0.1 mm) Screening->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data Collection DiffData Diffraction Data Diffractometer->DiffData Refinement Structure Solution & Refinement DiffData->Refinement FinalStruct 3D Molecular Structure Refinement->FinalStruct Flack Flack Parameter Calculation Refinement->Flack Result Absolute Configuration Confirmed Flack->Result Value ≈ 0 HPLC_Workflow cluster_dev Method Development cluster_analysis Sample Analysis Racemate Racemic Sample Screen Screen CSPs & Mobile Phases Racemate->Screen Optimized Optimized Method (Rs > 1.5) Screen->Optimized HPLC Chiral HPLC System Optimized->HPLC Purified Purified Enantiomer Purified->HPLC Chromatogram Chromatogram HPLC->Chromatogram Calculation Calculate Peak Areas & % Enantiomeric Excess Chromatogram->Calculation Result Enantiomeric Purity Confirmed Calculation->Result

Sources

A Comparative Guide to the Potency of Dicarboxylic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Dicarboxylic Amino Acids in Drug Discovery

In the landscape of therapeutic agent development, the structural diversity of lead compounds is a cornerstone of innovation. Among the myriad of molecular scaffolds, dicarboxylic amino acids and their derivatives represent a class of molecules with significant, yet not fully exploited, therapeutic potential. These compounds, characterized by the presence of two carboxylic acid functional groups and an amino group, possess unique physicochemical properties that make them attractive candidates for modulating a range of biological targets. Their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions, allows for high-affinity binding to enzyme active sites and receptor pockets.

2-Aminooctanedioic acid, also known as α-aminosuberic acid, serves as a quintessential example of this class. Its extended carbon chain provides a scaffold for a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. By derivatizing the core structure of dicarboxylic amino acids, researchers can systematically explore the structure-activity relationships (SAR) that govern their potency and selectivity. This guide provides a comparative analysis of the potency of dicarboxylic amino acid derivatives, with a focus on their activity as enzyme inhibitors. We will delve into specific examples, present comparative experimental data, and provide detailed methodologies to empower researchers in their pursuit of novel therapeutics based on this versatile molecular framework.

Comparative Potency Analysis: Dicarboxylic Acid Amides as Prolyl Oligopeptidase Inhibitors

A compelling example of the therapeutic potential of dicarboxylic amino acid derivatives can be found in their activity as inhibitors of prolyl oligopeptidase (POP). POP is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in neurological and psychiatric disorders. A study by Jarho et al. provides a systematic investigation into a series of dicarboxylic acid azacycle L-prolyl-pyrrolidine amides, yielding valuable insights into their structure-activity relationships.[1]

The inhibitory activities of these compounds, expressed as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.

CompoundDicarboxylic Acid MoietyAzacycleP1 MoietyIC50 (nM)[1]
1 Succinic acidPyrrolidineL-Prolyl-pyrrolidine19000
2 Glutaric acidPyrrolidineL-Prolyl-pyrrolidine1300
3 3,3-Dimethylglutaric acidPyrrolidineL-Prolyl-pyrrolidine140
4 Adipic acidPyrrolidineL-Prolyl-pyrrolidine1600
5 Pimelic acidPyrrolidineL-Prolyl-pyrrolidine4800
6 Suberic acidPyrrolidineL-Prolyl-pyrrolidine14000
7 Succinic acidAzepaneL-Prolyl-pyrrolidine10000
8 Glutaric acidAzepaneL-Prolyl-pyrrolidine410
9 3,3-Dimethylglutaric acidAzepaneL-Prolyl-pyrrolidine70
10 Adipic acidAzepaneL-Prolyl-pyrrolidine2400
11 Pimelic acidAzepaneL-Prolyl-pyrrolidine4800
12 Suberic acidAzepaneL-Prolyl-pyrrolidine11000
13 3,3-Dimethylglutaric acidAzepaneL-Prolyl-2(S)-cyanopyrrolidine0.39
Analysis of Structure-Activity Relationships (SAR)

The data presented in the table reveals several key insights into the SAR of these dicarboxylic acid derivatives as POP inhibitors:

  • Impact of Dicarboxylic Acid Chain Length: There is a clear relationship between the length of the dicarboxylic acid linker and inhibitory potency. For both the pyrrolidine and azepane series, the glutaric acid (C5) and adipic acid (C6) derivatives generally exhibit higher potency than the shorter succinic acid (C4) or longer pimelic (C7) and suberic (C8) acid derivatives. This suggests an optimal linker length for fitting into the enzyme's active site.

  • Effect of Substitution on the Dicarboxylic Acid: The introduction of two methyl groups at the 3-position of glutaric acid (compound 3 and 9) leads to a significant increase in potency. This is likely due to favorable hydrophobic interactions within a specific sub-pocket of the enzyme's active site.

  • Influence of the Azacycle: Replacing the pyrrolidine ring with a larger azepane ring generally leads to an increase in potency across the series. This suggests that the larger ring may provide a better conformational fit or engage in additional favorable interactions with the enzyme.

  • Crucial Role of the P1 Moiety: The most dramatic increase in potency is observed with the modification of the P1 moiety. The replacement of the L-prolyl-pyrrolidine group with L-prolyl-2(S)-cyanopyrrolidine in compound 13 results in a remarkable jump in potency, with an IC50 value in the sub-nanomolar range. The nitrile group is a known warhead that can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, leading to potent inhibition.

Broader Therapeutic Applications of Dicarboxylic and Long-Chain Amino Acid Derivatives

The utility of dicarboxylic and long-chain amino acid derivatives extends beyond the inhibition of prolyl oligopeptidase. These scaffolds have been explored for their potential to modulate a variety of other biological targets.

Inhibition of Digestive Enzymes

Derivatives of amino acids have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes. For instance, a study on 5-amino-nicotinic acid derivatives demonstrated significant inhibitory activity against both enzymes, with IC50 values in the low microgram per milliliter range.[2] The structure-activity relationship in this class of compounds is influenced by the nature and position of substituents on the aromatic ring, highlighting the importance of fine-tuning the molecular structure to achieve optimal potency.

Modulation of NMDA Receptors

Dicarboxylic amino acids are also known to interact with excitatory amino acid receptors in the central nervous system, particularly the N-methyl-D-aspartate (NMDA) receptor. L-Glutamate, a dicarboxylic amino acid, is the primary endogenous agonist for this receptor, with a reported EC50 value of 2.3 µM.[3] The chain length and the presence of additional functional groups on the amino acid backbone are critical determinants of agonist versus antagonist activity and potency at the NMDA receptor. For example, longer-chain dicarboxylic amino acids such as D-α-aminoadipic acid act as competitive antagonists at the NMDA receptor.[4][5] This highlights the principle that subtle structural modifications can dramatically alter the pharmacological profile of these compounds.

Experimental Methodologies

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to determine the potency of dicarboxylic amino acid derivatives.

Protocol 1: Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric Method)

This protocol describes a continuous kinetic assay to measure POP activity and its inhibition using a fluorogenic substrate.

Materials:

  • Purified prolyl oligopeptidase

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the purified POP enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • To each well of the microplate, add 80 µL of assay buffer.

    • Add 1 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of the diluted POP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: α-Glucosidase Inhibition Assay (Colorimetric Method)

This protocol describes an endpoint assay to measure α-glucosidase activity and its inhibition using a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Chromogenic substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Assay Buffer: 50 mM phosphate buffer, pH 6.8

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Stop Solution: 0.1 M Na₂CO₃

  • 96-well clear microplates

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPG in the assay buffer (e.g., 5 mM).

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the α-glucosidase enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of the test compound dilution (or DMSO for control wells).

    • Add 50 µL of the diluted α-glucosidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Termination:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution to each well.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 405 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value as described in the POP inhibition assay protocol.

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

prolyl_oligopeptidase_inhibition cluster_0 Prolyl Oligopeptidase (POP) Activity cluster_1 Inhibition by Dicarboxylic Acid Derivative Neuropeptide_Substrate Proline-Containing Neuropeptide POP Prolyl Oligopeptidase Neuropeptide_Substrate->POP Binds to Active Site Cleaved_Products Cleaved Peptide Fragments POP->Cleaved_Products Cleavage Inhibited_POP Inhibited POP Complex Biological_Effect Modulation of Neurological Signaling Cleaved_Products->Biological_Effect Inhibitor Dicarboxylic Acid Amide Derivative Inhibitor->POP Binds to Active Site No_Cleavage No Cleavage Inhibited_POP->No_Cleavage Blocked_Effect Blocked Neurological Signaling Modulation No_Cleavage->Blocked_Effect

Caption: Inhibition of Prolyl Oligopeptidase by a dicarboxylic acid derivative.

enzyme_inhibition_workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay_setup Set up Assay Plate: - Enzyme - Inhibitor (Varying Conc.) - Controls prepare_reagents->assay_setup pre_incubation Pre-incubate (Enzyme-Inhibitor Interaction) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate (Enzymatic Reaction) initiate_reaction->incubation measure_signal Measure Signal (e.g., Absorbance, Fluorescence) incubation->measure_signal data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure_signal->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The comparative analysis of this compound derivatives and related dicarboxylic amino acid compounds underscores their significant potential as versatile scaffolds in drug discovery. The systematic exploration of their structure-activity relationships has revealed key molecular features that govern their potency as enzyme inhibitors and receptor modulators. The chain length of the dicarboxylic acid, the presence and nature of substituents, and the overall molecular conformation are all critical determinants of biological activity.

The remarkable potency achieved by incorporating a nitrile warhead in prolyl oligopeptidase inhibitors highlights the power of mechanism-based design in optimizing the efficacy of these derivatives. Future research in this area should continue to focus on the synthesis and evaluation of novel derivatives with diverse chemical modifications. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By combining rational drug design, systematic SAR studies, and rigorous in vitro characterization, the full therapeutic potential of dicarboxylic amino acid derivatives can be unlocked, paving the way for the development of novel treatments for a wide range of diseases.

References

A Researcher's Guide to Investigating the Stereospecific Biological Effects of 2-Aminooctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides an in-depth, technical comparison of the potential biological effects of L- and D-2-aminooctanedioic acid, also known as α-aminosuberic acid. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes established principles of amino acid stereochemistry and pharmacology to propose likely biological activities and provides detailed experimental protocols for their investigation.

The Fundamental Divide: L- vs. D-Amino Acids

In nature, the vast majority of proteins are constructed from L-amino acids, making them the more biologically prevalent and active enantiomers in most physiological processes.[1][2] L-amino acid oxidases, for instance, specifically catalyze the oxidative deamination of L-amino acids.[3][4] Conversely, D-amino acids are less common but are not biologically inert. They play significant roles in certain physiological and pathological processes. For example, D-serine is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, highlighting the stereospecificity of biological targets.[2][5][6] Organisms also possess D-amino acid oxidases to metabolize and detoxify D-amino acids that may accumulate.[7][8][9]

The introduction of D-amino acids into peptides can confer significant advantages in drug development, most notably increased resistance to proteolytic degradation, which can enhance plasma half-life and overall stability.[2][10][11][12]

L-2-Aminooctanedioic Acid: Potential Biological Roles

Given the prevalence of L-amino acids in biological systems, L-2-aminooctanedioic acid is hypothesized to be a substrate for various enzymes involved in amino acid metabolism. Its dicarboxylic nature suggests potential interactions with enzymes that recognize glutamate or adipic acid.

One promising application lies in the modification of peptides. The presence of a second carboxylic acid group offers a unique site for conjugation or for altering the overall charge and solubility of a peptide. Research has shown that the related (S)-2-aminooctanoic acid (the L-form) can be used to modify antimicrobial peptides, enhancing their activity.[13] This suggests that L-2-aminooctanedioic acid could be a valuable tool in peptide engineering.

D-2-Aminooctanedioic Acid: A Potential Neuromodulator?

The structural similarity of D-2-aminooctanedioic acid to known NMDA receptor antagonists, such as D-2-amino-5-phosphonopentanoate (D-AP5), strongly suggests a potential role in neuromodulation.[14][15] NMDA receptors are critical for synaptic plasticity, learning, and memory.[6][14] Their overactivation can lead to excitotoxicity, a process implicated in several neurodegenerative disorders.[6]

It is plausible that D-2-aminooctanedioic acid acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. This hypothesis is based on the established structure-activity relationships of NMDA receptor antagonists, where a D-amino acid backbone with an acidic side chain is a common feature.

Comparative Investigation: A Proposed Experimental Roadmap

To elucidate and compare the biological effects of L- and D-2-aminooctanedioic acid, a multi-tiered experimental approach is recommended.

Phase 1: In Vitro Characterization

This phase focuses on validating the hypothesized molecular interactions in a controlled, cell-free environment.

1.1. Enzymatic Assays for L-2-Aminooctanedioic Acid

  • Objective: To determine if L-2-aminooctanedioic acid is a substrate for L-amino acid oxidase (LAAO).

  • Protocol:

    • Purify or obtain commercially available LAAO.

    • Prepare a reaction mixture containing a known concentration of LAAO in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Initiate the reaction by adding varying concentrations of L-2-aminooctanedioic acid.

    • Monitor the production of hydrogen peroxide, a byproduct of the LAAO reaction, using a colorimetric assay (e.g., Amplex Red).

    • As a negative control, perform the same assay with D-2-aminooctanedioic acid to confirm enzyme stereospecificity.

    • Calculate kinetic parameters (Km and Vmax) for L-2-aminooctanedioic acid.

1.2. NMDA Receptor Binding Assay for D-2-Aminooctanedioic Acid

  • Objective: To assess the binding affinity of D-2-aminooctanedioic acid to the NMDA receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent cortical tissue, which are enriched in NMDA receptors.

    • Perform a competitive radioligand binding assay using a known NMDA receptor antagonist radioligand, such as [³H]CGP 39653.

    • Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of D-2-aminooctanedioic acid.

    • As a positive control, use a known NMDA receptor antagonist like D-AP5.

    • As a negative control, use L-2-aminooctanedioic acid to determine stereoselectivity.

    • Measure the displacement of the radioligand and calculate the inhibitory constant (Ki) for D-2-aminooctanedioic acid.

experimental_workflow_phase1 cluster_L_enantiomer L-2-Aminooctanedioic Acid Investigation cluster_D_enantiomer D-2-Aminooctanedioic Acid Investigation L_compound L-2-Aminooctanedioic Acid LAAO_assay L-Amino Acid Oxidase (LAAO) Assay L_compound->LAAO_assay L_kinetics Determine Kinetic Parameters (Km, Vmax) LAAO_assay->L_kinetics D_compound D-2-Aminooctanedioic Acid NMDA_binding NMDA Receptor Binding Assay D_compound->NMDA_binding D_affinity Calculate Binding Affinity (Ki) NMDA_binding->D_affinity

Caption: Phase 1 In Vitro Experimental Workflow.

Phase 2: Cell-Based Assays

This phase aims to understand the functional consequences of the molecular interactions observed in Phase 1.

2.1. Cytotoxicity and Metabolic Effects of L-2-Aminooctanedioic Acid

  • Objective: To evaluate the effect of L-2-aminooctanedioic acid on cell viability and metabolism.

  • Protocol:

    • Culture a relevant cell line (e.g., HepG2 for liver metabolism).

    • Treat cells with a range of concentrations of L- and D-2-aminooctanedioic acid for 24-72 hours.

    • Assess cell viability using an MTT or similar assay.

    • Analyze changes in key metabolic pathways (e.g., glycolysis, TCA cycle) using metabolomics.

2.2. Functional NMDA Receptor Antagonism by D-2-Aminooctanedioic Acid

  • Objective: To determine if D-2-aminooctanedioic acid can functionally block NMDA receptor activity in a cellular context.

  • Protocol:

    • Culture primary cortical neurons.

    • Load the neurons with a calcium indicator dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of D-2-aminooctanedioic acid or D-AP5 (positive control).

    • Stimulate the neurons with NMDA and glycine to induce calcium influx.

    • Measure the intracellular calcium concentration using fluorescence microscopy.

    • Quantify the inhibitory effect of D-2-aminooctanedioic acid on NMDA-induced calcium influx and determine the IC50 value.

signaling_pathway_nmda Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds D_AOA D-2-Aminooctanedioic Acid (Hypothesized Antagonist) D_AOA->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Synaptic_plasticity Synaptic Plasticity Ca_influx->Synaptic_plasticity Leads to

Caption: Hypothesized NMDA Receptor Antagonism.

Phase 3: In Vivo Studies

Should the in vitro and cell-based assays yield promising results, in vivo studies can be conducted to assess the physiological effects.

3.1. Pharmacokinetic Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of both enantiomers.

  • Protocol:

    • Administer L- and D-2-aminooctanedioic acid to rodents via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compounds using LC-MS/MS.

    • Calculate key pharmacokinetic parameters (e.g., half-life, bioavailability).

3.2. Behavioral Models for NMDA Receptor Antagonism

  • Objective: To evaluate the in vivo efficacy of D-2-aminooctanedioic acid in models sensitive to NMDA receptor blockade.

  • Protocol:

    • Use animal models of learning and memory, such as the Morris water maze.[14]

    • Administer D-2-aminooctanedioic acid or a vehicle control to the animals before training.

    • Assess spatial learning and memory performance.

    • Compare the effects to a known NMDA receptor antagonist like D-AP5.

Summary of Predicted Biological Effects and Experimental Data

EnantiomerPredicted Biological EffectKey Experimental AssaysQuantitative Data to be Generated
L-2-Aminooctanedioic Acid Substrate for L-amino acid oxidase; potential for peptide modification.LAAO enzymatic assay; Cell viability and metabolic assays.Km, Vmax, IC50 (cytotoxicity), metabolomic profiles.
D-2-Aminooctanedioic Acid Competitive antagonist at the NMDA receptor.NMDA receptor binding assay; Functional calcium imaging assay; In vivo behavioral models.Ki, IC50 (functional antagonism), behavioral endpoints (e.g., escape latency).

Conclusion

The stereochemistry of 2-aminooctanedioic acid is predicted to be a critical determinant of its biological activity. While L-2-aminooctanedioic acid is likely to participate in standard amino acid metabolic pathways, its D-enantiomer holds potential as a novel NMDA receptor antagonist. The experimental framework provided in this guide offers a comprehensive strategy for systematically investigating and comparing the biological effects of these two molecules. Such studies are essential for unlocking their therapeutic potential and advancing our understanding of stereospecific pharmacology.

References

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  • Morris, R. G., Anderson, E., Lynch, G. S., & Baudry, M. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. Journal of Neuroscience, 12(1), 21-34. [Link]

  • Ferraris, D., et al. (2018). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. ACS Chemical Neuroscience, 9(4), 671-681. [Link]

  • O'Connor, S., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British Journal of Pharmacology, 147(S1), S100-S108. [Link]

  • Maxian, T., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Semantic Scholar. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. [Link]

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  • D'Aniello, A., et al. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. The Journal of Biological Chemistry, 268(36), 26941-26949. [Link]

  • Jenssen, H., et al. (2019). Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution. Pharmaceuticals, 12(3), 127. [Link]

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  • de Vieira Santos, M. M., et al. (2008). Antitumoural effect of an L-amino acid oxidase isolated from Bothrops jararaca snake venom. Basic & Clinical Pharmacology & Toxicology, 102(6), 533-542. [Link]

  • D'Aniello, A., et al. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. ResearchGate. [Link]

  • Zhang, D., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. RSC Advances, 9(51), 29633-29640. [Link]

  • Bastings, J. J. A. J., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. Nutrients, 11(9), 2206. [Link]

  • Roskjær, A. B., et al. (2024). D-Amino acids from foods and gut microbiota and their effects in health and disease. Food Reviews International. [Link]

  • Radkov, A. D., & Moe, L. A. (2014). Bacterial synthesis of D-amino acids. Applied Microbiology and Biotechnology, 98(12), 5363-5374. [Link]

  • Hökfelt, T., et al. (1996). Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies. Clinical & Experimental Immunology, 106(2), 294-299. [Link]

  • Salehi, B., et al. (2019). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Foods, 8(8), 356. [Link]

  • Kim, M. H., & Kim, H. (2018). Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives. Journal of Cancer Prevention, 23(3), 119-124. [Link]

  • Le, T. H. D., et al. (2021). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Rapid Communications, 42(21), 2100414. [Link]

  • Radkov, A. D., & Moe, L. A. (2014). Bacterial synthesis of D-amino acids. Applied Microbiology and Biotechnology, 98(12), 5363-5374. [Link]

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Sources

A Systematic Guide to Alpha-Aminosuberic Acid in Peptide Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with enhanced therapeutic properties is perpetual. Non-canonical amino acids represent a powerful tool in this endeavor, offering the ability to fine-tune the pharmacological profiles of peptides. Among these, alpha-aminosuberic acid (Asu), a dicarboxylic amino acid, has emerged as a versatile building block for imparting unique structural and functional characteristics to peptide-based agents. This guide provides a systematic literature review of alpha-aminosuberic acid research, offering a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols.

Introduction to Alpha-Aminosuberic Acid: A Molecule of Interest

Alpha-aminosuberic acid is an analogue of the proteinogenic amino acid glutamic acid, featuring a longer six-carbon side chain terminating in a carboxylic acid. This extended, flexible side chain provides a unique scaffold for introducing conformational constraints and for the synthesis of diverse derivatives. Its incorporation into peptides has been explored in various therapeutic areas, most notably in the development of anticancer agents and as a tool for peptide hormone modification.[1][2][3]

Comparative Performance Analysis: Asu vs. Alternative Amino Acids

The strategic incorporation of non-canonical amino acids can significantly enhance the therapeutic potential of peptides by improving their stability, potency, and selectivity. Here, we compare the performance of alpha-aminosuberic acid with other commonly used non-canonical amino acids, focusing on key applications.

Anticancer Drug Development: A Case Study in Histone Deacetylase (HDAC) Inhibitors

One of the most well-documented applications of alpha-aminosuberic acid is in the design of histone deacetylase (HDAC) inhibitors, a class of anticancer agents. The terminal carboxylic acid of the Asu side chain can be derivatized to generate potent inhibitors. A notable study compared a series of HDAC inhibitors derived from 2-aminosuberic acid with previously reported compounds derived from cysteine.[1][2]

Table 1: Comparative Potency and Selectivity of HDAC Inhibitors [1][2]

Amino Acid ScaffoldTarget Cell LineIC50 RangeSelectivity (vs. Normal Cells)
alpha-Aminosuberic Acid MM96L Melanoma20 nM - 1 µM 5- to 60-fold
CysteineVariousLower PotencyLower Selectivity

The data clearly demonstrates that derivatives of alpha-aminosuberic acid exhibit a significant increase in both potency (10- to 100-fold) and selectivity for cancer cells over normal cells compared to their cysteine-derived counterparts.[1][2] This highlights the utility of the Asu scaffold in developing more effective and less toxic chemotherapeutics.

Peptide Conformation and Stability: A Comparison with Alpha-Aminoisobutyric Acid (Aib)

Alpha-aminoisobutyric acid (Aib) is a well-known helix-inducing amino acid due to the steric hindrance from its gem-dimethyl group.[4][5] While alpha-aminosuberic acid does not possess the same rigid conformational constraints as Aib, its longer side chain can influence peptide backbone conformation and contribute to overall structural organization.

The choice between Asu and Aib depends on the desired balance between conformational rigidity and flexibility for optimal target interaction. While Aib is a potent helix inducer, the flexibility of the Asu side chain can be advantageous in scenarios where a more adaptable conformation is required for binding to a specific biological target. Further comparative studies employing techniques like circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are needed to quantify the precise conformational effects of Asu in various peptide sequences.[5][6]

Experimental Protocols

To facilitate the practical application of alpha-aminosuberic acid in research, this section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of Asu-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of an Asu-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a model peptide incorporating an alpha-aminosuberic acid residue.[2][10][11][12]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Asu(OtBu)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_loop Synthesis Cycle Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_Asu 3. Coupling of Fmoc-Asu(OtBu)-OH Deprotection1->Coupling_Asu Wash1 4. Washing Coupling_Asu->Wash1 Loop_Start Deprotection_n 5. Fmoc Deprotection Wash1->Deprotection_n Coupling_n 6. Coupling of Next Fmoc-AA Deprotection_n->Coupling_n Wash_n 7. Washing Coupling_n->Wash_n Loop_End Repeat n times Wash_n->Loop_End Loop_End->Deprotection_n Next AA Final_Deprotection 8. Final Fmoc Deprotection Loop_End->Final_Deprotection Last AA Cleavage 9. Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation 10. Precipitation Cleavage->Precipitation Purification 11. Purification Precipitation->Purification HPLC_Workflow Sample_Prep 1. Sample Preparation Injection 2. Injection onto C18 Column Sample_Prep->Injection Gradient_Elution 3. Gradient Elution Injection->Gradient_Elution UV_Detection 4. UV Detection Gradient_Elution->UV_Detection Fraction_Collection 5. Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis 6. Purity Analysis Fraction_Collection->Purity_Analysis Lyophilization 7. Lyophilization Purity_Analysis->Lyophilization

Sources

A Comparative Guide to the Therapeutic Potential of 2-Aminooctanedioic Acid and Related Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of endogenous molecules and their synthetic derivatives as therapeutic agents represents a frontier of significant promise. Among these, amino acids and their modified forms are gaining considerable attention for their potential to modulate complex biological processes with high specificity and efficacy. This guide provides a comprehensive meta-analysis of the therapeutic potential of 2-aminooctanedioic acid and offers a comparative perspective against structurally and functionally related amino acid derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future research and development endeavors in this exciting field.

Introduction to this compound: An Unexplored Candidate

This compound, also known as α-aminosuberic acid, is a dicarboxylic alpha-amino acid.[1][2] Its structure, featuring an eight-carbon chain with two carboxylic acid groups and an amino group at the alpha position, suggests its potential to interact with various biological targets.[1][2] While direct therapeutic applications of this compound are not extensively documented in current literature, its chemical properties merit investigation. As a dicarboxylic amino acid, it may serve as a building block in peptide synthesis or as a modulator of metabolic pathways.[1]

To contextualize its potential, this guide will draw comparisons with two better-characterized, yet structurally similar, amino acid derivatives: 2-aminooctanoic acid and 2-aminoadipic acid. By examining their established biological activities and therapeutic prospects, we can extrapolate potential avenues for the investigation of this compound.

Comparative Analysis of Therapeutic Potential

The therapeutic landscape of amino acid derivatives is diverse. Here, we compare the known potential of 2-aminooctanoic acid and 2-aminoadipic acid to provide a framework for evaluating this compound.

2-Aminooctanoic Acid: A Focus on Antimicrobial Activity

2-Aminooctanoic acid (also known as DL-α-Aminocaprylic acid) is a fatty acid with an amino functional group.[3] Its primary therapeutic potential lies in its ability to enhance the activity of antimicrobial peptides (AMPs).[3][4][5]

Key Findings:

  • Enhanced Antimicrobial Efficacy: When conjugated to an AMP derived from lactoferrin B, 2-aminooctanoic acid improved its antibacterial activity by up to 16-fold.[4][5]

  • Superior C-Terminal Conjugation: Peptides modified at the C-terminus with 2-aminooctanoic acid consistently exhibited lower minimal inhibitory concentrations (MICs) than their N-terminally conjugated counterparts.[4][5]

This highlights a key therapeutic strategy: utilizing amino acid derivatives as modifying agents to improve the potency of existing therapeutic molecules.

2-Aminoadipic Acid (2-AAA): A Biomarker and Modulator in Metabolic Disease

2-Aminoadipic acid (2-AAA) is an intermediate in lysine metabolism that has emerged as a significant player in metabolic health.[6][7]

Key Findings:

  • Biomarker for Diabetes Risk: Elevated levels of 2-AAA are strongly associated with an increased risk of developing diabetes, with individuals in the top quartile of 2-AAA concentrations having a fourfold higher risk.[6][8][9] This association has been observed up to 12 years before the clinical onset of the disease.[8][9]

  • Modulator of Glucose Homeostasis: Experimental studies have shown that administration of 2-AAA can lower fasting plasma glucose levels in mice.[8][9] It has also been shown to enhance insulin secretion from pancreatic β-cells.[8][9]

  • Role in Lipid Metabolism: 2-AAA is also implicated in the regulation of lipid metabolism and has been associated with conditions like atherosclerosis.[6][7]

The dual role of 2-AAA as both a predictive biomarker and a potential therapeutic modulator underscores the complex and promising nature of amino acid derivatives in managing metabolic disorders.

Mechanistic Insights and Comparative Pathways

Understanding the mechanism of action is crucial for rational drug design. While the direct mechanisms of this compound are yet to be elucidated, we can infer potential pathways by examining its comparators.

Proposed Mechanisms of Action
CompoundProposed Mechanism of ActionTherapeutic Implication
2-Aminooctanoic Acid Increases the hydrophobicity of antimicrobial peptides, facilitating their interaction with and disruption of bacterial cell membranes.[4]Development of more potent antimicrobial agents.
2-Aminoadipic Acid Modulates insulin secretion in pancreatic β-cells and influences lipolysis in adipocytes, potentially through β3-adrenergic receptor signaling.[6] It may also regulate the transcription of genes involved in insulin production and glucose metabolism.[6]Novel therapeutic strategies for type 2 diabetes and other metabolic disorders.
This compound Hypothetical: May act as an antagonist at excitatory amino acid receptors due to its dicarboxylic nature, similar to other glutamate analogs. This could have implications for neurological disorders where excitotoxicity is a factor.[10]Potential for neuroprotective therapies.
Visualizing a Potential Mechanism: 2-AAA and Insulin Secretion

The following diagram illustrates the proposed pathway by which 2-aminoadipic acid may enhance insulin secretion.

G cluster_pancreatic_beta_cell Pancreatic β-Cell 2_AAA 2-Aminoadipic Acid Gene_Transcription Regulation of Gene Transcription (Ins1, Ins2, Glut2, Gck, Pcx) 2_AAA->Gene_Transcription Glucose_Metabolism Increased Glucose Metabolism Gene_Transcription->Glucose_Metabolism Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Insulin_Secretion Enhanced Insulin Secretion Glucose_Metabolism->Insulin_Secretion Glucose_Uptake->Glucose_Metabolism

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Aminooctanedioic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 2-Aminooctanedioic acid is a valuable compound in various research applications, its handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, ensuring a secure and sustainable laboratory environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the first step in managing its risks. According to its Safety Data Sheet (SDS), (S)-2-Aminooctanedioic acid is not benign. It presents specific risks that directly inform our disposal procedures.[1]

The primary directive for its disposal is Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant .[1] This immediately tells us that this chemical cannot be discarded as common waste or via drain disposal. The reasons are rooted in its hazard classifications.

Key Hazard Information for (S)-2-Aminooctanedioic Acid
Hazard ClassificationGHS CodeDescriptionDisposal Implication
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Prevents indiscriminate disposal that could lead to accidental ingestion by wildlife or contamination of water sources.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.This is a critical consideration. Direct release into the sewer system is strictly prohibited to prevent severe harm to aquatic ecosystems.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.Reinforces the prohibition of drain disposal, as the chemical persists and continues to harm aquatic environments over time.[1]

This data underscores the necessity of treating all waste streams containing this compound as hazardous environmental waste.

Core Principles of Hazardous Waste Management

All disposal activities must align with the guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] The foundational principle is "cradle-to-grave" management, meaning the waste generator is responsible for the hazardous waste from its creation to its final, safe disposal.[3]

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. While the specific requirements may be detailed in your institution's chemical hygiene plan, the minimum recommended PPE includes:

  • Safety Goggles: With side-shields to protect from splashes.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Lab Coat: To protect skin and clothing from contamination.

Step-by-Step Disposal Protocols

Proper segregation of chemical waste is crucial for safe disposal.[5] Never mix incompatible waste streams.[6][7] The following protocols detail the correct procedures for different forms of this compound waste.

Solid Waste Disposal

This category includes unused or expired solid this compound, as well as contaminated consumables.

Protocol:

  • Container: Obtain a designated hazardous solid waste container from your institution's Environmental Health and Safety (EHS) department. This is typically a rigid, sealable container or a pail lined with a clear plastic bag.[7]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely with the full chemical name ("this compound") and any other required information.

  • Waste Collection:

    • Place any unused or expired solid chemical directly into the labeled container.

    • Collect all contaminated disposables, such as weigh boats, pipette tips, gloves, and paper towels, in the same container.[8]

  • Storage: Keep the solid waste container securely sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[6]

Aqueous/Liquid Waste Disposal

This pertains to all solutions containing dissolved this compound.

Protocol:

  • Container: Use a dedicated, leak-proof, and chemically compatible (e.g., HDPE) container for aqueous hazardous waste. Never use food-grade containers like milk jugs.[3]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("Aqueous waste with this compound"), and an approximate concentration or percentage.

  • Collection:

    • Carefully pour all aqueous solutions containing the compound into the designated liquid waste container using a funnel.

    • Crucially, do not empty into drains. This is to comply with precautionary statement P273: Avoid release to the environment.[1]

  • Storage: Keep the container tightly capped at all times, except when adding waste.[3] Store it in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Decontamination of Non-Disposable Labware

Glassware and other reusable equipment must be decontaminated before standard washing.

Protocol:

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., water, ethanol, or isopropanol).

  • Collect Rinsate: This first rinse is considered hazardous. Collect all rinsate and dispose of it as hazardous liquid waste by adding it to your designated aqueous waste container.[8] For highly toxic materials, the first three rinses must be collected.[9]

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill size and associated risks. If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Contain & Absorb: For small spills, cover the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[10]

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, etc.) as solid hazardous waste.[8]

Waste Segregation and Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G Diagram 1: this compound Waste Disposal Workflow cluster_0 Waste Generation cluster_2 Disposal Action Start Waste Generated Containing This compound IsSolid Is the waste solid or liquid-contaminated solid? Start->IsSolid IsLiquid Is the waste a liquid (aqueous solution)? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsGlass Is it non-disposable labware? IsLiquid->IsGlass No LiquidWaste Place in Labeled Aqueous Hazardous Waste Container IsLiquid->LiquidWaste Yes Decon Decontaminate: Collect first rinse(s) as liquid hazardous waste IsGlass->Decon Yes Wash Proceed to Standard Glassware Washing Decon->Wash

Caption: Workflow for proper segregation of this compound waste.

Empty Container Disposal

Even "empty" containers retain chemical residues and must be handled properly.

  • Thoroughly Empty: Ensure only minimal residue remains in the container.[7]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[9] For a compound with high aquatic toxicity, it is best practice to collect all three rinsates.

  • Deface Label: Completely remove or obliterate the original manufacturer's label to avoid confusion.[7]

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass disposal box). Consult your institutional guidelines.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Benchchem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • DC Chemicals. (2025). (S)-2-Aminooctanedioic acid|MSDS.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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A Senior Application Scientist's Guide to Handling 2-Aminooctanedioic Acid: Essential Safety Protocols and Procedures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 2-Aminooctanedioic acid, designed for researchers, scientists, and drug development professionals. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are grounded in established safety standards to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, also known as α-aminosuberic acid, is an alpha-amino acid.[1] While specific toxicity data is limited, a thorough risk assessment mandates treating it with care based on its chemical class and available safety data. The primary hazards identified are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2]

  • Environmental Hazard: It is recognized as very toxic to aquatic life, with long-lasting effects.[2]

  • Potential for Irritation: Structurally similar amino acids and other solid chemical reagents can cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[3][4]

Given these hazards, a robust safety plan is not merely a recommendation but a necessity. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory, which includes the development of a specific Chemical Hygiene Plan (CHP) for your laboratory's operations.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure.[8] A risk assessment should guide the selection, but the following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Double-gloving may be necessary for extended handling.[9]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles. Safety glasses are the minimum requirement.[9]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or dust generation.[10]
Body Laboratory coatA standard, properly fitting lab coat is required to protect skin and clothing from potential contamination.[10]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The specific type of respirator should be determined by a formal risk assessment.[11]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is crucial for mitigating risks. All personnel must be trained on these steps before handling the compound.[12]

3.1. Preparation and Engineering Controls

  • Designated Area: All handling of solid this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][13]

  • Verify Equipment: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[7]

  • Gather Materials: Confirm that all necessary PPE is available and in good condition. Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.

3.2. Handling the Compound

  • Don PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.[8]

  • Minimize Dust: When transferring the solid material, use tools like spatulas gently to avoid creating airborne dust.[14] Never pour the powder directly from a large container to a small one if it can be avoided.

  • Weighing: If weighing the powder, do so within the fume hood or in a balance enclosure to contain any particles.

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any minor drips or dust promptly.[15]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[14]

Emergency Preparedness: Spill Response

Accidents can happen, but a clear and practiced response plan can prevent a minor incident from becoming a major one.[8]

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before re-entering the area, don the appropriate PPE, including a respirator if the compound is a powder.

  • Contain and Clean: Cover the spill with a suitable absorbent material (e.g., universal absorbent pads or sand). Carefully sweep the absorbed material into a designated hazardous waste container. Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.

Below is a workflow diagram illustrating the logical steps for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Assess Spill Severity Alert->Assess IsMajor Major Spill? Assess->IsMajor ContactERO Evacuate Lab & Contact Emergency Response IsMajor->ContactERO Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) IsMajor->DonPPE No End Spill Managed ContactERO->End Contain Contain & Absorb Spill (Avoid Raising Dust) DonPPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE Properly Decontaminate->Dispose Dispose->End

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[11]

  • Waste Collection: All waste materials containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[11]

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your environmental health and safety department.

  • Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[11]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Chemical Hygiene Plan and environmental safety office for specific guidance.[6]

By integrating these safety measures into your daily laboratory operations, you create a self-validating system of protection. This proactive approach to safety not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Laboratories - Overview. Occupational Safety and Health Administration.[Link]

  • OSHA Laboratory Standard. Compliancy Group.[Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Office of Justice Programs.[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo.[Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).[Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]

  • (S)-2-Aminooctanedioic acid MSDS. DC Chemicals.[Link]

  • Disposal of Nitrogen. - Amino Acids Metabolism. University of Babylon.[Link]

  • Amino acid metabolism: Disposal of Nitrogen. Doctor 2018.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Amino Acid Recycling. Sustainability Directory.[Link]

  • Safe Handling and Storage of Chemicals. University of California, Berkeley Environmental Health & Safety.[Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.[Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.[Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Davis Environmental Health and Safety.[Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Ga-li.com.[Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies.[Link]

  • Amino Acid Recycling. Sustainability Directory.[Link]

  • Disposal of amino acid nitrogen. ResearchGate.[Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services.[Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.[Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.